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Foundational

An In-Depth Technical Guide to the Synthesis of meso-tetrakis(4-carboxyphenyl)porphine (TCPP)

Abstract This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of meso-tetrakis(4-carboxyphenyl)porphine (TCPP), a pivotal building block in contemporary chemical and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of meso-tetrakis(4-carboxyphenyl)porphine (TCPP), a pivotal building block in contemporary chemical and biomedical research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the prevalent synthetic methodologies, elucidating the underlying chemical principles and offering field-proven insights into experimental choices. Detailed, step-by-step protocols for the widely employed Adler-Longo synthesis and subsequent purification are presented, alongside a thorough characterization of the target molecule. This guide aims to equip researchers with the necessary knowledge to efficiently and reliably synthesize high-purity TCPP for a myriad of applications, from the construction of metal-organic frameworks (MOFs) to the development of novel photodynamic therapy (PDT) agents.[1][2]

Introduction: The Significance of meso-tetrakis(4-carboxyphenyl)porphine (TCPP)

Meso-tetrakis(4-carboxyphenyl)porphine, or TCPP, is a synthetic porphyrin distinguished by the presence of four carboxyphenyl groups at the meso positions of its macrocyclic core.[1][2] This structural feature imparts a high degree of functionality and versatility, rendering TCPP a cornerstone in various scientific disciplines. The carboxylic acid moieties serve as convenient handles for further chemical modifications, enabling the construction of complex supramolecular assemblies and functional materials.[1]

In the realm of drug development, TCPP and its derivatives are at the forefront of research into photodynamic therapy (PDT).[1] Upon activation with light of a specific wavelength, these molecules can generate reactive oxygen species, inducing localized cell death—a targeted approach with significant potential in cancer treatment.[1] Furthermore, the intrinsic photophysical properties of porphyrins make them excellent candidates for advanced imaging agents.[1] The ability of the porphyrin core to chelate a wide variety of metal ions also opens up avenues for the creation of novel metallodrugs and catalytic agents.[1]

Beyond its biomedical applications, TCPP is an indispensable component in the burgeoning field of materials science, particularly in the synthesis of metal-organic frameworks (MOFs).[1][3] The rigid, well-defined structure of TCPP facilitates the rational design of MOFs with tunable pore sizes and functionalities, which are crucial for applications in gas storage, separation, and heterogeneous catalysis.[1][3]

This guide will provide a detailed exploration of the synthesis of this versatile molecule, focusing on practical, reproducible methodologies and the scientific rationale behind them.

Synthetic Methodologies: A Comparative Analysis

The synthesis of meso-substituted porphyrins such as TCPP is predominantly achieved through the acid-catalyzed condensation of pyrrole with a corresponding aldehyde, in this case, 4-formylbenzoic acid.[2] Over the years, two primary methods have emerged as the most effective and widely adopted: the Adler-Longo synthesis and the Lindsey synthesis.[2][4] The choice between these methods is often dictated by the desired scale of the reaction, the sensitivity of the substrates, and the desired purity of the final product.[5]

The Adler-Longo Method

The Adler-Longo method is a one-pot synthesis that involves refluxing the reactants in a high-boiling acidic solvent, typically propionic acid, which also serves as the catalyst.[4][5] The reaction is conducted under aerobic conditions, with atmospheric oxygen acting as the oxidant for the porphyrinogen intermediate.[4]

  • Causality of Experimental Choices: The high temperature of refluxing propionic acid (approximately 141°C) provides the necessary activation energy for the condensation reaction.[5] The acidic environment protonates the aldehyde, making it more susceptible to nucleophilic attack by the pyrrole. The continuous exposure to air facilitates the oxidation of the porphyrinogen to the stable, aromatic porphyrin.

The Lindsey Synthesis

The Lindsey synthesis is a two-step, one-flask procedure performed under milder, room temperature conditions.[2][4] This method involves an initial acid-catalyzed condensation of the pyrrole and aldehyde under high dilution to form the porphyrinogen, followed by a separate oxidation step using a mild oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4][6]

  • Causality of Experimental Choices: The milder, room temperature conditions of the Lindsey synthesis are particularly advantageous when working with sensitive aldehydes that might decompose at the high temperatures of the Adler-Longo method.[6] The high dilution conditions are crucial to favor the intramolecular cyclization of the intermediate bilane, thus maximizing the yield of the desired porphyrin macrocycle and minimizing the formation of linear polymeric side products.[2] The use of a controlled amount of a chemical oxidant in the second step allows for a more efficient and cleaner conversion of the porphyrinogen to the porphyrin compared to the less controlled aerial oxidation in the Adler-Longo method.

Head-to-Head Comparison
ParameterAdler-Longo MethodLindsey Method
Reaction Temperature High (~141°C)Room Temperature
Solvent Propionic AcidHalogenated Solvents (e.g., Dichloromethane)
Catalyst Propionic AcidLewis Acids (e.g., BF₃·OEt₂) or Protic Acids (e.g., TFA)
Oxidant Air (O₂)Mild Chemical Oxidants (e.g., DDQ, p-chloranil)
Typical Yield 10-30%[6][7]10-60%[6][7]
Key Advantages One-pot synthesis, simpler experimental setup.[7]Higher yields, suitable for sensitive aldehydes, cleaner reaction with fewer tar-like byproducts.[6][7]
Key Disadvantages Lower yields, harsh reaction conditions can lead to byproduct formation.[6][7]Requires high dilution, an inert atmosphere for the condensation step, and a separate oxidation step.[7]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis and purification of TCPP. The Adler-Longo method is presented here due to its operational simplicity and widespread use.

Synthesis of TCPP via the Adler-Longo Method

This protocol is adapted from established literature procedures.[3]

Materials:

  • 4-Formylbenzoic acid

  • Pyrrole (freshly distilled)

  • Propionic acid

  • Methanol

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add propionic acid (e.g., 50 mL for a synthesis yielding approximately 1 gram of product).

  • Add 4-formylbenzoic acid (2.3 g) and freshly distilled pyrrole (1.05 g) to the propionic acid.[8]

  • Heat the reaction mixture to reflux (approximately 141°C) with vigorous stirring.

  • Maintain the reflux for at least 2 hours.[8] The color of the solution will darken significantly, indicating the formation of the porphyrin.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting materials), turn off the heat and allow the mixture to cool to room temperature. A dark purple precipitate should form.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

Purification of Crude TCPP

The crude TCPP obtained from the synthesis will contain residual propionic acid and other organic impurities. A thorough washing procedure is essential for obtaining a pure product.[1] For applications requiring very high purity, column chromatography is recommended.

Purification by Washing:

  • Transfer the crude TCPP solid to a filter funnel.[1]

  • Wash the solid liberally with warm distilled water to remove the high-boiling propionic acid.[1]

  • Follow the water wash with a thorough rinse with methanol to remove any remaining organic impurities.[1]

  • Continue washing with methanol until the filtrate runs clear.[1]

  • Dry the purified TCPP solid under vacuum or by air drying, protected from light.

Purification by Column Chromatography:

For enhanced purity, the crude product can be purified by column chromatography on silica gel.

  • Prepare a silica gel column using a suitable solvent system. A ternary mixture of dichloromethane/acetone/acetic acid (e.g., 8:2:0.1 v/v/v) has been reported to be effective.[6]

  • Dissolve the crude TCPP in a minimal amount of the eluent.

  • Load the sample onto the column and elute with the chosen solvent system.

  • Collect the main purple fraction containing the TCPP.

  • Remove the solvent under reduced pressure to yield the purified TCPP.

Characterization of TCPP

The identity and purity of the synthesized TCPP should be confirmed by a combination of spectroscopic techniques.

Spectroscopic Data
TechniqueSolventCharacteristic Peaks
¹H NMR d6-DMSOδ 8.85 (s, 8H, β-pyrrolic), 8.38 (d, 8H, J = 8 Hz, aryl), 8.32 (d, 8H, J = 8 Hz, aryl), -2.95 (s, 2H, NH)[9]
UV-Vis pH 9 aq. solutionSoret Band: ~414 nm (ε ≈ 3.5 x 10⁵ M⁻¹cm⁻¹)Q-Bands: ~517, 554, 579, 634 nm[8]
FTIR KBr PelletKey stretches: C=O (carboxylic acid), C-O (carboxylic acid), N-H (pyrrole)
Mass Spec. ESI-MSm/z 845.4 (M + H⁺)[9]
Interpretation of Spectroscopic Data
  • ¹H NMR: The spectrum is highly symmetrical, as expected for TCPP. The singlet at 8.85 ppm corresponds to the eight equivalent protons on the β-positions of the pyrrole rings. The two doublets in the aromatic region are characteristic of the para-substituted phenyl rings. The upfield singlet at -2.95 ppm is due to the two inner N-H protons of the porphyrin core, which are shielded by the aromatic ring current.[9]

  • UV-Vis: The electronic absorption spectrum of TCPP is dominated by an intense Soret band in the near-UV region and four weaker Q-bands in the visible region.[8] These absorptions are characteristic of the π-π* transitions within the highly conjugated porphyrin macrocycle.

  • FTIR: The infrared spectrum will show characteristic absorption bands for the carboxylic acid functional groups (C=O and O-H stretching) and the N-H stretching of the porphyrin core.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of TCPP.[9]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Formation of byproducts (e.g., chlorins, polymeric materials). - Loss of product during workup.- Ensure the reaction is run for a sufficient amount of time and at the correct temperature. - For the Lindsey synthesis, ensure high dilution and an efficient oxidant. - Optimize purification steps to minimize product loss.
Green-colored Impurities (Chlorins) - Incomplete oxidation of the porphyrinogen intermediate. - Degradation of the porphyrin during workup.- Ensure complete oxidation by using an appropriate amount of oxidant (for Lindsey synthesis) or allowing sufficient reaction time in the presence of air (for Adler-Longo). - Protect the reaction mixture and the purified product from excessive light exposure.[9]
Difficulty in Purification - Presence of tar-like byproducts. - Low solubility of the product in common organic solvents.- For the Adler-Longo method, consider adding a co-solvent like nitrobenzene to improve solubility and reduce tar formation. - Employ column chromatography with an appropriate solvent system for effective separation.[6]
Broad NMR Signals - Aggregation of the porphyrin molecules. - Presence of paramagnetic impurities.- Ensure the sample is fully dissolved in the NMR solvent; gentle heating may be required. - Use a high-purity NMR solvent. - Purify the sample thoroughly to remove any metal contaminants.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key stages in the synthesis and purification of TCPP.

Synthesis_Workflow cluster_synthesis Adler-Longo Synthesis cluster_purification Purification Reactants 4-Formylbenzoic Acid + Pyrrole Reflux Reflux in Propionic Acid (~141°C, 2h) Reactants->Reflux Condensation & Oxidation Cooling Cool to Room Temperature Reflux->Cooling Precipitation Filtration Vacuum Filtration Cooling->Filtration Crude_TCPP Crude TCPP Solid Filtration->Crude_TCPP Washing Wash with Warm Water & Methanol Crude_TCPP->Washing Drying Dry Under Vacuum Washing->Drying Pure_TCPP Pure TCPP Drying->Pure_TCPP

Caption: Workflow for the synthesis and purification of TCPP.

Reaction_Mechanism Reactants Pyrrole 4-Formylbenzoic Acid Porphyrinogen Porphyrinogen Intermediate Reactants->Porphyrinogen Acid-catalyzed Condensation TCPP meso-tetrakis(4-carboxyphenyl)porphine (TCPP) Porphyrinogen->TCPP Oxidation (e.g., Air or DDQ)

Caption: Simplified reaction mechanism for TCPP synthesis.

Conclusion

The synthesis of meso-tetrakis(4-carboxyphenyl)porphine is a well-established and highly valuable procedure for researchers in a multitude of scientific fields. The choice between the Adler-Longo and Lindsey methods for its synthesis should be guided by the specific requirements of the intended application, considering factors such as yield, purity, and the nature of the starting materials. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently and efficiently produce high-quality TCPP, paving the way for further innovations in medicine, materials science, and beyond.

References

  • Ricoux, R., et al. (n.d.). I. Synthesis of Meso-Tetrakis(4-carboxyphenyl)porphyrinatoiron(III) [Fe(III)TpCPP] 1-Fe and Meso-Tetrakis(4-carboxyphenyl)porphyrinatoiron(III) [Fe(III)TpCPP] 1-Fe. Organic and Biomolecular Chemistry.
  • MDPI. (2011). Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes. MDPI. [Link]

  • SciELO. (2000). Synthesis and characterization of a novel series of meso (nitrophenyl) and meso (carboxyphenyl) substituted porphyrins. SciELO. [Link]

  • ResearchGate. (2012). Adler-Longo method for preparing meso-substituted porphyrins. ResearchGate. [Link]

  • Semantic Scholar. (2000). Synthesis and Characterization of a Novel Series of Meso (Nitrophenyl) and Meso (CarboxyPhenyl) Substituted Porphyrins Introduct. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Characterization of as-prepared TCPP, (A) ¹H NMR, (B) FTIR spectra, (C) UV spectra and (D) MS spectra. ResearchGate. [Link]

  • ACS Publications. (2014). Efficient Routes to A 3 B-Type meso-(4-Carboxyphenyl) Porphyrin Derivatives. ACS Publications. [Link]

  • PubMed. (2011). Infrared, 1H and 13C NMR spectra, structural charcterization and DFT calculations of novel adenine-cyclodiphosp(V)azane derivatives. PubMed. [Link]

  • Digital WPI. (n.d.). Synthesis of Porphyrins for Use in Metal-Organic Frameworks (MOFs). Digital WPI. [Link]

  • Asian Journal of Chemistry. (n.d.). Investigation of Tetra(p-carboxyphenyl)porphyrin in Monomer and Aggregation Forms by UV-Vis, 1H NMR. Asian Journal of Chemistry. [Link]

Sources

Exploratory

An In-depth Technical Guide to Tetrakis(4-carboxyphenyl)porphine (TCPP) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of meso-Tetrakis(4-carboxyphenyl)porphine (TCPP), a versatile synthetic porphyrin that serves as a critical building block in diverse fields ranging from advanced ma...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of meso-Tetrakis(4-carboxyphenyl)porphine (TCPP), a versatile synthetic porphyrin that serves as a critical building block in diverse fields ranging from advanced materials to novel therapeutics. This document is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to leverage the unique properties of TCPP in their work.

Introduction: The Architectural Versatility of TCPP

Meso-Tetrakis(4-carboxyphenyl)porphine is a synthetic porphyrin distinguished by the presence of four carboxylic acid groups at the meso positions of its aromatic macrocyclic core.[1] This structural feature is paramount, as it imparts several key properties that are the foundation of its widespread utility. The carboxylic acid moieties provide convenient handles for further chemical modifications and enable its use as a linker in the construction of supramolecular structures.[1] Moreover, these groups enhance its solubility in polar solvents, a crucial characteristic for its application in biological systems.[2]

The core of TCPP is a highly conjugated system, which is responsible for its intense absorption of light in the visible region of the electromagnetic spectrum, a property central to its use in photodynamic therapy (PDT) and light-harvesting applications.[3][4] The ability of the porphyrin ring to chelate a wide variety of metal ions further expands its functional repertoire, opening avenues for the development of novel catalysts and metallodrugs.[1]

This guide will delve into the fundamental properties of TCPP, from its synthesis and purification to its detailed physicochemical characteristics. We will then explore its most significant applications, providing not just theoretical background but also actionable experimental protocols to facilitate its use in research and development.

Synthesis and Purification of High-Purity TCPP

The synthesis of meso-substituted porphyrins like TCPP is most commonly achieved through the acid-catalyzed condensation of pyrrole with 4-carboxybenzaldehyde.[1] The two most prevalent and well-established methods are the Adler-Longo and the Lindsey syntheses.[1][5] The choice between these methods is a critical decision based on the desired scale of the reaction, the required purity of the final product, and the available laboratory resources.

Comparative Analysis of Synthesis Methods
ParameterAdler-Longo MethodLindsey Method
Reaction Temperature High (Refluxing Propionic Acid, ~141 °C)Room Temperature
Solvent Propionic Acid (acts as both solvent and catalyst)Halogenated Solvents (e.g., Dichloromethane)
Catalyst Propionic AcidLewis Acids (e.g., BF₃·OEt₂) or Protic Acids (e.g., TFA)
Oxidant Air (O₂)Mild Oxidants (e.g., DDQ, p-chloranil)
Typical Yield 10-30%10-60%
Key Advantages One-pot synthesis, simple experimental setup.Higher yields, suitable for sensitive aldehydes, cleaner reaction with fewer tar-like byproducts.
Key Disadvantages Lower yields, harsh reaction conditions, formation of tar-like byproducts can complicate purification.Requires high dilution, an inert atmosphere, and a separate oxidation step.

The Adler-Longo method, while simpler, often results in lower yields and the formation of significant amounts of polymeric byproducts, which can make purification challenging.[5] The Lindsey method, although more procedurally complex, generally provides higher yields of a cleaner product, making it the preferred choice for many applications, especially when working with more sensitive aldehyde precursors.[5][6]

Experimental Protocols

This method leverages the dual role of propionic acid as both a solvent and an acid catalyst, with atmospheric oxygen serving as the oxidant.

Materials:

  • Propionic acid

  • 4-Carboxybenzaldehyde

  • Pyrrole (freshly distilled)

  • Methanol

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, bring propionic acid to a gentle reflux.

  • Add equimolar amounts of 4-carboxybenzaldehyde and freshly distilled pyrrole to the refluxing propionic acid.

  • Continue to reflux the mixture for approximately 30-60 minutes. The solution will gradually turn dark and opaque.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the precipitated crude TCPP by vacuum filtration.

  • Wash the collected solid sequentially with hot water and then with cold methanol to remove residual propionic acid and other byproducts.[7]

  • Dry the purified TCPP solid under vacuum.

A general and effective purification protocol for TCPP synthesized via condensation reactions is as follows:

Materials:

  • Crude TCPP solid

  • Distilled water

  • Methanol or Ethanol

  • Filtration apparatus

Procedure:

  • Transfer the crude TCPP solid to a filter funnel.

  • Wash the solid liberally with warm water to remove the high-boiling acid solvent (e.g., propionic acid).

  • Follow the water wash with a thorough rinse with methanol or ethanol to remove any remaining organic impurities.

  • Continue washing until the filtrate runs clear.

  • Dry the purified TCPP solid under vacuum or by air drying.[1]

Physicochemical Properties of TCPP

A thorough understanding of the physicochemical properties of TCPP is essential for its effective application. These properties dictate its behavior in different environments and are the basis for its functionality.

Spectroscopic Properties

The extensive π-conjugated system of the porphyrin macrocycle gives rise to its characteristic electronic absorption spectrum, which is dominated by an intense Soret band in the near-UV region and several weaker Q-bands in the visible region.

Table of Spectroscopic Data for TCPP

PropertyWavelength (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)SolventReference
Soret Band (λ_max_) 419-DMF[8]
4143.5 x 10⁵pH 9 aqueous solution[4]
Q-Bands (λ_max_) 517, 554, 579, 6341.2 x 10⁴, 6.5 x 10³, 5.2 x 10³, 3.3 x 10³pH 9 aqueous solution[4]
Fluorescence Emission (λ_em_) 645, 702-Alkaline aqueous solution[9]

The fluorescence properties of TCPP are highly sensitive to its environment, including solvent polarity and pH. The singlet oxygen quantum yield (ΦΔ), a critical parameter for photodynamic therapy, has been shown to vary significantly with the solvent. For instance, TCPP exhibits higher singlet oxygen yields in methanol and ethanol compared to water, but a lower yield in DMF.[10]

Solubility and Acid-Base Properties

The four carboxylic acid groups of TCPP make it soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[5][8] Its solubility in aqueous solutions is highly pH-dependent.

The pKa values of TCPP are crucial for understanding its charge state and aggregation behavior in different pH environments. The carboxylic acid groups have a pKa of approximately 4.2.[11] The two basic imino nitrogens in the porphyrin core can also be protonated in acidic conditions, with a pKa of around 6.6.[11]

Structural Properties

Caption: Molecular structure of Tetrakis(4-carboxyphenyl)porphine.

Key Applications in Research and Drug Development

The unique properties of TCPP have led to its use in a wide array of applications. This section will focus on three key areas: photodynamic therapy, metal-organic frameworks, and catalysis.

Photodynamic Therapy (PDT)

PDT is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), which induce localized cell death.[14] TCPP and its derivatives are excellent candidates for PDT due to their strong absorption in the visible region, and their ability to generate singlet oxygen upon photoexcitation.[1]

Caption: Simplified mechanism of photodynamic therapy using TCPP.

The following protocol outlines a general procedure for assessing the photodynamic efficacy of TCPP on cancer cells using the MTT assay.

Materials:

  • Cancer cell line (e.g., H520 lung cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • TCPP stock solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Laser source (e.g., 660 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 8,000 cells per well and incubate for 24 hours to allow for cell attachment.[15]

  • Incubation with TCPP: Treat the cells with various concentrations of TCPP for a predetermined time (e.g., 24 hours) in the dark.

  • Irradiation: Following incubation, irradiate the cells with a laser at a specific wavelength (e.g., 660 nm) and power density (e.g., 100 mW/cm²) for a set duration (e.g., 5 minutes).[16] A non-irradiated control group should be maintained in the dark.

  • Post-Irradiation Incubation: After irradiation, replace the medium with fresh complete medium and incubate the cells for an additional period (e.g., 24 hours).

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[7]

Metal-Organic Frameworks (MOFs)

TCPP is a widely used organic linker for the synthesis of porphyrin-based MOFs.[1] The carboxylic acid groups of TCPP coordinate with metal ions or clusters to form highly porous, crystalline materials with applications in gas storage, catalysis, and drug delivery.[14]

PCN-222 is a highly stable zirconium-based porphyrinic MOF that has garnered significant attention.[14]

Materials:

  • meso-tetrakis(4-carboxyphenyl)porphyrin (H₂TCPP)

  • Zirconium(IV) chloride (ZrCl₄)

  • Benzoic acid (modulator)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined autoclave

Procedure:

  • Precursor Solution Preparation: In one vial, dissolve 50 mg of H₂TCPP and 2.7 g of benzoic acid in 8 mL of DMF. In a separate vial, dissolve 70 mg of ZrCl₄ in 2 mL of DMF.[14]

  • Synthesis: Combine the two precursor solutions in a 20 mL Teflon-lined autoclave. Seal the autoclave and heat it in an oven at 120 °C for 48 hours.[14]

  • Purification and Activation: After cooling, collect the purple crystalline product by centrifugation. Wash the product thoroughly with fresh DMF three times. Immerse the product in acetone for three days, replacing the acetone daily, to exchange the DMF. Activate the MOF by heating under vacuum at 150 °C for 12 hours to remove the acetone from the pores.[14]

Catalysis

The porphyrin core of TCPP can be metalated with various transition metals to create efficient catalysts for a range of organic transformations, particularly oxidation reactions.[17] These metalloporphyrins can mimic the activity of enzymes like cytochrome P450.

Metalated TCPP (M-TCPP, where M = Co, Fe, or Mn) immobilized on a support like ZnS can serve as a robust catalyst for the oxidation of cyclohexane to cyclohexanone and cyclohexanol (KA oil).

General Protocol Outline:

  • Catalyst Preparation: Immobilize the M-TCPP onto the ZnS support.

  • Reaction Setup: In a reaction vessel, combine the catalyst, cyclohexane as the substrate, and a suitable solvent.

  • Oxidation: Introduce an oxidant (e.g., iodosylbenzene or molecular oxygen) and conduct the reaction under appropriate temperature and pressure.[17]

  • Product Analysis: After the reaction, analyze the product mixture using gas chromatography (GC) to determine the conversion of cyclohexane and the selectivity for cyclohexanone and cyclohexanol.

Conclusion and Future Perspectives

Tetrakis(4-carboxyphenyl)porphine is a remarkably versatile molecule with a broad and expanding range of applications. Its well-defined structure, tunable electronic properties, and facile functionalization make it an invaluable tool for researchers in chemistry, materials science, and medicine. The continued exploration of TCPP-based systems, particularly in the areas of targeted drug delivery, advanced catalytic processes, and novel light-harvesting architectures, promises to yield exciting new technologies and scientific breakthroughs.

References

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  • Zhang, Z., et al. (2016). Interesting Green Catalysis of Cyclohexane Oxidation over Metal Tetrakis(4-carboxyphenyl)porphyrins Promoted by Zinc Sulfide. Industrial & Engineering Chemistry Research.
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  • Brate, A. M., et al. (2025). Photodynamic therapeutic activity of novel porphyrins against lung squamous cell carcinoma. PMC.
  • Friščić, T., et al. (2010). Two-step Mechanochemical Synthesis of Porphyrins. PMC.
  • Porphyrin-Laboratories GmbH. (n.d.). 5,10,15,20-Tetrakis-(4-carboxyphenyl)-porphine-Cu(II).
  • Frontier Specialty Chemicals. (n.d.). meso-Tetra(4-carboxyphenyl)porphine.
  • CymitQuimica. (n.d.). CAS 14609-54-2: meso-Tetra(4-carboxyphenyl)porphine.4-2: meso-Tetra(4-carboxyphenyl)porphine*.

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Foundational

An In-depth Technical Guide to meso-Tetra(4-carboxyphenyl)porphine (CAS 14609-54-2)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of meso-Tetra(4-carboxyphenyl)porphine (TCPP), a versatile synthetic porphyrin with significant appli...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of meso-Tetra(4-carboxyphenyl)porphine (TCPP), a versatile synthetic porphyrin with significant applications in biomedical research and materials science. This document delves into its core chemical and physical properties, safety considerations, and its burgeoning role in innovative therapeutic and diagnostic modalities.

Chemical Identity and Structure

Meso-Tetra(4-carboxyphenyl)porphine, identified by CAS number 14609-54-2, is a synthetic porphyrin distinguished by four carboxyphenyl groups attached at the meso positions of the porphyrin macrocycle.[1] This structural feature is pivotal, imparting solubility in polar solvents and providing reactive sites for further chemical modifications.[1]

Molecular Formula: C₄₈H₃₀N₄O₈[2]

Molecular Weight: 790.77 g/mol [2][3]

Synonyms: Tetrakis(4-carboxyphenyl)porphyrin, TCPP, 4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzoic acid)[1][2][4]

The fundamental structure of TCPP is depicted below, highlighting the porphyrin core and the four carboxyphenyl substituents.

Caption: Chemical structure of meso-Tetra(4-carboxyphenyl)porphine (TCPP).

Physicochemical Properties

A thorough understanding of the physicochemical properties of TCPP is essential for its application in various research and development endeavors.

PropertyValueSource
Appearance Dark blue to purple to black powder/solid[5][6]
Melting Point >300 °C[5][6][7]
Density Approximately 1.462 - 1.5 g/cm³[5][6]
Solubility Soluble in polar solvents such as water, methanol, ethanol, and pyridine.[1][8]
UV Maximum (λmax) 411 nm[5][6]

The high melting point of TCPP is indicative of its thermal stability. Its solubility in polar solvents is a direct consequence of the four carboxylic acid groups, which can deprotonate to form carboxylates, enhancing its interaction with polar solvent molecules.[1] The strong absorption in the visible region, with a characteristic Soret band at 411 nm, is a hallmark of porphyrins and is fundamental to their use in photodynamic therapy and as photosensitizers.[1][5]

Synthesis and Purification

A general and widely adopted method for the synthesis of TCPP involves the condensation of pyrrole with an appropriate aromatic aldehyde, in this case, 4-formylbenzoic acid, in a suitable solvent like dimethylformamide (DMF). The reaction is typically acid-catalyzed.

General Synthetic Protocol:
  • A mixture of 4-formylbenzoic acid (0.72 mmol) and pyrrole (0.72 mmol) is dissolved in DMF (15 mL) in a three-necked flask.

  • The mixture is flushed with nitrogen gas for several minutes.

  • The reaction mixture is heated to 100 °C for 10 minutes.

  • p-Toluenesulfonic acid (0.72 mmol), dissolved in DMF, is added to the reaction mixture.

  • The temperature is then raised to 150 °C and maintained for 1 hour, during which the colorless mixture turns red.

  • After cooling, the reaction mixture is poured over ice with stirring for 15 minutes.

  • The resulting residue is collected, dried under vacuum, and purified by column chromatography.[3][6]

Caption: A simplified workflow for the synthesis of TCPP.

Safety and Handling

As a laboratory chemical, proper safety precautions must be observed when handling TCPP.

  • Hazard Identification: TCPP is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[7]

  • Precautionary Measures:

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]

    • Wash hands thoroughly after handling.[7]

    • Do not eat, drink, or smoke when using this product.[7]

    • Use only outdoors or in a well-ventilated area.[7]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[7]

  • Storage: Store in a dark place, sealed in a dry, room temperature environment.[3][6] It is stable under recommended storage conditions.[5]

Applications in Research and Drug Development

The unique structural and photophysical properties of TCPP have positioned it as a valuable molecule in several areas of scientific research, particularly in drug development and diagnostics.

Photodynamic Therapy (PDT)

TCPP is a potent photosensitizer that can be activated by visible light.[5] In the context of PDT, TCPP, upon excitation with light of a specific wavelength, can generate reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic to cancer cells. Its use in the photodynamic therapy of cancer has been explored in animal cell models.[5] The encapsulation of TCPP into biodegradable nanoparticles has been investigated to optimize its delivery to target tissues and enhance its therapeutic efficacy.[5]

PDT_Mechanism TCPP TCPP (Ground State) Light Light Activation (Visible Light) TCPP_excited TCPP (Excited State) Light->TCPP_excited Excitation TCPP_excited->TCPP Intersystem Crossing Oxygen Molecular Oxygen (³O₂) TCPP_excited->Oxygen Energy Transfer ROS Reactive Oxygen Species (Singlet Oxygen ¹O₂) Oxygen->ROS Cell_Death Cell Death (Apoptosis/Necrosis) ROS->Cell_Death

Caption: Simplified mechanism of TCPP-mediated Photodynamic Therapy.

Sensing and Diagnostics

The carboxylic acid groups of TCPP allow it to form complexes with metal ions, making it a useful component in the development of chemical sensors.[1] For instance, it has been reported as a sensor for Ni²⁺.[3][6] Furthermore, its fluorescence properties have been utilized in the development of sensors for biomolecules. For example, TCPP has been used as a light-addressable potentiometric sensor for DNA methylation.[9] It has also been investigated as a diagnostic noninvasive assay in lung cancer patients.[5]

Metal-Organic Frameworks (MOFs)

The carboxylate functionalities of TCPP make it an excellent building block for the construction of metal-organic frameworks (MOFs).[9] These crystalline materials have high porosity and surface area, making them suitable for applications in gas storage, catalysis, and drug delivery.

Other Research Applications

TCPP is also used as a research chemical and a chemical intermediate for the synthesis of more complex porphyrin derivatives.[4][5] Its ability to be functionalized allows for the tailoring of its properties for specific applications in materials science and biochemistry.[1]

Conclusion

Meso-Tetra(4-carboxyphenyl)porphine (CAS 14609-54-2) is a highly functional and versatile porphyrin derivative with a broad spectrum of applications. Its well-defined chemical structure, coupled with its unique photophysical and chemical properties, makes it a valuable tool for researchers and professionals in drug development, diagnostics, and materials science. The ongoing research into its applications continues to unveil its potential in addressing significant challenges in medicine and technology.

References

  • Tetracarboxyphenylporphine - PubChem - NIH. [Link]

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  • tert-Butyl 4-amino-1-piperidine carboxylate | 87120-72-7 - BuyersGuideChem. [Link]

  • 5,10,15,20-Tetrakis-(4-carboxyphenyl)-21,23H-porphine. [Link]

  • CAS 87120-72-7 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) - PubChem - NIH. [Link]

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  • H2TCPP CAS 14609-54-2 - Watson International. [Link]

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Exploratory

A Senior Application Scientist's Guide to the Solubility of Tetrakis(4-carboxyphenyl)porphine (TCPP)

An In-depth Technical Guide Abstract Tetrakis(4-carboxyphenyl)porphine, commonly referred to as TCPP, is a cornerstone molecule in materials science, medicine, and chemistry, primarily due to its unique photosensitizing...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

Tetrakis(4-carboxyphenyl)porphine, commonly referred to as TCPP, is a cornerstone molecule in materials science, medicine, and chemistry, primarily due to its unique photosensitizing properties and its utility as a versatile building block for metal-organic frameworks (MOFs) and other supramolecular structures. However, harnessing its full potential is fundamentally governed by a critical, and often challenging, physicochemical property: its solubility. This guide provides an in-depth analysis of TCPP solubility across various solvent systems, grounded in both theoretical principles and practical, field-proven methodologies. We will explore the molecular interactions that dictate TCPP's solubility, present quantitative data, detail a robust protocol for solubility determination, and discuss the profound implications of solvent selection on its application in research and drug development.

The Molecular Basis of TCPP Solubility: A Tale of Polarity and Interaction

The solubility of Tetrakis(4-carboxyphenyl)porphine is dictated by its distinct molecular architecture. It features a large, rigid, and hydrophobic porphyrin macrocycle at its core, which is peripherally functionalized with four carboxylic acid groups. This duality—a nonpolar core and polar functional groups—is the primary driver of its solubility behavior.

  • Hydrophobic Core: The extensive π-conjugated system of the porphyrin ring is inherently nonpolar and favors interactions with nonpolar solvents through van der Waals forces. However, strong π-π stacking interactions between TCPP molecules can lead to aggregation and precipitation, a common challenge in formulation.

  • Polar Periphery: The four carboxyphenyl groups are the key to its solubility in polar media. The carboxylic acid moieties can engage in strong hydrogen bonding with appropriate solvent molecules. Furthermore, they provide pH-dependent functionality; deprotonation of the carboxylic acids at basic pH results in a tetra-anionic species (TCPP⁴⁻), which exhibits significantly enhanced solubility in aqueous solutions due to strong ion-dipole interactions.

Solubility is therefore a delicate balance. A suitable solvent must effectively solvate both the nonpolar macrocycle and the polar carboxylic acid groups to overcome the strong intermolecular forces that hold the TCPP molecules together in the solid state.

Quantitative Solubility Profile of TCPP

A precise understanding of TCPP's solubility is paramount for reproducible research and development. The following table summarizes its solubility in various common laboratory solvents. This data has been consolidated from manufacturer datasheets and peer-reviewed literature.

SolventChemical FormulaSolvent ClassSolubilityObservations & Rationale
Dimethyl Sulfoxide (DMSO) C₂H₆OSPolar AproticSoluble (e.g., ~4 mg/mL)[1]Excellent solvent. The sulfoxide group is a strong hydrogen bond acceptor, readily interacting with TCPP's carboxylic acid protons. Its polarity also helps solvate the porphyrin core.
Dimethylformamide (DMF) C₃H₇NOPolar AproticSoluble Similar to DMSO, DMF is a highly polar, aprotic solvent with a strong hydrogen bond accepting capability, enabling effective solvation of TCPP.
Tetrahydrofuran (THF) C₄H₈OPolar AproticSoluble The ether oxygen in THF can act as a hydrogen bond acceptor, though it is generally less effective than DMSO or DMF, resulting in moderate to good solubility.
Pyridine C₅H₅NPolar Aprotic / BasicSoluble The basic nitrogen atom can deprotonate the carboxylic acids, forming a pyridinium-carboxylate salt pair, which significantly enhances solubility.
Water (Acidic, pH < 4) H₂OPolar ProticInsoluble At low pH, the carboxylic acids are fully protonated (–COOH), making the molecule neutral and dominated by its hydrophobic core. This leads to significant aggregation and precipitation.[2]
Water (Neutral, pH ~ 7) H₂OPolar ProticPractically Insoluble (est. 2.87 x 10⁻¹⁰ mg/L)[3]While some deprotonation may occur, the molecule remains largely protonated and hydrophobic, rendering it insoluble for most practical purposes.
Water (Basic, pH > 8) H₂OPolar ProticSoluble In basic solutions (e.g., 0.01 M NaOH), the carboxylic acids are deprotonated to carboxylates (–COO⁻). The resulting tetra-anion is highly polar and readily solvated by water molecules, leading to good solubility.[4]
Methanol / Ethanol CH₃OH / C₂H₅OHPolar ProticSlightly Soluble to Insoluble Although polar and capable of hydrogen bonding, these alcohols are not strong enough solvents to overcome the strong intermolecular forces and π-stacking of TCPP in its solid state.
Acetone C₃H₆OPolar AproticInsoluble Lacks sufficiently strong hydrogen bond accepting capability to effectively solvate the carboxylic acid groups.
Chloroform / Dichloromethane CHCl₃ / CH₂Cl₂NonpolarInsoluble These nonpolar solvents cannot effectively solvate the highly polar carboxylic acid groups, leading to insolubility.

Key Factors Influencing TCPP Solubility

The solubility of TCPP is not an intrinsic constant but is highly sensitive to environmental conditions. Understanding and controlling these factors is crucial for successful formulation and application.

The Critical Role of pH

As shown in the data table, pH is the most dominant factor governing TCPP's solubility in aqueous systems. The protonation state of the four carboxylic acid groups (pKa values are typically in the range of 4-5) dictates the overall charge and polarity of the molecule.

  • Low pH (pH < 4): TCPP exists in its neutral, fully protonated form (H₂TCPP). The strong intermolecular hydrogen bonding between carboxylic acid groups and π-π stacking of the porphyrin cores leads to the formation of H- or J-aggregates and subsequent precipitation.[2][4]

  • High pH (pH > 8): TCPP is fully deprotonated, existing as a water-soluble tetra-anion (TCPP⁴⁻). Electrostatic repulsion between the negatively charged carboxylate groups prevents aggregation and facilitates solvation by water molecules.[4]

This pH-dependent behavior is not a flaw but a feature that can be exploited. For example, in drug delivery, a TCPP-based nanocarrier can be designed to be stable at physiological pH (7.4) but to disassemble and release its payload in the acidic microenvironment of a tumor.

Solvent Polarity and Hydrogen Bonding

For organic solvents, the key lies in the ability to disrupt the strong intermolecular forces within the TCPP solid. The most effective solvents (DMSO, DMF) are highly polar and are strong hydrogen bond acceptors. They can effectively "wrap" the TCPP molecule, solvating the carboxylic acid groups via hydrogen bonds and the porphyrin core via dipolar and van der Waals interactions.

The relationship between these factors can be visualized as a decision-making workflow for solvent selection.

G cluster_0 Solubility Decision Workflow for TCPP start Select Application System is_aq Aqueous System? start->is_aq set_ph Adjust pH is_aq->set_ph Yes is_org Organic System is_aq->is_org No ph_high pH > 8 (Soluble Anion) set_ph->ph_high Basic ph_low pH < 4 (Insoluble Aggregate) set_ph->ph_low Acidic solvent_choice Select Solvent Type is_org->solvent_choice polar_aprotic Polar Aprotic (e.g., DMSO, DMF) High Solubility solvent_choice->polar_aprotic other_org Other Organics (e.g., Alcohols, Chloroform) Low/No Solubility solvent_choice->other_org

Caption: Decision workflow for selecting an appropriate solvent system for TCPP.

Experimental Protocol: Determining TCPP Solubility via the Shake-Flask Method

To ensure data integrity and reproducibility, a standardized protocol for solubility determination is essential. The shake-flask method followed by UV-Vis spectroscopic analysis is a reliable and widely used technique.

Objective: To determine the saturation solubility of TCPP in a given solvent at a specified temperature.

Materials:

  • Tetrakis(4-carboxyphenyl)porphine (TCPP), high purity

  • Solvent of interest (e.g., DMSO)

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed tubes

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • UV-Vis spectrophotometer and cuvettes

Protocol Workflow Diagram:

G cluster_workflow Shake-Flask Solubility Protocol step1 Step 1: Excess TCPP Addition Add excess solid TCPP to a known volume of solvent in a sealed vial. step2 Step 2: Equilibration Incubate on a shaker at constant temperature for 24-48 hours to ensure saturation. step1->step2 step3 Step 3: Phase Separation Allow solution to settle. Alternatively, centrifuge to pellet excess solid. step2->step3 step4 Step 4: Aliquot & Filter Carefully withdraw an aliquot from the supernatant and filter through a 0.22 µm syringe filter. step3->step4 step5 Step 5: Dilution & Analysis Perform a precise serial dilution and measure absorbance using a UV-Vis spectrophotometer. step4->step5 step6 Step 6: Calculation Calculate concentration using a pre-determined calibration curve (Beer-Lambert Law). step5->step6

Caption: Experimental workflow for TCPP solubility determination.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid TCPP to a series of vials containing a precise volume (e.g., 5.0 mL) of the solvent. "Excess" means enough solid remains undissolved at the end of the experiment, which is a visual confirmation of saturation.

  • Equilibration (Trustworthiness Pillar): Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 24 hours. For porphyrins, which can have slow dissolution kinetics, 48 hours is recommended to ensure thermodynamic equilibrium is reached. This step is critical for accuracy.

  • Phase Separation: After equilibration, remove the vials and let them stand undisturbed for at least 2 hours to allow the excess solid to settle. For finer suspensions, centrifugation (e.g., 5000 rpm for 15 minutes) is recommended.

  • Sampling: Carefully withdraw a small aliquot (e.g., 1.0 mL) from the clear supernatant, taking care not to disturb the solid pellet. Immediately filter the aliquot through a 0.22 µm syringe filter directly into a clean, pre-weighed vial. This removes any microscopic particulates that could falsely elevate the measured concentration.

  • Analysis by UV-Vis Spectroscopy:

    • Perform a series of accurate dilutions of the filtered saturated solution to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

    • Measure the absorbance at the Soret band maximum (around 415-420 nm, solvent dependent).

    • Calculate the concentration of the diluted sample using a previously established calibration curve (plotting absorbance vs. known TCPP concentrations).

  • Calculation: Multiply the calculated concentration by the dilution factor to determine the saturation solubility of TCPP in the solvent. The result should be reported in units such as mg/mL or mol/L.

Implications for Research and Drug Development

The choice of solvent is not merely a matter of dissolution; it has profound consequences for the final application.

  • Metal-Organic Framework (MOF) Synthesis: The synthesis of TCPP-based MOFs requires solvents like DMF or DMSO that can dissolve both the TCPP linker and the metal salt precursors, facilitating the controlled self-assembly of the crystalline framework.

  • Photodynamic Therapy (PDT): For PDT applications, TCPP must be formulated for intravenous administration. This often involves dissolving it in a biocompatible co-solvent system (e.g., DMSO/saline with surfactants) or using its water-soluble anionic form in a buffered solution at a physiological pH. Poor solubility can lead to aggregation in the bloodstream, reducing efficacy and causing potential embolisms.

  • Drug Delivery: When used as a component in nanocarriers, the solubility of TCPP dictates the loading efficiency and stability of the final formulation. The pH-responsive solubility is a key feature for designing "smart" carriers that release their cargo in specific acidic environments, such as endosomes or tumor tissues.

Conclusion

The solubility of Tetrakis(4-carboxyphenyl)porphine is a complex, multi-faceted property governed by a delicate interplay between its hydrophobic core, its pH-sensitive carboxylic acid groups, and the nature of the solvent. A thorough understanding of these principles, combined with robust experimental validation, is essential for any researcher or developer working with this versatile molecule. By carefully selecting the solvent system—whether leveraging the high solubility in polar aprotic solvents like DMSO or the pH-switchable behavior in aqueous media—scientists can unlock the full potential of TCPP in creating next-generation materials and advanced therapeutic agents.

References

  • Li, F., et al. (2018). Transformation of H-Aggregates and J-Dimers of Water-Soluble Tetrakis (4-carboxyphenyl) Porphyrin in Polyion Complex Micelles. Polymers, 10(5), 494. Available at: [Link]

  • Rubires, R., et al. (2002). Counterion-Dependent Excitonic Spectra of Tetra(p-carboxyphenyl)porphyrin Aggregates in Acidic Aqueous Solution. Journal of the American Chemical Society, 124(51), 15133-15143. Available at: [Link]

  • Ataman Kimya. (n.d.). TCPP. Ataman Kimya. Available at: [Link]

  • Frontier Scientific. (n.d.). 5,10,15,20-Tetrakis-(4-carboxyphenyl)-porphine-Cu(II). Frontier Scientific. Available at: [Link]

  • Moussodia, B., et al. (n.d.). I. Synthesis of Meso-Tetrakis(4-carboxyphenyl)porphyrinatoiron(III) [Fe(III)TpCPP] 1-Fe and Meso-Tetrakis(4-carboxyphenyl)porphyrinatoiron(III) [Fe(III)TpCPP] 1-Fe. Organic and Biomolecular Chemistry. Available at: [Link]

  • Vermont Department of Health. (2023). Tris(1-chloro-2-propyl) phosphate (TCPP) (CAS 13674-84-5). Vermont Department of Health. Available at: [Link]

  • Green-Mountain Chem. (n.d.). Flame Retardant TCPP - CAS# 13674-84-5. Green-Mountain Chem. Available at: [Link]

  • American Chemical Society. (2014). Efficient Routes to A3B-Type meso-(4-Carboxyphenyl) Porphyrin Derivatives. ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection. PMC. Available at: [Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Protonation States of Tetrakis(4-carboxyphenyl)porphine (TCPP)

This guide provides a comprehensive exploration of the acid-base chemistry of Tetrakis(4-carboxyphenyl)porphine (TCPP), a molecule of significant interest in fields ranging from photodynamic therapy and catalysis to the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the acid-base chemistry of Tetrakis(4-carboxyphenyl)porphine (TCPP), a molecule of significant interest in fields ranging from photodynamic therapy and catalysis to the development of advanced materials like metal-organic frameworks (MOFs). We will move beyond a simple recitation of facts to provide a field-proven perspective on how to accurately characterize and control the protonation states of TCPP, which is fundamental to harnessing its unique photophysical and chemical properties.

The Acid-Base Chemistry of TCPP: A Tale of Two Sites

Tetrakis(4-carboxyphenyl)porphine is an amphiprotic molecule, possessing both acidic and basic functional groups. Understanding the distinct behavior of these groups is the first step toward mastering its chemistry. The protonation events do not occur simultaneously but are sequential, dictated by the relative basicity of the two key sites:

  • The Peripheral Carboxylic Acids: The four carboxyphenyl groups at the meso positions of the porphyrin ring are the most basic sites on the deprotonated molecule. In neutral to alkaline aqueous solutions, these groups exist as carboxylates (COO⁻), rendering the molecule anionic (TCPP⁴⁻). As the pH is lowered, these four groups are the first to be protonated.

  • The Central Imino Nitrogens: The two imino nitrogens (-NH=) within the central porphyrin macrocycle are significantly less basic than the peripheral carboxylates. They only become protonated under strongly acidic conditions, after the carboxylic acid groups are already neutralized.

This sequential protonation gives rise to several distinct species in solution, each with unique structural and electronic properties. Free-base porphyrins like TCPP typically exhibit D₂h symmetry, which changes to D₄h upon protonation of the core nitrogens, a transformation with profound spectroscopic consequences[1].

The general pathway of protonation as pH decreases is illustrated below.

TCPP_Protonation_Pathway TCPP4 TCPP⁴⁻ (Fully Deprotonated) High pH TCPP0 TCPP⁰ (Neutral Carboxyls) Mid pH TCPP4->TCPP0 + 4H⁺ H2TCPP2 H₂TCPP²⁺ (Protonated Core) Low pH TCPP0->H2TCPP2 + 2H⁺ Excited_State_Protonation S0 TCPP⁰ S0_H H₂TCPP²⁺ S0->S0_H pKa(S₀) T1 ³TCPP⁰ S0->T1 Light (ISC) T1_H ³H₂TCPP²⁺ T1->T1_H pKa(T₁) caption Increased basicity in the excited state means pKa(T₁) > pKa(S₀). Protonation is more favorable in the triplet state.

Caption: Ground-state vs. excited-state protonation equilibria for the TCPP core.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to provide robust and reliable data. The key to trustworthiness is building self-validation into the workflow.

Protocol: Determination of Core pKa via UV-Vis Spectroscopic Titration

This method determines the ground-state pKa for the protonation of the central nitrogen atoms.

Objective: To quantify the equilibrium between TCPP⁰ and H₂TCPP²⁺.

Workflow Diagram:

Titration_Workflow prep 1. Prepare TCPP Stock in DMF (e.g., 1 mM) verify 2. Verify Monomeric State (Beer's Law Plot) prep->verify titrate 3. Prepare Titration Series (Constant [TCPP], Varying [Acid]) verify->titrate If linear measure 4. Acquire UV-Vis Spectra (350-750 nm) titrate->measure analyze 5. Data Analysis (Plot Abs @ 446 nm vs. [Acid]) measure->analyze fit 6. Fit to Sigmoidal Curve (Determine pKa) analyze->fit

Caption: Workflow for UV-Vis spectroscopic titration of TCPP.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of TCPP (e.g., 1 mM) in a non-aggregating solvent such as DMF. [2]Ensure the solid is fully dissolved.

  • Self-Validation: Confirm Monomeric State: Before proceeding, it is critical to confirm that TCPP is monomeric. Prepare a series of dilutions from your stock solution (e.g., 0.5 µM to 10 µM) and measure their absorbance at the Soret band maximum (~419 nm). Plot absorbance vs. concentration. A linear relationship confirms adherence to the Beer-Lambert law and the absence of significant aggregation. [2]If non-linearity is observed, the concentration range must be adjusted.

  • Titration Series Preparation: Prepare a series of vials or cuvettes. To each, add an identical aliquot of the TCPP stock solution to ensure a constant final concentration (e.g., 1.26 µM). [3][2]Then, add varying amounts of a strong acid (e.g., methanesulfonic acid, MSA) and dilute with DMF to the same final volume. [3][2]The acid concentration range should bracket the expected transition.

  • Spectroscopic Measurement: Equilibrate each sample for a few minutes. Record the UV-Vis absorption spectrum for each sample over a range of 350-750 nm. Use a blank containing DMF and the highest concentration of acid as the reference.

  • Data Analysis: From the collected spectra, extract the absorbance value at the Soret band maximum of the diacid species (H₂TCPP²⁺), which is ~446 nm. [3][2]Plot this absorbance value as a function of the logarithm of the acid concentration.

  • pKa Determination: The resulting plot should be a sigmoidal curve. The pKa corresponds to the acid concentration at the inflection point (half-equivalence point) of the curve. This can be determined by fitting the data to a suitable sigmoidal function (e.g., Boltzmann fit).

Conclusion

The protonation state of Tetrakis(4-carboxyphenyl)porphine is a critical parameter that governs its utility in any application. A thorough understanding, moving from the fundamental acid-base chemistry to the influence of the solvent and the intriguing behavior of the photoexcited state, is essential for researchers. By employing robust, self-validating experimental protocols based on standard spectroscopic techniques, scientists can accurately characterize and control the specific TCPP species, thereby enabling the rational design of advanced materials and chemical systems.

References

  • Prins, P. T., Rutkowska-Zbik, D., Pullen, S., & Baumgartner, B. (2024). Porphyrins on acid: kinetics of the photoinduced-protonation of tetrakis(4-carboxyphenyl)porphyrin. Physical Chemistry Chemical Physics. [Link]

  • Prins, P. T., Rutkowska-Zbik, D., Pullen, S., & Baumgartner, B. (2024). Porphyrins on acid: kinetics of the photoinduced-protonation of tetrakis(4-carboxyphenyl). RSC Publishing. [Link]

  • Prins, P. T., Rutkowska-Zbik, D., Pullen, S., & Baumgartner, B. (2024). Porphyrins on acid: kinetics of the photoinduced-protonation of tetrakis(4-carboxyphenyl). ResearchGate. [Link]

  • Prins, P. T., Rutkowska-Zbik, D., Pullen, S., & Baumgartner, B. (2024). Porphyrins on acid: kinetics of the photoinduced-protonation of tetrakis(4-carboxyphenyl). Physical Chemistry Chemical Physics, 26(38), 30028-30035. [Link]

  • Prins, P. T., et al. (2024). Porphyrins on acid: kinetics of the photoinduced-protonation of tetrakis(4-carboxyphenyl). ChemRxiv. [Link]

  • Prins, P. T., et al. (2024). Porphyrins on Acid: Kinetics of the Photoinduced-Protonation of tetrakis(4-carboxyphenyl). The Royal Society of Chemistry. [Link]

  • Rahimi, R., et al. (2011). Investigation of Tetra(p-carboxyphenyl)porphyrin in Monomer and Aggregation Forms by UV-Vis, 1H NMR. Asian Journal of Chemistry, 23(10), 4400-4402. [Link]

  • Rosa, A. L. (2002). An Investigation of Porphyrin Aggregation Using Spectroscopic and Microscopic Methods. LSU Doctoral Dissertations. [Link]

  • López-Duarte, I., et al. (2014). Protonation state of core nitrogens in the meso-tetra(4-carboxyphenyl)porphyrin impacts the chemical and physical properties of nanostructures formed in acid solutions. ResearchGate. [Link]

  • Baumgartner, B. et al. (2024). Porphyrins on acid: kinetics of the photoinduced-protonation of tetrakis(4-carboxyphenyl). Physical Chemistry Chemical Physics. [Link]

  • Wang, L., et al. (2018). Transformation of H-Aggregates and J-Dimers of Water-Soluble Tetrakis (4-carboxyphenyl) Porphyrin in Polyion Complex Micelles. Molecules, 23(5), 1088. [Link]

  • Ou, Z., et al. (2014). Effect of Solvent and Protonation/Deprotonation on Electrochemistry, Spectroelectrochemistry and Electron-Transfer Mechanisms of N-Confused Tetraarylporphyrins in Nonaqueous Media. ResearchGate. [Link]

  • Ghasemi, J., et al. (2013). Solvent effect on protonation of tpps in water-DMF mixtures. ResearchGate. [Link]

  • Cherian, S., & Wamser, C. C. (2000). Adsorption and Photoactivity of Tetra(4-carboxyphenyl)porphyrin (TCPP) on Nanoparticulate TiO2. The Journal of Physical Chemistry B, 104(15), 3624-3629. [Link]

  • (2021). (a) Fluorescence spectra for Zn-TCPP at different concentrations of... ResearchGate. [Link]

  • McCarthy, S. (2016). Synthesis of Porphyrins for Use in Metal-Organic Frameworks (MOFs). Digital WPI. [Link]

  • Mahy, J. P., et al. (n.d.). I. Synthesis of Meso-Tetrakis(4-carboxyphenyl)porphyrinatoiron(III) [Fe(III...]. Organic and Biomolecular chemistry. [Link]

  • Gounder, R. (2020). Understanding solvent effects on adsorption and protonation in porous catalysts. Nature Communications, 11(1), 1035. [Link]

  • (2023). Photophysical Properties of TCPP and Gel@TCPP (A and B) Extinction (A)... ResearchGate. [Link]

  • (2016). Fluorescence emission spectra of TCPP/[Ti(O)]n/AuND/ITO (n = 0, 1, 20,... ResearchGate. [Link]

  • Vaissière, A., et al. (2017). How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1859(9), 1653-1663. [Link]

  • Um, I.-H. (2022). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry, 10, 991206. [Link]

  • Biedermann, L., & Schneider, R. J. (2016). Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. Molecules, 21(12), 1648. [Link]

  • (2020). TCPP fluorescence in the gels The steady state fluorescence spectra... ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Tetrakis(4-carboxyphenyl)porphine for Gas Sensing Applications

Introduction Tetrakis(4-carboxyphenyl)porphine (TCPP) is a synthetic porphyrin derivative that has garnered significant attention in the field of chemical sensing due to its unique molecular structure and versatile chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tetrakis(4-carboxyphenyl)porphine (TCPP) is a synthetic porphyrin derivative that has garnered significant attention in the field of chemical sensing due to its unique molecular structure and versatile chemical properties.[1] Porphyrins, a class of naturally occurring macrocyclic compounds, are known for their vital roles in biological processes such as oxygen transport and photosynthesis.[1] The synthetic analogue, TCPP, possesses a rigid planar structure with four carboxylic acid groups at the meso positions of the porphyrin core. These functional groups not only enhance the molecule's stability and processability but also provide active sites for interaction with various gas molecules, making TCPP an excellent candidate for the development of highly sensitive and selective gas sensors.[2]

The application of TCPP in gas sensing is predicated on its ability to exhibit measurable changes in its optical and electrical properties upon exposure to target analytes.[3] These changes can be harnessed to fabricate a variety of sensing platforms, including chemiresistive sensors, optical sensors, and quartz crystal microbalance (QCM) sensors.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, fabrication protocols, and performance characteristics of TCPP-based gas sensors.

Sensing Principles and Mechanisms

The detection of gases by TCPP-based sensors primarily relies on the interaction between the analyte gas molecules and the TCPP sensing layer. These interactions can be broadly categorized as physisorption or chemisorption, leading to a modulation of the material's properties.[6][7]

1. Charge Transfer Interactions:

Many gases, particularly oxidizing or reducing species like nitrogen dioxide (NO₂) and ammonia (NH₃), interact with the TCPP molecule through charge transfer.[8] For instance, NO₂, an oxidizing gas, can withdraw electron density from the electron-rich porphyrin ring, leading to a change in the charge carrier concentration of the TCPP film and a corresponding change in its electrical resistance.[3] Conversely, ammonia, a reducing gas, can donate electrons to the porphyrin, resulting in an opposite effect on resistance.[6] This charge transfer mechanism is often the basis for chemiresistive TCPP sensors.

2. Hydrogen Bonding:

The carboxylic acid functional groups on the TCPP molecule are capable of forming hydrogen bonds with polar gas molecules, such as ammonia and volatile organic compounds (VOCs) containing hydroxyl or amine groups.[9] This interaction can induce a change in the conformation of the TCPP molecules or the packing of the thin film, leading to a shift in its optical absorption or fluorescence spectrum.[10]

3. Coordination Chemistry:

When TCPP is metalated with a central metal ion (e.g., Zn²⁺, Cu²⁺), the metal center can act as a Lewis acid, providing a specific binding site for Lewis basic gas molecules like ammonia.[6] This coordination interaction is highly specific and can significantly enhance the selectivity of the sensor. The binding of the analyte to the metal center alters the electronic structure of the metalloporphyrin, resulting in a distinct change in its optical or electrochemical properties.[11]

4. Spectral Changes:

The interaction of gas molecules with TCPP can lead to noticeable changes in its UV-Vis absorption and fluorescence spectra.[1] These changes can manifest as a shift in the Soret and Q-bands of the porphyrin, a change in absorbance intensity, or quenching of fluorescence.[3] These spectral modifications form the basis of optical TCPP-based gas sensors.

Visualization of the Gas Sensing Mechanism

Gas Sensing Mechanism Generalized Gas Sensing Mechanism of TCPP cluster_0 Sensing Layer cluster_1 Analyte Gas cluster_2 Interaction cluster_3 Signal Transduction cluster_4 Sensor Output TCPP TCPP Interaction Physisorption / Chemisorption - Charge Transfer - Hydrogen Bonding - Coordination TCPP->Interaction Gas_Molecule Gas Molecule (e.g., NH3, NO2, VOCs) Gas_Molecule->Interaction Signal Change in Physical Property - Electrical Resistance - Optical Absorbance/Fluorescence - Mass Interaction->Signal Output Electrical Signal / Optical Signal Signal->Output

Caption: A diagram illustrating the general mechanism of gas sensing using TCPP.

Fabrication Protocols for TCPP-Based Gas Sensors

The performance of a TCPP-based gas sensor is highly dependent on the morphology and thickness of the sensing film. Here, we provide detailed protocols for three common fabrication methods.

Protocol 1: Spin-Coating for Chemiresistive and Optical Sensors

Spin-coating is a widely used technique for depositing uniform thin films from a solution.[12] This method is suitable for fabricating both chemiresistive and optical sensors.

Materials:

  • Tetrakis(4-carboxyphenyl)porphine (TCPP)

  • Dimethylformamide (DMF) or other suitable solvent

  • Substrate (e.g., glass slide, silicon wafer with interdigitated electrodes)

  • Spin coater

  • Hot plate

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate by sonicating in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrate with a stream of nitrogen gas.

  • Solution Preparation: Prepare a TCPP solution by dissolving 1-5 mg of TCPP in 1 mL of DMF. The concentration can be adjusted to achieve the desired film thickness. Sonicate the solution for 10-15 minutes to ensure complete dissolution.

  • Spin-Coating:

    • Place the cleaned substrate on the spin coater chuck and secure it using the vacuum.

    • Dispense a small amount of the TCPP solution (e.g., 100 µL for a 1x1 cm substrate) onto the center of the substrate.

    • Start the spin coater. A two-step process is often effective:

      • Step 1 (Spread): 500 rpm for 10 seconds to evenly spread the solution.

      • Step 2 (Thinning): 2000-4000 rpm for 30-60 seconds to achieve the desired thickness. The final thickness is inversely proportional to the square root of the spin speed.

  • Annealing: Transfer the coated substrate to a hot plate and anneal at 80-120°C for 30-60 minutes to remove residual solvent and improve film adhesion.

Causality Behind Choices:

  • Solvent Selection: DMF is a common solvent for TCPP due to its good solubility and appropriate volatility for spin-coating.

  • Two-Step Spin-Coating: The initial low-speed step ensures complete coverage of the substrate, while the subsequent high-speed step controls the final film thickness and uniformity.

  • Annealing: This step is crucial for removing trapped solvent molecules, which can affect the sensor's baseline and response. The temperature should be kept below the decomposition temperature of TCPP.

Protocol 2: Layer-by-Layer (LbL) Assembly for Enhanced Film Control

The LbL assembly technique allows for the precise control of film thickness and architecture at the nanoscale by alternately depositing layers of positively and negatively charged species.[13][14] For TCPP, which is anionic at neutral or basic pH, a cationic polymer like poly(allylamine hydrochloride) (PAH) is commonly used as the counter-polyelectrolyte.

Materials:

  • Tetrakis(4-carboxyphenyl)porphine (TCPP)

  • Poly(allylamine hydrochloride) (PAH, MW ~50,000 g/mol )

  • Deionized water

  • pH adjustment solutions (e.g., HCl, NaOH)

  • Substrate (e.g., quartz slide, silicon wafer)

  • Automated or manual dipping system

Procedure:

  • Solution Preparation:

    • PAH Solution: Prepare a 1 mg/mL solution of PAH in deionized water. Adjust the pH to 7.5 with NaOH.

    • TCPP Solution: Prepare a 0.5 mg/mL solution of TCPP in deionized water. Adjust the pH to 7.5 with NaOH. The carboxylic acid groups of TCPP will be deprotonated, rendering the molecule negatively charged.

  • Substrate Preparation: The substrate should have a charged surface. For glass or silicon, a thorough cleaning followed by treatment with a piranha solution (use with extreme caution) or an oxygen plasma can create a negatively charged surface.

  • LbL Deposition Cycle:

    • Step 1 (PAH Deposition): Immerse the substrate in the PAH solution for 15 minutes to deposit the first cationic layer.

    • Step 2 (Rinsing): Rinse the substrate with deionized water (pH 7.5) for 1 minute to remove non-adsorbed PAH.

    • Step 3 (TCPP Deposition): Immerse the substrate in the TCPP solution for 15 minutes to deposit the anionic TCPP layer.

    • Step 4 (Rinsing): Rinse the substrate with deionized water (pH 7.5) for 1 minute.

  • Multilayer Assembly: Repeat the deposition cycle (Steps 1-4) to build up the desired number of bilayers. The film thickness can be monitored by UV-Vis spectroscopy or ellipsometry.

  • Drying: After the final layer, dry the film gently with a stream of nitrogen.

Causality Behind Choices:

  • pH Control: The pH of the solutions is critical to ensure that both TCPP and PAH are appropriately charged for electrostatic assembly.

  • Rinsing Steps: Thorough rinsing between deposition steps is essential to prevent cross-contamination and ensure the formation of a well-defined layered structure.

  • Dipping Time: The 15-minute immersion time allows for sufficient adsorption to form a complete monolayer in each step.

Protocol 3: Quartz Crystal Microbalance (QCM) Sensor Fabrication

QCM sensors detect mass changes on the surface of a quartz crystal resonator.[5] A TCPP coating allows the QCM to detect the mass of adsorbed gas molecules.

Materials:

  • AT-cut quartz crystal with gold electrodes (e.g., 5 or 10 MHz)

  • TCPP solution (as prepared in Protocol 1)

  • Micropipette or drop-casting setup

  • QCM instrument

Procedure:

  • Crystal Cleaning: Clean the QCM crystal carefully with piranha solution (handle with extreme caution), followed by rinsing with deionized water and ethanol, and drying with nitrogen. This ensures a clean gold surface for coating.

  • Coating Application:

    • Drop-Casting: Carefully drop-cast a small, known volume (e.g., 1-5 µL) of the TCPP solution onto the center of the gold electrode area of the QCM crystal.[5]

    • Spin-Coating: Alternatively, use the spin-coating procedure described in Protocol 1 for a more uniform coating.

  • Drying/Annealing: Allow the solvent to evaporate completely in a clean, dust-free environment at room temperature, or anneal at a mild temperature (e.g., 60-80°C) to ensure a stable baseline.

  • Frequency Stabilization: Mount the coated crystal in the QCM holder and allow the resonant frequency to stabilize before introducing any analyte gas.

Causality Behind Choices:

  • QCM Crystal Selection: AT-cut crystals are commonly used for QCM applications due to their low temperature coefficient of frequency.

  • Coating Method: Drop-casting is a simple method for applying the sensing layer, while spin-coating can provide better uniformity and control over the film thickness, which can affect the sensor's response time and sensitivity.[10]

Visualization of Experimental Workflow

Sensor Fabrication Workflow General Workflow for TCPP-Based Gas Sensor Fabrication cluster_0 Preparation cluster_1 Deposition cluster_2 Post-Processing cluster_3 Characterization & Testing Substrate_Cleaning Substrate Cleaning (Sonication, Plasma, etc.) Spin_Coating Spin-Coating Substrate_Cleaning->Spin_Coating LbL_Assembly Layer-by-Layer Assembly Substrate_Cleaning->LbL_Assembly Drop_Casting_QCM Drop-Casting (QCM) Substrate_Cleaning->Drop_Casting_QCM Solution_Prep TCPP Solution Preparation (Dissolution in Solvent) Solution_Prep->Spin_Coating Solution_Prep->LbL_Assembly Solution_Prep->Drop_Casting_QCM Annealing Annealing / Drying Spin_Coating->Annealing LbL_Assembly->Annealing Drop_Casting_QCM->Annealing Characterization Film Characterization (AFM, SEM, UV-Vis) Annealing->Characterization Gas_Sensing Gas Sensing Measurement Characterization->Gas_Sensing

Caption: A flowchart outlining the key steps in fabricating a TCPP-based gas sensor.

Performance of TCPP-Based Gas Sensors

The performance of a gas sensor is evaluated based on several key parameters, including sensitivity, selectivity, response time, and recovery time. The following tables summarize the reported performance of TCPP-based sensors for various gases.

Table 1: Performance of TCPP-Based Ammonia (NH₃) Sensors

Sensing MaterialDetection MethodDetection LimitResponse TimeRecovery TimeReference
2D Cu-TCPP NanosheetsRaman Spectroscopy1 ppm--[15]
Zn-TCPPChemiresistive~1 ppm~50 s~100 s[6]
Porphyrin-functionalized SWCNTsChemiresistive-FastReversible[11]

Table 2: Performance of TCPP-Based Volatile Organic Compound (VOC) Sensors

Sensing MaterialTarget VOCDetection MethodDetection LimitResponse TimeRecovery TimeReference
Cu-TCPP@ZnIn₂S₄Triethylamine (TEA)Resonant-gravimetric50 ppb9 s43 s[16]
Porphyrin-functionalized ZnOAmines, AlcoholsChemiresistive---[4]
Porphyrin-coated QCMVarious VOCsQCMppm levelFastReversible[17]

Table 3: Performance of TCPP-Based Nitrogen Dioxide (NO₂) Sensors

Sensing MaterialDetection MethodDetection LimitResponse TimeRecovery TimeReference
Cu-TCPP/g-C₃N₄Chemiresistive~5 ppm~100 s~200 s[18]
Zn-TPPOptical Waveguide< 5 ppm--[3]
Porphyrin-functionalized CNTsChemiresistive---[2]

Characterization of TCPP Films

To ensure the quality and performance of the fabricated sensors, it is essential to characterize the TCPP thin films. Common characterization techniques include:

  • Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): To visualize the surface morphology, roughness, and uniformity of the film.

  • UV-Vis Spectroscopy: To confirm the presence of TCPP and to monitor the film growth in LbL assembly.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the film.

  • Ellipsometry: To accurately measure the thickness of the thin films.

Future Outlook

The field of TCPP-based gas sensors continues to evolve, with ongoing research focused on improving sensitivity, selectivity, and stability. The development of metal-organic frameworks (MOFs) using TCPP as a building block offers a promising avenue for creating highly porous structures with enhanced gas adsorption capabilities.[19] Furthermore, the integration of TCPP-based sensors into sensor arrays, coupled with pattern recognition algorithms, could lead to the development of "electronic noses" capable of identifying complex gas mixtures. As our understanding of the fundamental interactions between TCPP and gas molecules deepens, we can expect the rational design of even more sophisticated and high-performance gas sensing devices.

References

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Application

Application Notes and Protocols for the Synthesis of meso-tetra(4-carboxyphenyl)porphyrin (TCPP) via the Adler-Longo Method

Introduction Meso-tetra(4-carboxyphenyl)porphyrin (TCPP) is a synthetic porphyrin of significant interest across multiple scientific disciplines. Characterized by four carboxyphenyl groups at the meso positions, this mol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Meso-tetra(4-carboxyphenyl)porphyrin (TCPP) is a synthetic porphyrin of significant interest across multiple scientific disciplines. Characterized by four carboxyphenyl groups at the meso positions, this molecule serves as a versatile and fundamental building block for advanced materials and therapeutic agents.[1] Its carboxylic acid functionalities offer convenient points for chemical modification, making it an ideal intermediate.[1] In drug development, TCPP and its derivatives are prominent candidates for photodynamic therapy (PDT), acting as photosensitizers that generate cytotoxic reactive oxygen species upon light activation.[1] Furthermore, their unique photophysical properties and ability to chelate metal ions are leveraged in developing imaging agents and novel metallodrugs.[1] Beyond medicine, TCPP is a critical ligand in the synthesis of highly porous Metal-Organic Frameworks (MOFs), which have applications in gas storage, separation, and catalysis.[1]

The synthesis of such meso-substituted porphyrins is most commonly achieved through the acid-catalyzed condensation of pyrrole with a corresponding aldehyde.[2] Among the established methodologies, the Adler-Longo method, developed in the 1960s, provides a significant improvement over the original Rothemund reaction by offering a more practical, one-pot procedure under aerobic conditions.[2][3] It involves refluxing the reactants in a high-boiling carboxylic acid, which dually serves as the solvent and catalyst.[4] While other methods like the Lindsey synthesis offer milder conditions and often higher yields, the Adler-Longo approach is valued for its operational simplicity and effectiveness for robust aldehydes like 4-carboxybenzaldehyde, making it a workhorse for producing TCPP and related structures.[2][5]

This guide provides a detailed protocol for the synthesis of TCPP using the Adler-Longo method, complete with mechanistic insights, optimization strategies, and characterization data to ensure reliable and reproducible results for researchers.

Scientific Principles and Mechanistic Overview

A core tenet of effective chemical synthesis is understanding the causality behind each experimental step. The Adler-Longo method, while seemingly a straightforward one-pot reaction, relies on a well-defined sequence of acid-catalyzed condensation followed by in situ oxidation.

  • The Dual Role of Propionic Acid : The choice of propionic acid is critical. It functions as a high-boiling point solvent (approx. 141°C), providing the necessary thermal energy for the reaction to proceed efficiently.[4][6] Concurrently, it acts as the Brønsted acid catalyst. The initial step involves the protonation of the carbonyl oxygen on 4-carboxybenzaldehyde, which activates the carbonyl carbon for nucleophilic attack by the electron-rich pyrrole ring.[7]

  • Porphyrinogen Formation : The reaction proceeds through a series of electrophilic substitution and condensation steps, where four molecules of pyrrole and four molecules of 4-carboxybenzaldehyde cyclize to form a large, non-aromatic macrocycle known as a porphyrinogen.[2][8] This intermediate is colorless or pale yellow and is susceptible to rearrangement and polymerization, which can lead to the formation of tar-like byproducts if reaction conditions are not controlled.[4][8]

  • Aerobic Oxidation : A defining feature of the Adler-Longo method is its use of atmospheric oxygen as the oxidant.[3] At the reflux temperature of propionic acid, the porphyrinogen intermediate is readily oxidized. This process involves the removal of six hydrogen atoms from the macrocycle, resulting in the formation of the highly stable, aromatic, and intensely colored porphyrin ring system.[4][7] This final, irreversible oxidation step drives the overall reaction equilibrium toward the desired TCPP product.

Adler_Longo_Mechanism Reactants Pyrrole + 4-Carboxybenzaldehyde Protonation Protonation of Aldehyde (Propionic Acid Catalyst) Reactants->Protonation Reflux in Propionic Acid Condensation Acid-Catalyzed Condensation & Cyclization Protonation->Condensation Porphyrinogen Porphyrinogen Intermediate (Non-aromatic, Unstable) Condensation->Porphyrinogen Oxidation Aerobic Oxidation (Atmospheric O₂, Reflux Temp.) Porphyrinogen->Oxidation -6H TCPP TCPP Product (Aromatic, Stable, Purple) Oxidation->TCPP Workflow start_node Start A 1. Assemble Reflux Apparatus start_node->A end_node Pure TCPP process_node process_node decision_node decision_node B 2. Heat Propionic Acid to Reflux A->B C 3. Add Pyrrole & 4-Carboxybenzaldehyde B->C D 4. Reflux for 30-60 min C->D E 5. Cool to RT & Precipitate D->E F 6. Isolate via Vacuum Filtration E->F G 7. Wash with Hot Water F->G H 8. Wash with Cold Methanol G->H I 9. Dry Solid H->I J 10. Characterize (UV-Vis, NMR) I->J J->end_node

Caption: Overall experimental workflow for TCPP synthesis.

References

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  • Sahoo, S. et al. (2021). Large-Scale Green Synthesis of Porphyrins. PMC. [Link]

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  • Ge, J. et al. (2013). Synthesis of substituted meso-tetraphenylporphyrins in mixed solvent systems. Arkivoc. [Link]

  • Lindsey, J. S. (1987). Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions. Scite. [Link]

  • Lindsey, J. S. (1987). Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions. SciSpace. [Link]

  • Wang, R. et al. (2011). Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes. MDPI. [Link]

  • Zovinka, E. P. et al. (2023). A greener tetraphenylporphyrin synthesis and metallation: an undergraduate teaching experiment. Taylor & Francis Online. [Link]

  • D'Urso, A. et al. (2010). Adler-Longo method for preparing meso-substituted porphyrins. ResearchGate. [Link]

  • Wang, Y. et al. (2024). Porphyrin-based porous organic polymers synthesized using the Alder–Longo method: the most traditional synthetic strategy with exceptional capacity. RSC Publishing. [Link]

  • Scribd. (n.d.). Synthesis of Copper Tetraphenylporphyrin. Scribd. [Link]

  • Wang, R. et al. (2011). Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes. PMC. [Link]

  • Thammasat University. (2017). synthesis and characterization of meso- tetraphenylporphyrin derivatives and their copper(ii) complexes. TU e-Thesis. [Link]

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Method

Application Notes and Protocols: Synthesis and Characterization of Zinc(II)-Tetrakis(4-carboxyphenyl)porphine

For: Researchers, scientists, and drug development professionals Introduction: The Significance of Zinc Porphyrins Metalloporphyrins, particularly zinc(II) porphyrins, are at the forefront of diverse scientific disciplin...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of Zinc Porphyrins

Metalloporphyrins, particularly zinc(II) porphyrins, are at the forefront of diverse scientific disciplines, including materials science, catalysis, and photodynamic therapy.[1][2] The insertion of a zinc ion into the porphyrin macrocycle imparts unique photophysical properties, such as strong visible light absorption, high fluorescence quantum yields, and long-lived excited states, owing to its closed-shell d¹⁰ electronic configuration.[2] Tetrakis(4-carboxyphenyl)porphine (TCPP) is a particularly valuable porphyrin ligand due to its structural rigidity and the presence of four carboxylic acid groups at the meso positions.[3] These functional groups provide convenient handles for further chemical modification, such as covalent attachment to other molecules or incorporation into larger supramolecular structures like metal-organic frameworks (MOFs).[4][5]

The metalation of TCPP with zinc to form Zinc(II)-Tetrakis(4-carboxyphenyl)porphine (Zn-TCPP) is a fundamental procedure that yields a versatile building block for a wide array of applications.[6][7] This guide provides a detailed, field-proven protocol for the synthesis, purification, and characterization of Zn-TCPP, emphasizing the scientific rationale behind each step to ensure reproducibility and high-quality results.

Experimental Protocol: Metalation of TCPP with Zinc Acetate

This protocol details a robust and widely adopted method for the synthesis of Zn-TCPP utilizing zinc acetate as the metal source and N,N-dimethylformamide (DMF) as the solvent.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Tetrakis(4-carboxyphenyl)porphine (TCPP)≥97%Sigma-Aldrich or equivalent
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)ACS reagent, ≥98%Sigma-Aldrich or equivalent
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich or equivalentUse of anhydrous solvent is recommended to minimize side reactions.
Chloroform (CHCl₃)ACS reagent, ≥99.8%Fisher Scientific or equivalent
Methanol (MeOH)ACS reagent, ≥99.8%Fisher Scientific or equivalent
Deionized waterHigh purityMillipore or equivalent
Step-by-Step Synthesis Procedure
  • Dissolution of TCPP: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 100 mg of Tetrakis(4-carboxyphenyl)porphine (TCPP) in 100 mL of N,N-dimethylformamide (DMF). Stir the mixture at room temperature until the porphyrin is fully dissolved, which may take some time. The solution will have a characteristic deep purple color.

  • Addition of Zinc Salt: To the stirred TCPP solution, add a 10-fold molar excess of zinc acetate dihydrate. This significant excess of the metal salt helps to drive the metalation reaction to completion.

  • Reaction at Elevated Temperature: Heat the reaction mixture to 140-150 °C and maintain this temperature for 2-4 hours.[8] The progress of the reaction can be monitored by UV-Vis spectroscopy. The characteristic four Q-bands of the free-base porphyrin will be replaced by two Q-bands upon successful metalation.

  • Reaction Quenching and Precipitation: After the reaction is complete (as indicated by UV-Vis spectroscopy), allow the mixture to cool to room temperature. Slowly add 200 mL of deionized water to the reaction flask with vigorous stirring. This will cause the Zn-TCPP product to precipitate out of the solution.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid generously with deionized water to remove excess zinc salts and DMF.

  • Drying: Dry the purple solid in a vacuum oven at 60-80 °C overnight to obtain the crude Zn-TCPP product.

Purification

For most applications, the crude product obtained after thorough washing is of sufficient purity. However, for applications requiring very high purity, further purification can be achieved by column chromatography on silica gel using a chloroform/methanol solvent system as the eluent.

Scientific Rationale and Mechanistic Insights

The successful synthesis of Zn-TCPP hinges on understanding the underlying chemical principles.

The Role of DMF

N,N-Dimethylformamide (DMF) is a common solvent for porphyrin metalation reactions for several key reasons:

  • High Boiling Point: Its high boiling point (153 °C) allows the reaction to be conducted at elevated temperatures, which is often necessary to overcome the activation energy for metal insertion.[8]

  • Good Solvating Power: DMF effectively dissolves both the porphyrin ligand and the metal salt, ensuring a homogeneous reaction mixture.[9]

  • Coordinating Nature: DMF is a coordinating solvent and can facilitate the metalation process by assisting in the deprotonation of the porphyrin core, making the nitrogen atoms more nucleophilic and available for coordination with the zinc ion.

Choice of Zinc Salt

Zinc acetate is a preferred source of zinc for porphyrin metalations due to its good solubility in organic solvents and the fact that the acetate anion is a relatively weak ligand, which facilitates the exchange with the porphyrin macrocycle.[10][11] The use of a large excess of the zinc salt ensures that the equilibrium of the reaction is shifted towards the formation of the metalloporphyrin.

Reaction Mechanism

The metalation of a free-base porphyrin involves the replacement of the two inner-core protons with a metal ion. The generally accepted mechanism proceeds through a series of steps:

  • Formation of an Outer-Sphere Complex: The zinc ion, solvated by DMF molecules, initially forms an outer-sphere complex with the porphyrin.

  • Porphyrin Deformation: The porphyrin macrocycle undergoes a conformational change, or "doming," which facilitates the approach of the metal ion to the coordinating nitrogen atoms.

  • Stepwise Proton Dissociation and Metal Coordination: The zinc ion coordinates to the nitrogen atoms in a stepwise manner, accompanied by the dissociation of the two inner-core protons. This is often the rate-determining step.

  • Formation of the Stable Metalloporphyrin: Once both protons are displaced, the zinc ion sits in the plane of the porphyrin, forming a stable square planar complex.

G TCPP TCPP (Free-Base) (H₂-Porphyrin) Intermediate Deformed Porphyrin Intermediate TCPP->Intermediate Coordination & Deformation Zn_salt Zn(OAc)₂ in DMF Zn_salt->Intermediate ZnTCPP Zn-TCPP (Metalloporphyrin) Intermediate->ZnTCPP Proton Displacement Protons 2H⁺ Intermediate->Protons

Characterization and Validation

Thorough characterization of the synthesized Zn-TCPP is crucial to confirm its identity and purity.

UV-Visible Spectroscopy

UV-Vis spectroscopy is the primary and most straightforward technique to monitor the progress of the metalation reaction and to characterize the final product.

  • Free-Base TCPP: The UV-Vis spectrum of the free-base TCPP in a solvent like DMF exhibits a very intense Soret band (or B-band) around 419 nm and four less intense Q-bands in the 500-700 nm region.[3][12] This four-band pattern is characteristic of free-base porphyrins with D₂h symmetry.

  • Zn-TCPP: Upon successful metalation, the symmetry of the porphyrin macrocycle increases to D₄h. This change in symmetry results in a simplification of the Q-band region, with the four bands collapsing into two.[2] The Soret band typically experiences a slight red-shift to around 423-427 nm, while the two Q-bands appear around 557 nm and 598 nm.[2][13] The disappearance of the four Q-bands and the emergence of two is a clear indication of successful zinc insertion.[2]

CompoundSoret Band (nm)Q-Bands (nm)
TCPP (Free-Base) ~419~512, ~546, ~592, ~646
Zn-TCPP ~423-427~557, ~598
Fluorescence Spectroscopy

Zinc porphyrins are known for their characteristic fluorescence.[2] Excitation at the Soret band should result in two emission bands in the visible region, providing further confirmation of the product's identity.

Infrared (IR) Spectroscopy

FT-IR spectroscopy can be used to confirm the presence of the carboxylic acid groups and the successful formation of the metalloporphyrin. The characteristic C=O stretching vibration of the carboxylic acid groups in TCPP is observed around 1700 cm⁻¹.[14] In the Zn-TCPP product, this peak should remain, while the N-H stretching vibration of the free-base porphyrin (around 3320 cm⁻¹) should disappear upon metalation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides definitive structural confirmation. In the free-base TCPP, the inner-core N-H protons appear as a characteristic upfield signal (around -2.7 ppm).[2] Upon metalation with the diamagnetic Zn²⁺ ion, this signal disappears completely, which is a definitive indicator of successful metal insertion.[2] The signals for the β-pyrrolic and phenyl protons will also show slight shifts due to the electronic changes upon metalation.[2]

Experimental Workflow Visualization

G dry dry uv_vis uv_vis dry->uv_vis ftir ftir dry->ftir nmr nmr dry->nmr fluorescence fluorescence dry->fluorescence

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction - Insufficient reaction time or temperature.- Insufficient amount of zinc salt.- Extend the reaction time or increase the temperature slightly.- Ensure a sufficient excess of zinc acetate is used.
Product is difficult to filter - Fine particle size of the precipitate.- Allow the precipitate to settle before filtration.- Use a finer porosity filter paper.
Presence of free-base porphyrin in the final product - Incomplete reaction.- Demetalation during workup.- Repeat the reaction with optimized conditions.- Avoid strongly acidic conditions during purification.
Contamination with other metal ions - Impure starting materials or solvents.- Leaching from glassware.- Use high-purity reagents and solvents.- Use clean, dedicated glassware.

Conclusion

The metalation of Tetrakis(4-carboxyphenyl)porphine with zinc is a straightforward yet crucial reaction for accessing a versatile molecular building block. By following the detailed protocol and understanding the underlying scientific principles outlined in this guide, researchers can reliably synthesize high-quality Zn-TCPP. The comprehensive characterization techniques described herein provide a robust framework for validating the successful synthesis and purity of the final product, enabling its confident use in a wide range of advanced applications.

References

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  • Porphyrins on acid: kinetics of the photoinduced-protonation of tetrakis(4-carboxyphenyl). Physical Chemistry Chemical Physics. 2024.
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  • Drogat, N., et al. Synthesis and in vitro phototoxicity of multifunctional Zn(II)meso-tetrakis(4-carboxyphenyl)porphyrin-coated gold nanoparticles assembled via axial coordination with imidazole ligands. Journal of Colloid and Interface Science. 2018;521:203-213.
  • synthesis of metallo-meso-tetraphenylporphyrin derivative using zinc (ii) metal. Digital Commons @ the Georgia Academy of Science. Available from: [Link]

  • Unusual metalloporphyrins. XVI. Preparation and purification of tetrasodium meso-tetra(p-sulfophenyl)porphine. Easy procedure. The Journal of Organic Chemistry. 1980;45(12):2495-2497.
  • Lin, W. Synthesis and Crystal Structure of Novel Zinc Porphyrin ZnTCPP(H2O)·MeOH [TCPP = meso-tetra(4-carboxyphenyl)porphyrin]. Asian Journal of Chemistry. 2013;25(14):7801-7803.
  • Theoretical investigation of the structural and spectroscopic properties of expanded metalloporphyrin complexes. Royal Society Open Science. 2019;6(1):181655.
  • ResearchGate. UV-Vis spectra of H2TMPP, [Zn(TMPP)] and [Zn(TMPP)(4,4′-bpy)]·CHCl3 (I). Available from: [Link]

  • Zhang, Y., et al. Precision pore engineering via fit-topology assembly in a Zn-porphyrin MOF for selective C2H2 capture. Chemical Science. 2026;17(1):145-152.
  • Helburn, R., et al. Analysis of organophosphate-Zn metalloporphyrin interactions via UV-vis spectroscopy and molecular modeling. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2015;135:935-942.
  • With, T. K. Metalloporphyrin contaminations in purified porphyrin preparations as demonstrated by mass spectrometry. Annals of Clinical Biochemistry. 1979;16(1):22-26.
  • Chaouchi, M., et al. New zinc(ii) metalloporphyrin: molecular structure, spectroscopic characterization, electrochemical sensing of dopamine, and catalytic dye degradation. RSC Advances. 2024;14(15):10554-10567.
  • Chaouchi, M., et al. New zinc(ii) metalloporphyrin: molecular structure, spectroscopic characterization, electrochemical sensing of dopamine, and catalytic dye degradation. RSC Advances. 2024;14(15):10554-10567.
  • ResearchGate. (a) Schematic illustration of the synthesis process of Zn-TCPP@Zn. (b) SEM image of ZnTCPP@Zn. (c) Schematic diagram of U-shaped Zn deposition on Zn-TCPP@Zn. (d) Rate performance of Zn-TCPP@Zn and the Zn electrode at different current densities from 0.2 to 10 A g −1 . (e) Cycling performance of Zn-TCPP@Zn||ZVO and the Zn||ZVO baaery at a current density of 4 A g −1 . (a-e) are adapted with permission. Copyright 2022, Elsevier B.V. Available from: [Link]

  • ResearchGate. UV/Vis absorption spectra of 1-4 and [Zn(TPP)] in CH 2 Cl 2 solution. Available from: [Link]

  • Photophysical Properties of a Novel Metalloporphyrin FeBr [TCPP-(CH3)4]·0.5(CH3OH) (TCPP = meso-tetra (4-Carboxyphenyl) Porphyrin).
  • Zinc Porphyrin Metal‐Center Exchange at the Solid–Liquid Interface. ChemPhysChem. 2016;17(13):2016-2020.
  • PubChem. Tetracarboxyphenylporphine. Available from: [Link]

  • RESEARCH PROGRESS OF SEPARATION AND ANALYTICAL METHODS FOR METALLOPORPHYRINS IN PETROLEUM. PETROLEUM PROCESSING AND PETROCHEMICALS. 2024;55(6):172-181.
  • Wang, Z., et al. Synthesis of porphyrin-based two-dimensional metal–organic framework nanodisk with small size and few layers. Journal of Materials Chemistry A. 2018;6(38):18535-18541.
  • López-Garriga, E., et al. Synthesis of a Novel Zinc(II)
  • Counterion-Dependent Excitonic Spectra of Tetra(p-carboxyphenyl)porphyrin Aggregates in Acidic Aqueous Solution. Journal of the American Chemical Society. 2002;124(50):14992-15000.
  • Recent Developments in Porphyrin-Based Metal–Organic Framework Materials for Water Remediation under Visible-Light Irradi
  • Sonochemical synthesis of fabrication nano porous metal-organic framework base on tetrakis(4-carboxyphenyl) porphyrin (TCPP) lin. Sciforum. 2016.
  • Microwave Assisted Synthesis of meso-Tetraphenylporphyrin and Its Application for Trace Metal Spectrophotometric Determination. Journal of the Chinese Chemical Society. 2013;25(11):6101-6104.
  • Complexes of Transition Metals with Petroleum Porphyrin Ligands: Preparation and Evaluation of Catalytic Ability. Molecules. 2021;26(24):7555.
  • Adsorption and Photoactivity of Tetra(4-carboxyphenyl)porphyrin (TCPP) on Nanoparticulate TiO2. Portland State University. Available from: [Link]

  • ResearchGate. (a) Synthesis of bulk Zn-TCPP crystal and ultrathin Zn-TCPP nanosheets. (b) STEM image of Zn-TCPP nanosheets. Inset: Tyndall effect of Zn-TCPP nanosheets. (c) TEM image of Zn-TCPP nanosheets. John Wiley & Sons [original copyright notice]. Available from: [Link]

  • Parent Porphyrin (Porphine) and its Complexes with 3d Metals. ChemRxiv. 2023.
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  • RUTHENIUM MESO-TETRAKIS(4-CARBOXYPHENYL)PORPHYRIN (Ru-TCPP): SYNTHESIS AND ITS APPLICATION IN FURFURAL HYDROGENATION. Catalysis in Green Chemistry and Engineering. 2020;3(2):123-138.
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  • Fe-Porphyrin-Based Metal–Organic Framework Films as High-Surface Concentration, Heterogeneous Catalysts for Electrochemical Reduction of CO2.
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  • Porphyrin-based zinc metal–organic framework loaded with gallic acid as a novel nanoplatform exhibiting H2O2-activated reactive oxygen species generation and cytotoxicity in breast cancer cells. Journal of Materials Chemistry B. 2024;12(10):2730-2742.

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Application

Application Notes &amp; Protocols: Incorporation of meso-Tetra(4-carboxyphenyl)porphyrin (TCPP) into Polymer Films for Photoelectrochemical Applications

Abstract These application notes provide a comprehensive guide for the fabrication and characterization of photoactive films composed of meso-Tetra(4-carboxyphenyl)porphyrin (TCPP) incorporated into a conductive polymer...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive guide for the fabrication and characterization of photoactive films composed of meso-Tetra(4-carboxyphenyl)porphyrin (TCPP) incorporated into a conductive polymer matrix, specifically polyaniline (PANI). Such composite films are of significant interest for a range of photoelectrochemical (PEC) applications, including sensing, photocatalysis, and solar energy conversion.[1][2] TCPP, a synthetic porphyrin, acts as a potent photosensitizer due to its strong absorption in the visible spectrum, while the PANI matrix provides a conductive scaffold for efficient charge transport and environmental stability.[2] This document details the underlying principles, provides step-by-step protocols for electrochemical co-deposition, outlines essential characterization techniques, and offers insights into performance evaluation.

Introduction and Fundamental Principles

Photoelectrochemical (PEC) systems harness light energy to drive chemical reactions. A critical component is the photoelectrode, which must efficiently absorb light, generate charge carriers (electron-hole pairs), and facilitate their transfer to an electrolyte. While many semiconductor materials are used, their performance can be limited by wide bandgaps, which restrict absorption to the UV region of the solar spectrum.[3]

To overcome this, photosensitizers like TCPP are incorporated. TCPP possesses a porphyrin core with four carboxyphenyl groups, which allows for strong light absorption and provides anchor points for integration into various matrices.[1] When TCPP absorbs a photon, it is excited to a higher energy state. This excited state can then inject an electron into the conduction band of a partnering material, initiating a photocurrent.

Conductive polymers, such as polyaniline (PANI), are excellent matrix materials.[2] They are inexpensive, easy to synthesize, and possess reversible redox activity and good environmental stability.[2] By incorporating TCPP into a PANI film, we create a composite material where the photosensitizer captures light energy and the polymer matrix facilitates the transport of the generated charge to the electrode surface, enhancing the overall PEC performance. The fabrication method detailed herein, electropolymerization, allows for the simultaneous deposition of both the polymer and the photosensitizer directly onto a conductive substrate in a controllable manner.[4][5]

Mechanism: Photoinduced Charge Transfer in TCPP-PANI Films

The diagram below illustrates the key steps in photocurrent generation within the TCPP-PANI composite film upon illumination.

G Figure 1: Mechanism of Photocurrent Generation cluster_film TCPP-PANI Film cluster_electrode Conductive Electrode (e.g., ITO) TCPP_ground TCPP (Ground State) TCPP_excited TCPP* (Excited State) TCPP_ground->TCPP_excited 2. Excitation PANI PANI Matrix (HOMO/LUMO) TCPP_excited->PANI 3. Electron Injection TCPP_oxidized TCPP+ (Oxidized) TCPP_excited->TCPP_oxidized Oxidation Electrode Electrode PANI->Electrode 4. Charge Transport TCPP_oxidized->TCPP_ground 5. Regeneration (from electrolyte) Photon Photon (hν) Photon->TCPP_ground 1. Light Absorption

Caption: Key steps in the photoelectrochemical process.

Materials and Reagents

Material/ReagentGradeSupplier SuggestionNotes
Indium Tin Oxide (ITO) Coated GlassSurface Resistivity: 15-25 Ω/sqStandard Laboratory SupplierSubstrate for film deposition.
Aniline (ANI)Reagent Grade, ≥99.5%Sigma-Aldrich, Alfa AesarShould be distilled before use to remove oxidation products.
meso-Tetra(4-carboxyphenyl)porphyrin (TCPP)≥97%Frontier Specialty Chemicals, BenchChemA high-purity photosensitizer is critical.[1]
Sulfuric Acid (H₂SO₄)ACS Reagent, 95.0-98.0%Standard Laboratory SupplierUsed as the electrolyte for electropolymerization.
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Standard Laboratory SupplierSolvent for TCPP.
Acetone, Isopropanol, Deionized WaterACS GradeStandard Laboratory SupplierFor substrate cleaning.

Equipment:

  • Potentiostat/Galvanostat with a three-electrode setup

  • Electrochemical cell

  • Working Electrode: ITO-coated glass

  • Counter Electrode: Platinum (Pt) wire or mesh

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl

  • Sonicator bath

  • Nitrogen (N₂) gas source

Experimental Protocol: Fabrication of TCPP-PANI Composite Film

This protocol details the preparation of a TCPP-PANI composite film on an ITO substrate via cyclic voltammetry (CV).

Substrate Cleaning (Self-Validating Step)

Causality: A pristine substrate surface is paramount for uniform film growth and strong adhesion. Contaminants can act as nucleation inhibitors or create defects in the polymer film, leading to poor electrochemical and photoelectrochemical performance.

  • Cut ITO glass to the desired dimensions (e.g., 1 cm x 2 cm).

  • Sequentially sonicate the ITO substrates in a beaker with acetone, isopropanol, and deionized water for 15 minutes each.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • Store in a clean, dry environment until use. The surface should be hydrophilic (a drop of water spreads out), confirming cleanliness.

Preparation of the Polymerization Solution
  • Prepare a 0.5 M H₂SO₄ aqueous solution. This will serve as the supporting electrolyte.

  • Create a stock solution of 10 mM TCPP in DMF. TCPP has limited aqueous solubility, so a co-solvent system is necessary.

  • In the electrochemical cell, prepare the final polymerization solution:

    • 0.1 M Aniline in 0.5 M H₂SO₄.[5]

    • Add the TCPP stock solution to achieve a final concentration of 0.1 mM TCPP . The amount of DMF should not exceed 1-2% of the total volume to maintain solution stability.

  • Deoxygenate the solution by bubbling with N₂ gas for at least 15 minutes. Oxygen can interfere with the polymerization process.

Electropolymerization via Cyclic Voltammetry

Causality: Cyclic voltammetry is an effective method for electropolymerization as it allows for controlled film growth.[5] During the anodic (positive) scan, aniline monomers are oxidized to form radical cations, which then couple and polymerize on the electrode surface.[4] The TCPP molecules, which are negatively charged due to the deprotonation of carboxylic acid groups in the acidic medium, are incorporated into the growing positively charged PANI film via electrostatic interactions. The number of cycles directly correlates with film thickness.

  • Assemble the three-electrode cell with the cleaned ITO as the working electrode, Pt wire as the counter electrode, and Ag/AgCl as the reference electrode.[5][6]

  • Immerse the electrodes in the deoxygenated polymerization solution. Ensure the conductive side of the ITO is facing the counter electrode.

  • Set the potentiostat to perform cyclic voltammetry with the following parameters:

    • Potential Range: -0.2 V to +1.0 V vs. Ag/AgCl.[2]

    • Scan Rate: 50 mV/s.[7]

    • Number of Cycles: 15-20 cycles.

  • Initiate the CV scan. You should observe an increase in the peak currents with each successive cycle, indicating the deposition and growth of the conductive polymer film on the ITO surface.

  • After the final cycle, gently rinse the newly fabricated film with deionized water to remove any unreacted monomers and loosely bound species, then dry with N₂. The film should have a distinct green color, characteristic of the emeraldine salt form of PANI.

Workflow: From Substrate to Photoelectrode

The following diagram outlines the complete workflow for fabricating and preparing the TCPP-PANI photoelectrode.

Sources

Method

Application Note &amp; Protocols: High-Sensitivity Electrochemiluminescence (ECL) Biosensing with meso-Tetra(4-carboxyphenyl)porphyrin (TCPP)

For Researchers, Scientists, and Drug Development Professionals Introduction to TCPP in Electrochemiluminescence Electrochemiluminescence (ECL) is a highly sensitive analytical technique that produces light from electroc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to TCPP in Electrochemiluminescence

Electrochemiluminescence (ECL) is a highly sensitive analytical technique that produces light from electrochemically generated reactants.[1][2][3] It offers significant advantages over other detection methods, including a low background signal due to the absence of an external light source for excitation, high controllability by modulating the applied potential, and a wide dynamic range.[1][2][3] These features make ECL a powerful tool in biosensing for the detection of proteins, nucleic acids, and other biomarkers.[2][4]

Meso-tetra(4-carboxyphenyl)porphyrin (TCPP) has emerged as a versatile and efficient luminophore for ECL applications.[5][6] Its unique properties make it an excellent candidate for constructing robust and sensitive biosensors:

  • High Luminescence Efficiency: Porphyrin-based structures, like TCPP, exhibit strong light emission properties, which are fundamental to achieving high sensitivity in ECL assays.[7]

  • Versatile Bioconjugation: The four peripheral carboxylic acid groups on the TCPP molecule provide reactive sites for covalent immobilization onto electrode surfaces and conjugation with biological recognition elements (e.g., antibodies, DNA probes) through standard carbodiimide (EDC/NHS) chemistry.

  • Enhanced Performance in Frameworks: TCPP can be integrated as an organic ligand into Metal-Organic Frameworks (MOFs), which can significantly enhance ECL emission by preventing aggregation-induced quenching and providing a large surface area for reactions.[7][8][9]

This guide provides a comprehensive overview of the principles and protocols for utilizing TCPP in the development of high-performance ECL biosensors.

Principle of TCPP-Based ECL: The Co-reactant Pathway

In most biosensing applications, TCPP-based ECL operates via a co-reactant mechanism. This pathway is essential as it generates the excited state of the luminophore (TCPP*) necessary for light emission. Tertiary amines, such as tri-n-propylamine (TPrA), are the most common and efficient co-reactants used in these systems.[10][11][12]

The process can be summarized in the following key steps:

  • Electrochemical Oxidation: At a specific positive potential, both the TCPP luminophore and the TPrA co-reactant are oxidized at the working electrode surface. TPrA oxidation is often the more dominant process at the applied potentials.[12]

  • Radical Generation: The oxidized TPrA (TPrA•+) is unstable and rapidly undergoes deprotonation to form a highly reducing intermediate radical (TPrA•).[2]

  • Redox Reaction & Excitation: The TPrA• radical is a powerful reducing agent that reacts with the oxidized TCPP (TCPP•+) in a high-energy electron transfer reaction. This reaction generates the electronically excited state of the luminophore (TCPP*).

  • Light Emission: The excited TCPP* relaxes to its ground state, emitting a photon of light at a characteristic wavelength. The intensity of this emitted light is directly proportional to the concentration of the analyte being measured in the biosensor assembly.

The overall efficiency of this process is critically dependent on factors like the stability of the co-reactant radicals and the spatial distribution of the luminophore and co-reactant near the electrode surface.[1]

ECL_Mechanism cluster_electrode Working Electrode Surface cluster_solution Solution Phase WE Electrode TCPP_ox TCPP•+ (Oxidized) WE->TCPP_ox +e⁻ (Oxidation) TPrA_ox TPrA•+ (Oxidized) WE->TPrA_ox +e⁻ (Oxidation) TCPP TCPP TPrA TPrA TCPP_excited TCPP* (Excited State) TPrA_rad TPrA• (Radical) TPrA_ox->TPrA_rad -H⁺ (Deprotonation) TPrA_rad->TCPP_excited Electron Transfer Photon Photon (Light) TCPP_excited->Photon Light Emission (hν) Photon->TCPP Return to Ground State

Figure 1: The co-reactant ECL mechanism for TCPP and TPrA.

Materials and Reagents

  • Luminophore: meso-Tetra(4-carboxyphenyl)porphyrin (TCPP)

  • Co-reactant: Tri-n-propylamine (TPrA)

  • Working Electrodes: Glassy carbon electrodes (GCE), screen-printed carbon electrodes (SPEs)[13], or gold electrodes.

  • Coupling Agents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS)

  • Blocking Agent: Bovine Serum Albumin (BSA) or ethanolamine

  • Buffers: Phosphate-buffered saline (PBS, pH 7.4), Activation buffer (e.g., MES buffer, pH 6.0)

  • Solvents: Dimethylformamide (DMF), Ethanol

  • Nanomaterials (Optional): Gold nanoparticles (AuNPs), graphene oxide (GO), Metal-Organic Frameworks (MOFs) for signal amplification.[9][14]

  • Biologicals: Specific antibody (Ab) and antigen (Ag) for immunosensor, or DNA probes for nucleic acid sensor.

Protocol: Fabrication of a TCPP-Functionalized Immunosensor

This protocol details the construction of a sandwich-type immunosensor using TCPP as the ECL label.

Electrode Preparation and Modification

Causality: A clean and uniform electrode surface is critical for reproducible immobilization and efficient electron transfer. Surface modification with materials like gold nanoparticles (AuNPs) can increase the surface area, enhance conductivity, and provide a stable platform for subsequent functionalization.[5][14]

  • Polishing (for GCE): Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth.

  • Sonication: Sonicate the electrode sequentially in ultrapure water, ethanol, and then ultrapure water again for 5 minutes each to remove any residual alumina and contaminants.

  • Electrochemical Cleaning: Perform cyclic voltammetry (CV) scans in 0.5 M H₂SO₄ until a stable voltammogram is obtained.

  • AuNP Deposition (Optional): Electrodeposit AuNPs onto the clean electrode surface from a solution containing HAuCl₄ by applying a constant potential (e.g., -0.2 V) for a specified time.

Immobilization of TCPP (as Capture Layer)

Causality: This step creates the foundational ECL-active layer. Covalent attachment via amide bonding ensures a stable and robust sensor surface, preventing leaching of the luminophore.

  • TCPP Solution: Prepare a solution of TCPP in a suitable solvent like DMF.

  • Immobilization: Drop-cast the TCPP solution onto the prepared electrode surface and allow it to dry. Alternatively, for surfaces with amine groups, pre-activate the TCPP carboxyl groups with EDC/NHS and then incubate the electrode.

Activation of Carboxyl Groups and Antibody Conjugation

Causality: EDC/NHS chemistry is a highly efficient, two-step method to form stable amide bonds. EDC activates the carboxyl groups of TCPP to form an unstable intermediate, which is then stabilized by NHS. This NHS ester readily reacts with primary amine groups on the capture antibody to form a covalent link.

  • Activation: Immerse the TCPP-modified electrode in a freshly prepared activation buffer (e.g., MES, pH 6.0) containing EDC and NHS for 30-60 minutes at room temperature.

  • Washing: Gently rinse the electrode with PBS buffer to remove excess EDC and NHS.

  • Antibody Immobilization: Immediately incubate the activated electrode with a solution of the capture antibody (Ab₁) in PBS (pH 7.4) for 1-2 hours at room temperature or overnight at 4°C.

Blocking and Washing Steps

Causality: Blocking is a crucial step to prevent non-specific binding of the target analyte and detection antibody to the electrode surface. BSA is a common blocking agent that adsorbs to any remaining active sites, minimizing background signal and improving the sensor's specificity.

  • Blocking: Immerse the electrode in a blocking solution (e.g., 1% w/v BSA in PBS) for 1 hour at room temperature.

  • Washing: Rinse thoroughly with PBS containing a mild surfactant like Tween-20 (PBST), followed by a final rinse with PBS.

  • Analyte Incubation: Incubate the electrode with the sample containing the target antigen (Ag) for a defined period, allowing the capture antibody to bind to the antigen. Wash again as in the previous step.

  • Detection Antibody Incubation: Incubate with a solution of the detection antibody (Ab₂). For a label-free approach where TCPP is the signal source, this completes the sandwich. Wash again.

Figure 2: Workflow for fabricating a TCPP-based ECL immunosensor.

Protocol: ECL Measurement and Data Analysis

  • Instrument Setup: Place the fabricated biosensor into an electrochemical cell containing PBS (pH 7.4) with the co-reactant (e.g., 100 mM TPrA). Use a standard three-electrode setup (Working: fabricated biosensor, Reference: Ag/AgCl, Counter: Pt wire).

  • Measurement: Apply a potential scan, typically from 0 V to around +1.4 V, using cyclic voltammetry (CV) or linear sweep voltammetry (LSV). The ECL signal is recorded simultaneously by a photomultiplier tube (PMT).

  • Data Interpretation: The peak ECL intensity is plotted against the concentration of the analyte. A calibration curve is generated using known concentrations of the analyte to determine the linear detection range and the limit of detection (LOD).

Performance Characteristics & Troubleshooting

The performance of TCPP-based ECL biosensors is highly dependent on the specific architecture and target analyte. Below is a table summarizing representative performance data from the literature.

Analyte DetectedSensor PlatformLinear RangeLimit of Detection (LOD)Reference
Protein Kinase AMOF-525-Zn (with TCPP linkers)0.01 - 20 U/mL0.005 U/mL[8]
Proprotein Convertase 9 (PCSK9)Ce-TCPP MOF with PAMAM/AuNP50 fg/mL - 10 ng/mL19.12 fg/mL[5]
p53 AntibodyZn-MOF (TCPP)/Graphene Oxide0.1 fg/mL - 0.01 ng/mL0.03 fg/mL[9]
ctDNA (NSCLC)His@ZIF-8/Fe-TCPP1 fM - 100 nM0.35 fM[6]
Zearalenone (ZEN)PCN-222 (TCPP-based MOF)0.5 pg/mL - 1000 ng/mL0.15 pg/mL[7]

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
No or Very Low ECL Signal 1. Inefficient immobilization/conjugation.2. Co-reactant degradation or incorrect concentration.3. Inactive biologicals (antibody/probe).4. Incorrect applied potential window.1. Optimize EDC/NHS reaction time, pH, and concentrations.2. Prepare fresh co-reactant solution for each experiment.3. Verify antibody/probe activity with a standard assay (e.g., ELISA).4. Optimize the potential scan range based on CV of TCPP and TPrA.
High Background Signal 1. Incomplete blocking, leading to non-specific binding.2. Contaminated buffer or reagents.3. Direct oxidation of TPrA at high potentials.1. Increase blocking time or try a different blocking agent (e.g., casein).2. Use freshly prepared, high-purity buffers.3. Lower the upper potential limit if possible without sacrificing signal.
Poor Reproducibility 1. Inconsistent electrode surface preparation.2. Variation in incubation times or temperatures.3. Pipetting errors.1. Standardize the electrode polishing and cleaning procedure.2. Use a temperature-controlled incubator; ensure consistent timing.3. Calibrate pipettes regularly.

References

  • Valenti, G., et al. (2020). Insights into the mechanism of coreactant electrochemiluminescence facilitating enhanced bioanalytical performance. Nature Communications. Available at: [Link]

  • Zanut, A., et al. (2020). Insights into the mechanism of coreactant electrochemiluminescence facilitating enhanced bioanalytical performance. PMC. Available at: [Link]

  • Su, B., et al. (2023). Coreactant Catalysts for Enhancing Electrochemiluminescence Bioassays. Request PDF. Available at: [Link]

  • Cho, Y. K., et al. (2025). Discovery of a new coreactant for highly efficient and reliable electrochemiluminescence. Cell Reports Physical Science. Available at: [Link]

  • Wang, H., et al. (2023). Framework-Enhanced Electrochemiluminescence in Biosensing. MDPI. Available at: [Link]

  • Zu, Y., & Bard, A. J. (2000). Electrogenerated Chemiluminescence. 66. The Role of Direct Coreactant Oxidation in the Ruthenium Tris(2,2′)bipyridyl/Tripropylamine System and the Effect of Halide Ions on the Emission Intensity.
  • Liu, Y., et al. (2020). Novel Ce(III)-Metal Organic Framework with a Luminescent Property To Fabricate an Electrochemiluminescence Immunosensor. PubMed. Available at: [Link]

  • Cho, Y. K., et al. (2025). Discovery of a new coreactant for highly efficient and reliable electrochemiluminescence. Cell Reports Physical Science.
  • Li, Y., et al. (2021). Highly sensitive electrochemiluminescence biosensor based on novel TiO2-porphyrin organic framework with self-enhanced luminescent property. Request PDF. Available at: [Link]

  • Li, B., et al. (2025). An electrochemiluminescence biosensor based on metal porphyrin luminophore and covalent organic framework for the sensitive detection of ctDNA in non-small cell lung cancer. PubMed. Available at: [Link]

  • Fan, X., et al. (2023). Electrochemiluminescence resonance energy transfer immunoassay based on a porphyrin metal–organic framework and AuNPs/NSG for the sensitive detection of zearalenone. Analyst (RSC Publishing). Available at: [Link]

  • Alonso-Lomillo, M. A., et al. (2018). Electrochemiluminescence Biosensors Using Screen-Printed Electrodes. PMC. Available at: [Link]

  • Chen, Y., et al. (2023). Recent Progress in Plasmonic based Electrochemiluminescence Biosensors: A Review. MDPI. Available at: [Link]

  • Noone, D. (2023). Platforms for the development of electrochemiluminescent biosensors. DORAS. Available at: [Link]

  • Sharma, A., et al. (2020). Enhanced biosensing strategies using electrogenerated chemiluminescence: recent progress and future prospects. Journal of Materials Chemistry B (RSC Publishing). Available at: [Link]

Sources

Application

Application Notes and Protocols for TCPP-Functionalized Nanoparticles in Advanced Drug Delivery

Abstract The convergence of nanotechnology and medicine has paved the way for highly targeted and efficient therapeutic strategies. Among the diverse nanomaterials being explored, those functionalized with Tetra(4-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The convergence of nanotechnology and medicine has paved the way for highly targeted and efficient therapeutic strategies. Among the diverse nanomaterials being explored, those functionalized with Tetra(4-carboxyphenyl)porphyrin (TCPP) are gaining significant attention. TCPP, a potent photosensitizer, offers a dual functionality: it can serve as a structural component in nanoparticle assembly, such as in metal-organic frameworks (MOFs), and as an active therapeutic agent for photodynamic and photothermal therapies.[1][2][3] This guide provides an in-depth exploration of TCPP-functionalized nanoparticles, detailing their synthesis, drug loading, characterization, and application in preclinical drug delivery models. The protocols herein are designed for researchers, scientists, and drug development professionals, offering both step-by-step methodologies and the scientific rationale behind experimental choices to ensure robust and reproducible results.

Introduction: The Rationale for TCPP in Nanoparticle Drug Delivery

Conventional chemotherapy often suffers from limitations such as poor bioavailability, lack of specificity, and systemic toxicity.[4] Nanoparticle drug delivery systems address these challenges by encapsulating therapeutic agents, protecting them from degradation, and enabling targeted accumulation in diseased tissues through effects like the Enhanced Permeability and Retention (EPR) effect.[5][6][7]

The functionalization of these nanoparticles with TCPP introduces several key advantages:

  • Therapeutic Synergy: TCPP is a photosensitizer that, upon activation with light of a specific wavelength (typically in the visible or near-infrared range), can generate cytotoxic reactive oxygen species (ROS) for Photodynamic Therapy (PDT) or convert light into heat for Photothermal Therapy (PTT).[1][3][5] When combined with a chemotherapeutic drug, this allows for a multi-pronged attack on cancer cells, potentially overcoming drug resistance and reducing the required dosage of the encapsulated drug.[8][9]

  • Structural Versatility: The carboxylic acid groups of TCPP make it an ideal organic linker for coordinating with metal ions to form highly porous and crystalline Metal-Organic Frameworks (MOFs).[2][10] These MOFs can be synthesized at the nanoscale and possess a high surface area, making them excellent carriers for drug molecules.[11]

  • Enhanced Biocompatibility and Stability: When incorporated into nanoparticle formulations, such as with biocompatible polymers or as part of a stable MOF structure, the delivery characteristics of TCPP are improved, overcoming the tendency of free porphyrins to aggregate in aqueous media.[5][11]

This document will detail two primary methodologies for creating TCPP-functionalized nanoparticles: the encapsulation of TCPP within a polymeric matrix and the synthesis of TCPP-based MOF nanosystems.

Synthesis and Drug Loading Protocols

The choice of synthesis method dictates the final architecture and properties of the nanoparticle. Here, we present two robust and widely adopted protocols.

Protocol 1: Polymeric Nanoparticle Co-Encapsulating TCPP and a Chemotherapeutic Agent via Anti-Solvent Precipitation

This method relies on the rapid precipitation of a polymer, TCPP, and a hydrophobic drug from an organic solvent into an aqueous phase, leading to the self-assembly of drug-loaded nanoparticles.[5]

Rationale: The use of an amphiphilic block copolymer like PEG-b-PLGA provides both a hydrophobic core (PLGA) to encapsulate the agents and a hydrophilic shell (PEG) to confer colloidal stability and "stealth" properties, reducing clearance by the immune system.[5]

Step-by-Step Methodology:

  • Solution Preparation:

    • In a glass vial, dissolve 10 mg of PEG-b-PLGA polymer, 1 mg of TCPP, and 1 mg of the desired hydrophobic drug (e.g., Doxorubicin, Paclitaxel) in 1 mL of a water-miscible organic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).[5][11]

    • Vortex or stir the solution for 30 minutes at room temperature (23°C) to ensure all components are fully dissolved.[5]

  • Nanoparticle Precipitation:

    • In a separate, larger beaker, place 9 mL of Milli-Q water.

    • While stirring the water vigorously (e.g., 600-800 rpm), add the 1 mL organic solution drop-wise using a syringe pump over a period of 1 hour. This slow addition is critical for forming uniform nanoparticles.[5]

  • Solvent Removal and Purification:

    • Continue stirring the resulting nanoparticle suspension for an additional 1-2 hours to allow for solvent evaporation and nanoparticle stabilization.[5]

    • Transfer the suspension to a dialysis membrane bag (e.g., MWCO 10-14 kDa). The molecular weight cutoff must be large enough to allow free drug and solvent to pass through but small enough to retain the nanoparticles.[12]

    • Dialyze against 1-2 liters of Milli-Q water for 24 hours, changing the water 3-4 times to completely remove the organic solvent and any unencapsulated drug/TCPP.[5]

  • Storage:

    • Collect the purified nanoparticle suspension from the dialysis bag.

    • Store at 4°C for short-term use or lyophilize for long-term storage.

G cluster_prep Organic Phase Preparation cluster_assembly Nanoparticle Self-Assembly cluster_purify Purification dissolve Dissolve Polymer, TCPP, & Hydrophobic Drug in DMF stir1 Stir for 30 min dissolve->stir1 dropwise Add drop-wise to stirring Milli-Q Water stir1->dropwise Slow Addition stir2 Stir for 1-2 hours dropwise->stir2 dialysis Dialyze against Water (24h, MWCO 10 kDa) stir2->dialysis Transfer Suspension collect Collect Purified Nanoparticles dialysis->collect caption Workflow for Polymeric Nanoparticle Synthesis.

Protocol 2: Synthesis of TCPP-Based Metal-Organic Framework (MOF) Nanoparticles via Solvothermal Method

This protocol describes the synthesis of a crystalline nanostructure where metal clusters are linked by TCPP molecules. This example uses Cu(II) as the metal node.

Rationale: The solvothermal method uses elevated temperature and pressure to facilitate the coordination reaction between the metal salt and the TCPP linker, resulting in highly ordered, porous nanoparticles with a uniform size distribution.[3][10]

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a 20 mL glass vial, dissolve 20 mg of TCPP and 0.5 g of a stabilizer like polyvinylpyrrolidone (PVP) in 16 mL of DMF. Stir until a homogenous solution is formed.[3]

    • In a separate vial, prepare a stock solution of the metal salt by dissolving 25 mg/mL of Cu(NO₃)₂·3H₂O in DMF.[3]

  • Reaction Mixture Assembly:

    • To the TCPP/PVP solution, add 4 mL of the Cu(NO₃)₂ stock solution.

    • Stir the mixture for approximately 2-5 minutes.

  • Solvothermal Synthesis:

    • Seal the vial tightly and place it in a pre-heated laboratory oven at 80°C for 24 hours.[3] Do not disturb the vial during this incubation period.

  • Purification and Collection:

    • After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A colored precipitate (the MOF nanoparticles) should be visible.

    • Collect the product by centrifugation (e.g., 8000 rpm for 15 minutes).

    • Discard the supernatant and wash the nanoparticle pellet by re-dispersing in fresh DMF and centrifuging again. Repeat this wash step three times with ethanol and finally with water to remove unreacted precursors.[3][10]

  • Drug Loading (Post-Synthesis):

    • Disperse the purified MOF nanoparticles in a buffered solution (e.g., PBS pH 7.4).

    • Add the drug of choice (e.g., Doxorubicin) to the nanoparticle suspension at a desired MOF:drug weight ratio (e.g., 5:1).

    • Stir the mixture at room temperature for 24 hours to allow the drug to adsorb into the pores of the MOFs.

    • Collect the drug-loaded MOFs by centrifugation and wash with water to remove any non-adsorbed drug.

  • Storage:

    • Re-disperse the final drug-loaded MOF nanoparticles in PBS for immediate use or lyophilize for long-term storage.

G cluster_mix Reagent Mixing cluster_react Reaction cluster_purify Purification & Loading sol_A Solution A: TCPP + PVP in DMF mix Combine Solutions A & B sol_A->mix sol_B Solution B: Cu(NO₃)₂ in DMF sol_B->mix heat Heat in Sealed Vial (80°C, 24h) mix->heat Solvothermal Synthesis cool Cool to Room Temp heat->cool centrifuge Centrifuge & Wash (DMF, Ethanol, Water) cool->centrifuge load Post-load with Drug (Stir 24h) centrifuge->load centrifuge2 Final Wash & Collection load->centrifuge2 caption Workflow for TCPP-MOF Nanoparticle Synthesis.

Physicochemical Characterization

Thorough characterization is essential to ensure the quality, reproducibility, and safety of the nanoparticle formulation.

Key Characterization Techniques
Parameter Technique Principle & Purpose Typical Values
Size & Polydispersity Dynamic Light Scattering (DLS)Measures fluctuations in scattered light intensity due to Brownian motion to determine the hydrodynamic diameter and size distribution (PDI). Crucial for predicting in vivo fate (EPR effect favors 50-200 nm).[5]Size: 65-110 nm[5], PDI: < 0.3
Morphology & Size Transmission Electron Microscopy (TEM)Provides direct visualization of nanoparticle shape, size, and aggregation state. Confirms the core size, which may differ from the DLS hydrodynamic size.[5]Spherical or sheet-like structures.[5][10]
Surface Charge Zeta Potential MeasurementMeasures the magnitude of the electrostatic charge at the nanoparticle surface. Influences colloidal stability and interaction with cell membranes.[10][13]-20 to -40 mV (for TCPP-based NPs)
TCPP/Drug Quantification UV-Visible SpectroscopyMeasures the absorbance of light at specific wavelengths. Used to confirm the presence of TCPP (Soret band ~420 nm) and the drug, and to quantify loading and release.[2][5]TCPP Soret Peak: ~420 nm[2]
Protocol: Quantification of Drug Loading

Rationale: Determining the amount of drug successfully encapsulated is critical for dosage calculations and assessing the efficiency of the formulation process.

Step-by-Step Methodology:

  • Prepare a known amount (e.g., 1 mg) of lyophilized drug-loaded nanoparticles.

  • Dissolve the nanoparticles in a suitable solvent (e.g., DMF or DMSO) to break them apart and release the encapsulated drug.

  • Use UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) to measure the concentration of the drug in the solution by comparing it to a standard curve of the free drug.

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In Vitro Evaluation Protocols

In vitro assays are fundamental for assessing the therapeutic potential and safety profile of the nanoparticles before advancing to more complex models.[9]

Protocol: In Vitro Drug Release Study (Dialysis Method)

Rationale: This assay simulates the release of the drug from the nanoparticle into a physiological environment over time. A sustained release profile is often desirable to maintain therapeutic drug concentrations.[14][15]

Step-by-Step Methodology:

  • Preparation:

    • Rehydrate a dialysis membrane (MWCO 10-14 kDa) according to the manufacturer's instructions.[12]

    • Place 1 mL of the drug-loaded nanoparticle suspension (at a known concentration) inside the dialysis bag and seal it securely.[5]

  • Release Assay:

    • Immerse the sealed bag in a beaker containing a known volume (e.g., 10-50 mL) of a release buffer (e.g., PBS, pH 7.4) to maintain sink conditions.[5][12] Sink conditions ensure that the concentration of released drug in the outer buffer does not exceed 10-30% of its saturation solubility, preventing it from inhibiting further release.[12]

    • Place the beaker in an incubator shaker at 37°C with gentle agitation.[16]

  • Sampling:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release buffer outside the dialysis bag.

    • Crucially, replace the withdrawn volume with 1 mL of fresh, pre-warmed release buffer to maintain a constant volume and sink conditions. [17]

  • Analysis:

    • Quantify the drug concentration in each aliquot using UV-Vis spectroscopy or HPLC.

    • Calculate the cumulative percentage of drug released at each time point and plot the result versus time. A typical release profile shows an initial burst followed by a sustained release phase.[5]

Protocol: Cell Viability and Cytotoxicity Assay (MTT/CCK-8)

Rationale: This assay determines the concentration at which the nanoparticles become toxic to cells, both with and without light activation, which is essential for establishing a therapeutic window.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3][5]

  • Treatment Groups: Prepare the following treatment groups in fresh cell culture medium:

    • Control (medium only)

    • Free Drug

    • "Blank" Nanoparticles (without drug)

    • TCPP-functionalized Nanoparticles (without drug)

    • Drug-loaded TCPP Nanoparticles

  • Incubation: Remove the old medium from the cells and add the treatment solutions at various concentrations. Incubate for another 24-48 hours.[3]

  • Photodynamic/Photothermal Component: For groups evaluating PDT/PTT, expose the designated wells to a laser of the appropriate wavelength (e.g., 660 nm or 808 nm) for a set duration (e.g., 5-15 minutes) before the end of the incubation period.[3][5] Ensure other wells are shielded from the light.

  • Viability Assessment:

    • Add MTT or CCK-8 reagent to each well and incubate for 2-4 hours according to the manufacturer's protocol.[3]

    • Read the absorbance on a microplate reader. Cell viability is proportional to the absorbance and is typically expressed as a percentage relative to the untreated control cells.

Protocol: Cellular Uptake and Intracellular Localization

Rationale: Visualizing whether and where nanoparticles enter cells is crucial. The inherent fluorescence of TCPP can be leveraged for this purpose, or a separate fluorescent dye can be conjugated to the nanoparticle.

Step-by-Step Methodology:

  • Cell Culture: Grow cells on glass coverslips in a petri dish or in a glass-bottomed imaging dish.

  • Incubation: Treat the cells with the fluorescently-labeled nanoparticles for various time points (e.g., 1, 4, 12 hours).

  • Staining and Fixation:

    • Wash the cells three times with PBS to remove non-internalized nanoparticles.

    • (Optional) Stain for specific organelles, such as with Hoechst 33342 for the nucleus or LysoTracker Green for lysosomes.

    • Fix the cells with 4% paraformaldehyde.

  • Imaging: Mount the coverslips onto microscope slides and visualize using a confocal fluorescence microscope. The overlap of the nanoparticle's fluorescence signal with organelle-specific stains can reveal its intracellular trafficking pathway.[10][13]

G cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking & Action NP TCPP-NP Endocytosis Endocytosis NP->Endocytosis 1. Binding Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome 2. Internalization Lysosome Lysosome (Low pH) Cytosol Cytosol Nucleus Nucleus Drug Drug ROS ROS Laser Laser Activation caption Cellular Uptake and Therapeutic Action Mechanism.

In Vivo Considerations

While detailed in vivo protocols are beyond the scope of this guide, the logical next step involves using animal models (typically tumor-bearing mice) to assess efficacy and biodistribution. Key experiments include:

  • Pharmacokinetics: Measuring the concentration of the nanoparticles in the bloodstream over time to determine their circulation half-life.

  • Biodistribution: Assessing the accumulation of nanoparticles in the tumor versus major organs (liver, spleen, kidneys) at various time points post-injection.

  • Anti-Tumor Efficacy: Administering the nanoparticles (e.g., via intravenous injection) to tumor-bearing mice and monitoring tumor volume and body weight over several weeks.[18] For PDT/PTT studies, the tumor site is irradiated with a laser at a specified time after nanoparticle injection.[19]

Conclusion

TCPP-functionalized nanoparticles represent a versatile and powerful platform for advanced drug delivery, enabling the combination of chemotherapy with light-activated therapies like PDT and PTT. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate these promising nanomedicines. Rigorous physicochemical characterization and systematic in vitro testing are paramount to developing safe and effective formulations with high potential for clinical translation.

References

  • TCPP-Isoliensinine Nanoparticles for Mild-Temperature Photothermal Therapy - PMC - NIH. (2021, October 5).
  • Application Notes and Protocols for Drug Release Studies from PEGylated Nanoparticles - Benchchem. Benchchem.
  • Biocompatible 2D Cu-TCPP Nanosheets Derived from Cu2O Nanocubes as Multifunctional Nanoplatforms for Combined Anticancer Therapy. (2022, February 7).
  • Porphyrin–Gold Nanomaterial for Efficient Drug Delivery to Cancerous Cells. (2018, April 26). ACS Omega.
  • Multifunctional Hf/Mn-TCPP Metal-Organic Framework Nanoparticles for T. (2020, October 8).
  • Park, K. (2019, October 16). Predicting drug release kinetics from nanocarriers inside dialysis bags. Journal of Controlled Release.
  • Tetracarboxyphenylporphine - PubChem.
  • Construction of a Drug Delivery System and Photodynamic Therapy Reagent Based on the Biotin-HSA-DDA-TCPP Molecules and the Application of Synergistic Antitumor Effect. (2020, September 21).
  • Nanoparticles for Drug Delivery: Release Kinetics Comparison - Patsnap Eureka. (2026, February 26).
  • Kinetic and Methodological Insights into Hydrophilic Drug Release from Mesoporous Silica Nanocarriers - PMC. (2025, May 25).
  • In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC. (2020, August 4).
  • Cellular mechanisms for the uptake of nanoparticles include (1)... - ResearchGate.
  • In vivo evaluation of CDT efficacy mediated by Fe(II)‐TCPP and Cu(II) - ResearchGate.
  • Functionalized Peptide-Based Nanoparticles for Targeted Cancer Nanotherapeutics: A State-of-the-Art Review - PMC. (2022, October 5).
  • Multifunctional Nanoparticles of Porphyrins and Phthalocyanines: Review of Synthetic Strategies and Emerging Applications. (2024, May 17).
  • Recent Advances in Porphyrin-Based Nanocomposites for Effective Targeted Imaging and Therapy - PMC.
  • Synthesis of a novel porphyrin-based metal organic framework (Co-Por MOF). Sciforum.
  • Ruthenium meso- tetrakis-(4-carboxyphenyl) porphyrin (Ru-TCPP): synthesis and its application in furfural hydrogenation.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Tetrakis(4-carboxyphenyl)porphine (TCPP) Synthesis

Welcome to the technical support center for the synthesis of Tetrakis(4-carboxyphenyl)porphine (TCPP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Tetrakis(4-carboxyphenyl)porphine (TCPP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during TCPP synthesis and to provide actionable strategies for improving yield and purity. As a versatile building block for metal-organic frameworks (MOFs), photosensitizers in photodynamic therapy (PDT), and various functional materials, the efficient synthesis of high-purity TCPP is paramount.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in TCPP synthesis?

A1: The primary cause of low yields is the formation of unwanted side products, particularly linear polymers.[1] Porphyrin synthesis is essentially a controlled polymerization and cyclization.[2] If reaction conditions are not optimal, the pyrrole and aldehyde precursors will polymerize into open-chain oligomers that do not cyclize, resulting in a dark, often intractable tar and significantly reducing the yield of the desired cyclic porphyrin.[1][2]

Q2: Which synthesis method should I choose: Adler-Longo or Lindsey?

A2: The choice depends on your specific needs regarding scale, substrate sensitivity, and desired yield. The Adler-Longo method is simpler and involves refluxing the reactants in a high-boiling acidic solvent like propionic acid.[3] It's a robust, one-pot procedure but typically results in moderate yields (10-20%).[3][4] The Lindsey synthesis is a two-step, one-flask procedure performed under milder, room-temperature conditions.[1] It requires high dilution to favor cyclization over polymerization and can achieve higher yields (30-40%), making it ideal for more sensitive aldehydes or when maximizing yield is critical.[1][5][6]

Q3: My reaction turned into a dark, tarry mess. Is it salvageable?

A3: This is a strong indication of extensive polymerization. While some product may be present, isolating it from the tar can be extremely difficult and often results in very low recovery. This outcome typically points to issues with reactant concentration (too high), reaction time (too long at high temperatures), or impure reagents. It is generally more efficient to restart the synthesis, paying close attention to these parameters.

Q4: How do I properly monitor the reaction's progress?

A4: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[7] Periodically take a small aliquot from the reaction mixture, spot it on a TLC plate, and elute with an appropriate solvent system (e.g., dichloromethane/methanol mixtures). The disappearance of starting materials and the appearance of a distinct, deeply colored spot corresponding to the porphyrin indicate the reaction's progress.

Q5: Why is it important to use freshly distilled pyrrole?

A5: Pyrrole is susceptible to oxidation and polymerization upon exposure to air and light, forming dark, impure materials. These impurities can interfere with the desired condensation reaction, leading to the formation of side products and significantly lowering the yield. Using freshly distilled pyrrole ensures the highest purity of this critical starting material.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter during your TCPP synthesis.

Problem: Extremely Low or No Product Yield

If you experience a yield significantly below the expected range, systemically review the following potential causes.

  • Possible Cause 1: Reagent Quality

    • Troubleshooting Question: Did you use freshly distilled pyrrole and high-purity 4-carboxybenzaldehyde?

    • Explanation & Solution: As mentioned in the FAQ, impurities in pyrrole are highly detrimental. Likewise, impurities in the aldehyde can inhibit the reaction. Always use freshly distilled pyrrole and an analytical grade aldehyde.

  • Possible Cause 2: Suboptimal Reaction Conditions (Adler-Longo Method)

    • Troubleshooting Question: Was the reaction maintained at a consistent reflux temperature (approx. 141°C for propionic acid) for the entire duration?[3]

    • Explanation & Solution: The Adler-Longo method relies on high temperatures to drive the condensation and cyclization. Insufficient heat can lead to an incomplete reaction. Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux. Some studies have shown that using mixed solvent systems (e.g., propionic acid/valeric acid/m-nitrotoluene) can improve yields by optimizing the reaction's acidity, polarity, and oxidative potential.[4]

  • Possible Cause 3: Suboptimal Reaction Conditions (Lindsey Method)

    • Troubleshooting Question: Did you maintain high dilution conditions (concentration of reactants ~10⁻² M)?[5][6]

    • Explanation & Solution: The success of the Lindsey synthesis hinges on favoring the intramolecular cyclization of the porphyrinogen precursor over intermolecular polymerization.[1] At concentrations higher than ~0.01 M, polymerization becomes the dominant pathway, leading to a drastic drop in yield.[6] Ensure your calculations for solvent volume are correct to maintain this critical dilution factor.

  • Possible Cause 4: Inefficient Oxidation

    • Troubleshooting Question: (For Lindsey) Was your oxidant (e.g., DDQ, p-chloranil) fresh? (For Adler-Longo) Was the reaction mixture adequately exposed to air?

    • Explanation & Solution: The final step of the synthesis is the irreversible oxidation of the porphyrinogen intermediate to the stable, aromatic porphyrin.[3] In the Lindsey method, an aged or decomposed oxidant will result in an incomplete reaction. In the Adler-Longo method, which relies on atmospheric oxygen, ensuring the reaction is not sealed too tightly and that there is some headspace can facilitate the oxidation process.

Below is a troubleshooting workflow to help diagnose the cause of low yield.

G start Low TCPP Yield method Which method was used? start->method adler Adler-Longo method->adler Adler-Longo lindsey Lindsey method->lindsey Lindsey adler_q1 Was reflux consistent (e.g., ~141°C)? adler->adler_q1 adler_sol1 Cause: Incomplete Reaction Solution: Ensure proper heating and reflux for 2-3 hours. adler_q1->adler_sol1 No adler_sol2 Cause: Impure Reagents Solution: Use freshly distilled pyrrole and pure aldehyde. adler_q1->adler_sol2 Yes lindsey_q1 Was reactant concentration ~0.01 M? lindsey->lindsey_q1 lindsey_sol1 Cause: Polymerization Solution: Recalculate and ensure high dilution. lindsey_q1->lindsey_sol1 No lindsey_q2 Was a fresh oxidant (DDQ/p-chloranil) used? lindsey_q1->lindsey_q2 Yes lindsey_sol2 Cause: Incomplete Oxidation Solution: Use fresh oxidant. lindsey_q2->lindsey_sol2 No lindsey_sol3 Cause: Impure Reagents Solution: Use freshly distilled pyrrole and pure aldehyde. lindsey_q2->lindsey_sol3 Yes

Caption: Troubleshooting workflow for low TCPP yield.

Problem: Product is Difficult to Purify
  • Troubleshooting Question: What is the appearance of your crude product and what issues are you facing during filtration/washing?

  • Explanation & Solution: A pure, crude TCPP should be a dark purple powder or crystalline solid.[7] If it is gummy or tar-like, it is contaminated with polymeric byproducts. The standard purification involves washing the crude solid extensively with warm water to remove the high-boiling propionic acid, followed by a methanol or ethanol wash to remove remaining organic impurities.[1] If filtration is slow, it may be due to very fine particles or residual tar. Allow the product to settle completely in the wash solvent and decant the supernatant before filtering. If the yield from filtration is low, the filtrate can be concentrated by rotary evaporation to potentially recover more product that was slightly soluble in the reaction mixture.[7]

Comparative Data & Methodologies

The two primary methods for TCPP synthesis offer a trade-off between experimental simplicity and yield.

FeatureAdler-Longo MethodLindsey Synthesis
Reaction Conditions Reflux in propionic acid (~141°C)[3]Room temperature, inert atmosphere[1][8]
Key Parameters High temperature, air oxidationHigh dilution (~10⁻² M), acid catalyst, chemical oxidant (DDQ)[1][4][5]
Typical Yield 10-20%[3][9]30-40%[5][6]
Pros Experimentally simple, one-pot procedure[3]Higher yields, suitable for sensitive substrates[3]
Cons Lower yields, harsh conditions can degrade sensitive moleculesRequires large solvent volumes, stricter control of conditions[8]

The following diagram illustrates the generalized workflow for TCPP synthesis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep Select Method: Adler-Longo vs. Lindsey reagents Assemble Reagents (Freshly distilled pyrrole, 4-carboxybenzaldehyde) prep->reagents condensation Condensation & Cyclization (Forms Porphyrinogen) reagents->condensation oxidation Oxidation (Air or Chemical Oxidant) condensation->oxidation cool Cool Reaction Mixture oxidation->cool filtrate Filter Crude Product cool->filtrate wash Wash with H₂O and MeOH filtrate->wash dry Dry Purified TCPP wash->dry final Final Product: Pure TCPP dry->final

Caption: Generalized workflow for TCPP synthesis.

Optimized Experimental Protocols

Protocol 1: Synthesis of TCPP via Adler-Longo Method

This protocol is adapted from procedures reported in the literature.[7][9]

Materials:

  • Propionic acid

  • 4-Carboxybenzaldehyde

  • Pyrrole (freshly distilled)

  • Methanol

  • Distilled Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add propionic acid (e.g., 100 mL).

  • Add 4-carboxybenzaldehyde (e.g., 2.25 mmol) and freshly distilled pyrrole (e.g., 2.88 mmol, a slight excess is sometimes used) to the propionic acid.[7]

  • Heat the mixture to reflux (approx. 141°C) with stirring. The solution will darken significantly, often to a dark brown or opaque purple.[7]

  • Maintain the reflux for at least two hours. Monitor the reaction progress by TLC.[7]

  • Once the reaction is complete (indicated by the consumption of starting materials), allow the solution to cool to room temperature. A dark precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid liberally with warm water to remove all residual propionic acid.[1]

  • Follow the water wash with a thorough rinse with methanol until the filtrate runs clear.[1]

  • Dry the purified dark purple solid under vacuum to yield TCPP.

Protocol 2: Synthesis of TCPP via Lindsey Method

This protocol is a generalized representation of the Lindsey synthesis.[5][6][8]

Materials:

  • Dichloromethane (DCM), anhydrous

  • 4-Carboxybenzaldehyde

  • Pyrrole (freshly distilled)

  • Acid catalyst (e.g., BF₃·O(C₂H₅)₂, TFA)

  • Oxidant (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, DDQ)

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • Condensation:

    • In a large round-bottom flask (sized for high dilution), dissolve 4-carboxybenzaldehyde (1 equivalent) and freshly distilled pyrrole (1 equivalent) in anhydrous DCM to achieve a final concentration of approximately 0.01 M for each reactant.

    • Shield the flask from light and purge the system with an inert gas (e.g., nitrogen or argon).

    • Add the acid catalyst (e.g., a catalytic amount of BF₃·O(C₂H₅)₂).

    • Stir the reaction at room temperature for several hours to overnight, allowing the reactants to reach equilibrium with the porphyrinogen intermediate.

  • Oxidation:

    • Add the oxidant (e.g., DDQ, ~3 equivalents based on pyrrole) to the reaction mixture.

    • Stir for an additional 1-2 hours at room temperature. The solution should develop the deep characteristic color of the porphyrin.

  • Purification:

    • Quench the reaction by adding a small amount of a basic reagent like triethylamine if needed.

    • Remove the solvent by rotary evaporation.

    • The crude product is typically purified by silica gel column chromatography to separate the desired porphyrin from baseline material and other byproducts. Collect the deeply colored fractions.

    • Remove the solvent from the purified fractions to yield pure TCPP.

References

  • University of Liverpool Repository. (n.d.). Porphyrin Chapter. Retrieved from University of Liverpool Repository website.
  • Digital WPI. (n.d.). Synthesis of Porphyrins for Use in Metal-Organic Frameworks (MOFs). Retrieved from [Link]

  • Senge, M. O. (2011). Syntheses and Functionalizations of Porphyrin Macrocycles. PMC - NIH. Retrieved from [Link]

  • ACS Publications. (2016). Synthesis and Functionalization of Porphyrins through Organometallic Methodologies | Chemical Reviews. Retrieved from [Link]

  • Ricoux, R., et al. (n.d.). I. Synthesis of Meso-Tetrakis(4-carboxyphenyl)porphyrinatoiron(III) [Fe(III)TpCPP].
  • Baker, M. B., Ghiviriga, I., & Castellano, R. K. (2014). Efficient Routes to A3B-Type meso-(4-Carboxyphenyl) Porphyrin Derivatives. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Improved synthetic route via modified Lindsey method for H 2.... Retrieved from [Link]

  • Lindsey, J. S., et al. (1987). Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions. Semantic Scholar. Retrieved from [Link]

  • Jeong, H. K., et al. (2010). Synthesis and catalytic behavior of tetrakis(4-carboxyphenyl) porphyrin-periodic mesoporous organosilica. Journal of Materials Chemistry. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis and characterization of a novel series of meso (nitrophenyl) and meso (carboxyphenyl) substituted porphyrins. Retrieved from [Link]

  • (PDF) Meso-Substituted Porphyrin Synthesis from Monopyrrole: An Overview. (n.d.). Retrieved from [Link]

  • Shemin, D. (n.d.). THE BIOSYNTHESIS OF PORPHYRINS. NCBI Bookshelf. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and catalytic behavior of tetrakis(4-carboxyphenyl) porphyrin-periodic mesoporous organosilica | Request PDF. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of substituted meso-tetraphenylporphyrins in mixed solvent systems. Retrieved from [Link]

  • Scite. (n.d.). Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions. Retrieved from [Link]

  • Friščić, T., et al. (2010). Two-step Mechanochemical Synthesis of Porphyrins. PMC - NIH. Retrieved from [Link]

Sources

Optimization

"challenges in scaling up Tetrakis(4-carboxyphenyl)porphine synthesis"

Welcome to the Tetrakis(4-carboxyphenyl)porphine (TCPP) Scale-Up Support Center . As researchers and drug development professionals move from milligram-scale discovery to gram- or kilogram-scale production, the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Tetrakis(4-carboxyphenyl)porphine (TCPP) Scale-Up Support Center .

As researchers and drug development professionals move from milligram-scale discovery to gram- or kilogram-scale production, the synthesis of TCPP presents notoriously difficult thermodynamic, kinetic, and purification hurdles. This technical guide provides field-proven troubleshooting protocols, mechanistic explanations, and scalable methodologies to overcome the "tar barrier" inherent in porphyrin chemistry.

Part 1: The Mechanistic Foundation of TCPP Scale-Up Failures

At the core of TCPP synthesis is the acid-catalyzed condensation of pyrrole and 4-carboxybenzaldehyde. Scaling this reaction introduces a fundamental kinetic conflict. Porphyrinogen formation is a reversible, thermodynamically controlled equilibrium, whereas the subsequent oxidation to the porphyrin macrocycle is irreversible.

When you scale up volumetric concentrations to improve throughput, the increased molecular collision rate strongly favors intermolecular reactions over the required intramolecular ring-closure. This kinetically traps the intermediates as linear, intractable polypyrrole chains (colloquially known as "tar")[1]. Furthermore, TCPP's four highly polar carboxylic acid groups cause severe streaking during standard silica column chromatography, rendering traditional purification methods completely unscalable[2].

TCPP_Synthesis Start 4-Carboxybenzaldehyde + Pyrrole Adler Adler-Longo Method Propionic Acid, Reflux (141°C) Start->Adler High Temp, Aerobic Lindsey Lindsey Method TFA/BF3·OEt2, Dilute RT Start->Lindsey Dilute, Acid Catalyst Tar Massive Tar Formation Chromatography Fails Adler->Tar Dilute Low Volumetric Productivity Economically Unviable Lindsey->Dilute ScaleUp Aqueous Acid-Base Extraction & DMF Crystallization Tar->ScaleUp Exploits Polarity Dilute->ScaleUp Bypasses Dilution End High-Purity TCPP Ready for Metallation/MOFs ScaleUp->End

Decision tree mapping the thermodynamic constraints of TCPP scale-up pathways.

Part 2: Quantitative Data & Method Comparison

To select the right approach for your facility, it is critical to compare the classical methods against newer, scalable green chemistry workflows.

Synthesis MethodologyReagents & SolventsTypical YieldScalability ProfileMajor Scale-Up Limitation
Rothemund Pyridine, Sealed Tube (220 °C)< 5%PoorExtreme pressures; thermal decomposition[2].
Adler-Longo Propionic Acid, Aerobic (141 °C)15 – 25%ModerateExothermic runaway; severe tar byproduct generation[1].
Lindsey

/

, TFA, DDQ
30 – 40%Very PoorRequires extreme dilution (<10 mM) to avoid polymerization[3].
Aqueous/Green Route

/HCl, DMF Reflux
25 – 35%Excellent Avoids chromatography entirely; utilizes straightforward precipitation[2].

Part 3: Optimized Step-by-Step Protocol (Scale-Up via Acid-Base Precipitation)

To completely eliminate the reliance on column chromatography—which is impossible for multigram batches of TCPP—we employ a self-validating Acid-Base precipitation workflow that exploits the specific pKa of the meso-carboxyl groups[2][4].

Phase 1: Condensation and Oxidation (Modified Adler-Longo)

  • Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and air inlet.

  • Add 500 mL of propionic acid and bring to a steady reflux (141 °C).

  • Self-Validating Step: Add 4-carboxybenzaldehyde (15.0 g, 0.1 mol). Ensure complete dissolution before proceeding. Un-dissolved solids will act as nucleation sites for premature polymerization.

  • Add freshly distilled pyrrole (6.9 mL, 0.1 mol) dropwise via an addition funnel over 30 minutes. Note: Rapid addition spikes the exothermic load and drastically increases tar formation.

  • Reflux for 1 hour under continuous aerobic oxidation (open to air). The solution will turn opaque black/purple.

  • Cool to room temperature, then chill in an ice bath to precipitate the crude TCPP alongside the tar.

  • Vacuum filter the crude mass and wash extensively with hot water, followed by cold methanol until the filtrate runs pale brown.

Phase 2: Chromatography-Free Purification

  • Transfer the crude black solid to a beaker and suspend it in 400 mL of 1.0 M aqueous NaOH.

  • Stir vigorously for 30 minutes. TCPP will deprotonate to form a highly water-soluble sodium salt. Cross-linked polypyrrole tars lack sufficient carboxylate density and will remain insoluble.

  • Filter the basic suspension through a Celite pad. Discard the black retentate (tar).

  • Self-Validating Step: Slowly acidify the deep red/purple filtrate using 2.0 M HCl until the pH reaches ~2.5. A voluminous purple precipitate (protonated

    
    ) will crash out. If the solution remains cloudy without crashing, the pH is not low enough.
    
  • Collect the solid via centrifugation or vacuum filtration.

  • Final Crystallization: Dissolve the solid in a minimal amount of boiling N,N-dimethylformamide (DMF). Allow to cool slowly to room temperature, then place at 4 °C overnight. Collect the shiny purple crystals. Wash with a small amount of chloroform to remove any residual trace organics[4].

Part 4: Frequently Asked Questions (Troubleshooting)

Q1: Every time we scale the Lindsey method past 100 mg, our yields drop to near zero and we get exclusively linear polymers. Why? A: The Lindsey method fundamentally relies on strict thermodynamic control where the intermediate porphyrinogen is in equilibrium with open-chain oligomers. At high dilutions (~1-10 mM), intramolecular cyclization is favored. When you scale up by increasing concentration, intermolecular collisions dominate kinetically. You must either scale up the vessel size (retaining dilution, which is industrially unviable) or switch to a high-temperature Adler-Longo variant paired with acid-base purification[1][3].

Q2: My crude TCPP streaks violently on silica gel TLC plates, regardless of the eluent system. How do I track reaction completion? A: TCPP contains four highly polar carboxylic acid moieties that hydrogen-bond aggressively to the silanol groups on standard stationary phases. Do not use plain silica. If you must run TLC, use reversed-phase C18 plates, or heavily deactivate standard silica by adding 1-5% acetic acid or formic acid to your mobile phase (e.g.,


:MeOH:Acetic Acid = 8:1:0.1).

Q3: Can I use alternative solvents to propionic acid to improve the yield? A: Yes. Recent methodologies utilizing mixed-solvent systems have proven highly effective. For example, using a mixture of valeric acid and propionic acid with m-nitrotoluene acting as a chemical oxidant pushes the equilibrium forward faster than standard aerobic air oxidation, drastically limiting the time the pyrrole spends in the tar-forming state[5].

Q4: The final TCPP powder contains residual metal impurities that are interfering with my downstream MOF (Metal-Organic Framework) synthesis. How do I demetallate the crude? A: If trace metals from labware or impure solvents insert into the free-base TCPP during reflux, you must aggressively wash the final precipitate. Stir the purified TCPP in a 9:1 mixture of Dichloromethane and Trifluoroacetic Acid (TFA) for 2 hours. The strongly acidic conditions will eject labile trace metals from the porphyrin core. Quench with water, extract the organic layer, and evaporate to yield pure free-base


.

References

  • [5] Synthesis of substituted meso-tetraphenylporphyrins in mixed solvent systems Source: Arkivoc (Arkat-USA) URL:[Link]

  • [3] Porphyrin Chapter Source: University of Liverpool Repository URL:[Link]

  • [2] Large-Scale Green Synthesis of Porphyrins Source: ACS Omega (American Chemical Society) URL:[Link]

  • [4] A porphyrin spin qubit and its 2D framework nanosheets Source: Universidad de Zaragoza URL:[Link]

Sources

Troubleshooting

"removing impurities from crude Tetrakis(4-carboxyphenyl)porphine"

Welcome to the Technical Support Center for the synthesis and purification of Tetrakis(4-carboxyphenyl)porphine (TCPP) . Synthesizing TCPP via the classic Adler-Longo or Lindsey condensation methods often yields a crude...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of Tetrakis(4-carboxyphenyl)porphine (TCPP) . Synthesizing TCPP via the classic Adler-Longo or Lindsey condensation methods often yields a crude product laden with unreacted precursors, high-boiling solvents, polypyrrolic tars, and reduced porphyrin species (chlorins) [1].

This guide is engineered for researchers and drug development professionals. It moves beyond standard procedures by explaining the causality behind each purification step, ensuring your experimental workflows function as self-validating systems.

TCPP Purification Workflow Logic

Understanding the chemical logic behind the purification sequence is critical. The workflow capitalizes on the unique solubility switches of TCPP's four meso-carboxylic acid groups to isolate it from non-ionizable impurities, followed by targeted redox chemistry to correct macrocycle defects[2], [4].

TCPP_Purification Crude Crude TCPP Mixture (Porphyrin, Tars, Chlorin, Acid) Wash Hot Water & Ethanol Wash (Removes Propionic Acid & Monomers) Crude->Wash Base Dissolve in 0.1 M NaOH (Deprotonates -COOH, TCPP Solubilized) Wash->Base Filter Celite Filtration (Removes Insoluble Tars/Oligomers) Base->Filter Acid Acidify with 1 M HCl (pH ~3) (Reprecipitates TCPP) Filter->Acid Oxidation DDQ Oxidation in Reflux (Converts Chlorin to TCPP) Acid->Oxidation Pure Pure TCPP (Target Compound) Oxidation->Pure

Fig 1. Logical workflow for isolating and purifying crude TCPP utilizing chemical state switches.

Impurity Profiling & Diagnostics

Before attempting purification, you must accurately diagnose the contamination profile of your crude batch. Use the quantitative table below to benchmark your analytical data.

ImpurityCausality / SourceDetection Metric (UV-Vis / NMR / IR)Purification Strategy
Propionic Acid Solvent trapping in the crude crystal lattice.Broad –OH stretch >3000 cm⁻¹ (IR); Distinct pungent odor.Hot water wash [1].
Polypyrrolic Tars Uncontrolled linear oligomerization of pyrrole.Baseline drift/scattering in UV-Vis; Insoluble black sludge in base.Acid-Base Reprecipitation [2].
Chlorin (Reduced) Incomplete oxidation of the porphyrinogen intermediate.Aberrant, hyper-intense Q-band at ~650 nm (UV-Vis).Chemical Oxidation (DDQ) [3].
4-Carboxybenzaldehyde Unreacted synthetic precursor.Aldehydic proton singlet at ~10.1 ppm (¹H NMR).Hot ethanol / DCM wash [1].

Troubleshooting FAQs

Q: My crude TCPP yield is over 100% of the theoretical maximum, and the solid is sticky. What is causing this? A: This is a classic symptom of propionic acid and unreacted 4-carboxybenzaldehyde becoming kinetically trapped within the porphyrin's supramolecular network. Propionic acid has a high boiling point (141 °C) and will not easily vanish under standard vacuum drying. Solution: Do not proceed to complex chromatography. Leverage the high water solubility of propionic acid and the partial alcohol solubility of the aldehyde by executing a sequential hot water and ethanol wash [1].

Q: The crude product is contaminated with a black, insoluble material that clogs my chromatography columns. How do I clear this tar? A: The black sludge consists of neutral polypyrrolic oligomers. Because they lack ionizable functional groups, they behave completely differently from TCPP under alkaline conditions. Solution: Utilize an acid-base reprecipitation strategy. By dissolving the crude mix in 0.1 M NaOH, the four meso-carboxylic acids of TCPP deprotonate, forming a highly water-soluble tetrasodium salt. The neutral tars remain completely insoluble and can be mechanically filtered out. Acidifying the filtrate immediately crashes out the purified TCPP [2], [4].

Q: My UV-Vis spectrum looks mostly correct (Soret band at ~415 nm), but the longest-wavelength Q-band (~645-650 nm) is abnormally intense. Is my TCPP pure? A: No, your batch is contaminated with meso-tetrakis(4-carboxyphenyl)chlorin. Chlorins are dihydroporphyrins (one pyrrole double bond is reduced). This breaks the highly symmetric extended π-conjugation of the porphyrin ring, fundamentally altering the transition dipoles and intensifying the low-energy Q-band. Solution: You must chemically oxidize the pyrroline ring back to a pyrrole. Refluxing the mixture with a mild oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) selectively aromatizes the chlorin without cleaving the meso-aryl bonds [3].

Validated Experimental Protocols

The following methodologies are engineered to be self-validating. Visual and physical cues built into the steps will confirm if the chemistry is progressing correctly.

Protocol A: Acid-Base Reprecipitation (Tar Removal)

Purpose: Complete phase-separation of TCPP from neutral oligomeric byproducts [2], [4].

  • Alkaline Solubilization: Suspend 1.0 g of washed crude TCPP in 100 mL of 0.1 M aqueous NaOH. Stir vigorously for 30 minutes at room temperature.

    • Self-Validation: The liquid will turn a dark, translucent green/red under light, while unreacted tars will remain as a suspended, opaque black solid.

  • Filtration: Pass the alkaline suspension through a densely packed Celite pad in a Buchner funnel. Wash the pad with an additional 20 mL of 0.1 M NaOH.

    • Self-Validation: The resulting filtrate must be optically clear (free of particulates). If it is murky, refilter through a finer frit.

  • Acidic Reprecipitation: Transfer the clear filtrate to a large beaker equipped with a magnetic stirrer. Slowly add 1 M HCl dropwise until the pH reaches ~3.0.

    • Self-Validation: The solubility switch is instantaneous. A purple/magenta TCPP precipitate will aggressively crash out of the solution as the carboxylate groups become protonated. The supernatant should become remarkably paler.

  • Isolation: Collect the pure TCPP via vacuum filtration, wash liberally with ice-cold distilled water to remove NaCl salts, and dry under a high vacuum at 60 °C.

Protocol B: DDQ Oxidation (Chlorin Removal)

Purpose: Targeted aromatization of contaminating dihydroporphyrins [3].

  • Solvent Setup: Dissolve 500 mg of the reprecipitated TCPP in 50 mL of anhydrous Chloroform (or a CHCl₃/Methanol blend if solubility is poor). Bring to a gentle reflux.

  • Oxidant Addition: Add DDQ (typically 0.5 to 1.5 equivalents relative to the estimated chlorin molarity, usually ~20-50 mg for a standard crude batch). Shield the flask from ambient light and reflux for 1 to 2 hours.

    • Self-Validation (In-Process): Extract a 10 μL aliquot, dilute in methanol, and run a rapid UV-Vis scan. The successful conversion is marked by the distinct shrinking of the hyper-intense peak at 650 nm and the sharpening of the Soret band at 415 nm.

  • Workup: Once oxidation is confirmed via UV-Vis, evaporate the solvent. Wash the solid with warm water and a small volume of cold dichloromethane to solubilize and remove the reduced DDQ byproduct (DDQH₂).

References

  • MDPI. "Photocatalytic Degradation of Methylene Blue under Visible Light Using TiO2 Thin Films Impregnated with Porphyrin and Anderson-Type Polyoxometalates (Cu and Zn)." Molecules, 2022. Available at: [Link]

  • DCU Research Repository. "Project Submission Form - DORAS: Synthesis of TPP and TCPP." Dublin City University, Experiment 28. Available at:[Link]

Optimization

Technical Support Center: Controlling the Morphology of TCPP-Based Nanomaterials

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with meso-Tetra(4-carboxyphenyl)porphyrin (TCPP). The uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with meso-Tetra(4-carboxyphenyl)porphyrin (TCPP). The unique photophysical and chemical properties of TCPP make it a cornerstone for developing advanced nanomaterials for photocatalysis, photodynamic therapy, and sensing.[1][2] However, the function of these materials is intrinsically linked to their morphology—their size, shape, and aggregation state.

This guide provides in-depth, field-proven insights into controlling the morphology of TCPP-based nanomaterials. It is structured in a question-and-answer format to directly address common challenges and provide robust troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common morphologies of TCPP-based nanomaterials and why are they important?

The morphology of TCPP nanomaterials dictates their surface area, light-harvesting capabilities, and interaction with biological systems.[3] Common morphologies include:

  • Nanoparticles/Nanospheres: Often used in drug delivery, their size influences cellular uptake pathways.[2]

  • Nanosheets/Metal-Organic Layers (MOLs): These 2D structures offer a high surface area, which is advantageous for catalysis and sensing applications.[4][5]

  • Nanorods and Nanofibers: Anisotropic shapes that can exhibit unique optical and electronic properties.[6][7]

  • H- and J-Aggregates: These are distinct supramolecular assemblies. H-aggregates (face-to-face stacking) are typically hypsochromically shifted (blue-shifted) with low fluorescence, while J-aggregates (side-by-side arrangement) are bathochromically shifted (red-shifted) with high fluorescence quantum yield, making them desirable for imaging and sensing.[8][9]

Q2: What are the primary factors that control TCPP nanomaterial morphology?

Controlling morphology requires a deep understanding of the synthesis parameters that govern nucleation and growth.[10] The most critical factors are:

  • pH: Alters the protonation state of TCPP's carboxylic acid groups, influencing its solubility and coordination behavior.[8][11][12]

  • Solvents: The choice of solvent (or solvent mixture) affects the solubility of precursors and can direct self-assembly through solvophobic/solvophilic interactions.[13][14][15]

  • Modulators and Capping Agents: These molecules, often surfactants or other ligands, can selectively adsorb to specific crystal facets, inhibiting growth in one direction and promoting it in another to control the final shape.[10][16][17]

  • Temperature: Affects reaction kinetics, precursor solubility, and the thermodynamics of self-assembly.[10][18]

  • Precursor Concentration: Influences nucleation density and the growth rate of nanocrystals.[19]

The interplay of these factors is summarized in the table below.

Table 1: Key Parameters and Their Influence on TCPP Nanomaterial Morphology

Parameter Primary Effect Common Morphological Outcomes
pH Controls deprotonation of TCPP's carboxyl groups, affecting aggregation and metal coordination.[11][20] Can favor H- vs. J-aggregates; influences crystal phase in MOFs.[8][11]
Solvent System Modulates solubility, diffusion rates, and solvophobic interactions.[15][21] Can induce formation of spheres, rods, or sheets.[13][14]
Temperature Influences reaction kinetics (nucleation vs. growth) and thermodynamic stability of aggregates.[10] Can shift the equilibrium between H- and J-aggregates.[18]
Modulators/Surfactants Kinetically control growth rates of different crystal facets.[10][16] Essential for synthesizing anisotropic shapes like nanosheets and nanorods.[4][16]
Metal Precursor/Ratio In MOF synthesis, the metal node and its ratio to the TCPP linker define the crystal structure.[4] Determines the fundamental structure (e.g., Zn-TCPP, Fe-TCPP, Al-TCPP).[1][4][5]

| Ionic Strength | Screens electrostatic repulsion between charged TCPP molecules, promoting aggregation.[8] | Can trigger the transformation between different aggregate types.[22] |

Section 2: Troubleshooting Guides

This section addresses specific experimental problems in a Q&A format, providing causal explanations and actionable protocols.

Problem 1: Poor Reproducibility & Batch-to-Batch Variation

Q: My synthesis is not reproducible. The morphology and particle size vary significantly between batches even though I follow the same protocol. What could be the cause?

A: This is a common and frustrating issue, often rooted in overlooked variables. The primary culprits are typically trace impurities in reagents and subtle environmental shifts.[23] Reproducibility issues often arise from assuming that reagents with the same label are chemically identical, which is not always the case.[24]

Causality and Actionable Solutions:

  • Trace Impurities in Surfactants/Reagents: Commercial reagents, especially surfactants like CTAB, can contain varying levels of impurities (e.g., iodide, acetone) depending on the product line or even the specific lot number.[23][24][25] These impurities can act as unintended modulators, drastically altering the chemical environment and growth kinetics.[25]

    • Troubleshooting Protocol:

      • Document Everything: Record the manufacturer, product number, and lot number for all reagents used in a successful synthesis. When ordering new reagents, try to obtain the same lot number.

      • Perform a Control Experiment: When a new batch of a key reagent (like a surfactant) is opened, run a small-scale control synthesis and compare the resulting morphology (via TEM/SEM) to a known successful batch.

      • Reagent Purification: If lot-to-lot variability is confirmed, consider purifying the reagent. For example, surfactants can be recrystallized. However, it is often more practical to screen several lots or suppliers to find one that provides consistent results.

      • Use Electrochemical Benchmarking: For advanced troubleshooting, real-time electrochemical potential measurements can be used to benchmark the chemical environment of the synthesis, helping to identify deviations caused by unknown contaminants.[23][24]

  • Solvent Quality and Impurities: Solvents can contain variable amounts of water or other organic impurities that can affect the reaction.[24]

    • Troubleshooting Protocol:

      • Use high-purity, anhydrous solvents when required.

      • Avoid leaving solvent bottles open to the atmosphere where they can absorb moisture.

      • If a powdered reagent is suspected of containing solvent impurities, it can be dried under vacuum before use.[24]

Workflow for Diagnosing Reproducibility Issues

G start Inconsistent Morphology Observed check_reagents Verify Reagent Lot Numbers (Surfactants, Solvents, Precursors) start->check_reagents same_lots Are all lot numbers identical to a successful batch? check_reagents->same_lots diff_lots Identify differing reagent. Test lots individually. same_lots->diff_lots No env_factors Review Environmental Factors (Temp, Humidity, Stirring Rate) same_lots->env_factors Yes order_new Order original lot number or screen new lots for consistency. diff_lots->order_new order_new->start Re-evaluate env_consistent Are conditions strictly controlled? env_factors->env_consistent uncontrolled_env Implement stricter controls: - Calibrated hotplate - Inert atmosphere - Consistent vial/flask geometry env_consistent->uncontrolled_env No protocol_dev Review Protocol Execution (Timing, Addition Rates) env_consistent->protocol_dev Yes uncontrolled_env->start Re-evaluate protocol_consistent Is the protocol followed precisely? protocol_dev->protocol_consistent human_error Refine SOP. Use automated injection pumps for critical additions. protocol_consistent->human_error No solution Problem Resolved protocol_consistent->solution Yes human_error->start Re-evaluate

Caption: Troubleshooting workflow for poor reproducibility.

Problem 2: Uncontrolled Aggregation & Precipitation

Q: Instead of well-defined nanostructures, I'm getting large, amorphous aggregates or precipitates. How can I prevent this?

A: This issue typically points to a reaction where nucleation is uncontrolled or particle growth is too rapid, leading to a loss of morphological integrity. The key is to slow down and control the reaction kinetics.

Causality and Actionable Solutions:

  • Incorrect pH: The pH of the solution is critical.[11][12] For TCPP, if the pH is too low (acidic), the carboxyl groups are protonated, reducing solubility in aqueous media and causing uncontrolled precipitation. In MOF synthesis, the pH affects the deprotonation of the TCPP linker, which is essential for coordination with the metal centers.[10]

    • Troubleshooting Protocol:

      • Measure and buffer the pH of your reaction mixture. Do not assume the final pH will be correct based on initial reagents.

      • Systematically vary the pH of the synthesis solution (e.g., from pH 5 to 10) and characterize the products at each step to find the optimal range for your desired morphology.[11]

  • Solvent Polarity and "Poor Solvent" Effects: Nanoprecipitation or solvent-mixing techniques rely on the controlled addition of a "poor" solvent to a solution of the polymer or molecule in a "good" solvent.[26] If the poor solvent is added too quickly or the concentrations are too high, precipitation will occur instead of controlled self-assembly.

    • Troubleshooting Protocol:

      • Decrease the rate of addition of the non-solvent using a syringe pump for precise control.

      • Lower the concentration of the TCPP solution.

      • Increase the stirring rate to ensure rapid mixing at the point of addition.[26]

      • Experiment with different solvent/non-solvent pairs to fine-tune the interactions.[15][21]

  • High Concentration: If the precursor concentration is too high, the rate of nucleation can be excessive, leading to the rapid formation of many small particles that immediately aggregate.[19]

    • Troubleshooting Protocol:

      • Reduce the concentration of both the TCPP and any metal precursors by 25-50% and observe the effect on the final product.

Problem 3: Controlling H- vs. J-Aggregate Formation

Q: My application requires J-aggregates for their strong fluorescence, but my UV-vis spectrum shows a blue-shifted Soret peak, indicating H-aggregation. How can I promote J-aggregation?

A: The balance between H- and J-aggregation is thermodynamically delicate and can be intentionally shifted by controlling the intermolecular forces between TCPP molecules.[8][18] J-aggregates (side-by-side) are often favored under conditions that promote specific, ordered arrangements, while H-aggregates (face-to-face) can be a more general, kinetically trapped state.[9][18]

Causality and Actionable Solutions:

  • pH and Ionic Strength: The charge on the TCPP molecule is a dominant factor. At neutral to high pH, the carboxyl groups are deprotonated (-COO⁻), leading to electrostatic repulsion that can prevent the close face-to-face stacking required for H-aggregation.[8] Adding salt (increasing ionic strength) can screen these charges, allowing aggregation to occur.

    • Troubleshooting Protocol:

      • Increase pH: Adjust the solution pH to be > 7. This promotes the J-dimer state. H-aggregates are often more stable in acidic solutions.[8]

      • Use a Polymer Template: The presence of a cationic polymer can template the anionic TCPP molecules into a J-aggregate arrangement through electrostatic interactions.[8][27] The ratio of polymer to TCPP is a critical parameter to optimize.[27]

      • Control Solvent Polarity: The transition from H- to J-aggregates can be triggered by changing the solvent polarity. For example, in a binary solvent system, gradually changing the solvent ratio can induce the desired transformation.[18]

Decision Tree for H- vs. J-Aggregation

G start Analyze UV-vis Spectrum of TCPP Solution check_peak Soret Peak Shifted? start->check_peak blue_shift Blue Shift (~416 nm) Indicates H-Aggregation check_peak->blue_shift Yes, Blue red_shift Red Shift (>420 nm) Indicates J-Aggregation check_peak->red_shift Yes, Red action1 Increase pH (> 7) to increase electrostatic repulsion blue_shift->action1 action2 Change Solvent System (e.g., decrease polarity) blue_shift->action2 action3 Introduce a Cationic Polymer Template blue_shift->action3 action4 Decrease Temperature to favor ordered state blue_shift->action4 goal_j Goal: Promote J-Aggregation action1->goal_j action2->goal_j action3->goal_j action4->goal_j

Caption: Decision tree for promoting J-aggregation of TCPP.

Section 3: Standard Operating Protocols (SOPs)
SOP 1: Synthesis of TCPP Nanoparticles via Solvent-Mixing

This protocol is adapted from methods used to prepare TCPP nanoparticles for photodynamic therapy applications.[2] It relies on the principle of nanoprecipitation.

Materials:

  • meso-Tetra(4-carboxyphenyl)porphyrin (TCPP)

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized (DI) water (18.2 MΩ·cm)

  • Magnetic stirrer and stir bar

  • Syringe pump

Procedure:

  • Prepare Stock Solution: Dissolve 5 mg of TCPP in 10 mL of THF to create a 0.5 mg/mL stock solution. Sonicate briefly if needed to ensure complete dissolution.

  • Set up Precipitation: Place 20 mL of DI water in a clean glass vial with a stir bar. Set the magnetic stirrer to a vigorous speed (e.g., 700 RPM).

  • Controlled Addition: Using a syringe pump, add 2 mL of the TCPP/THF stock solution to the stirring DI water at a slow, controlled rate (e.g., 0.5 mL/min). The slow addition is critical to promote self-assembly over uncontrolled precipitation.

  • Solvent Evaporation: A colloidal suspension of TCPP nanoparticles will form. Leave the solution stirring uncovered in a fume hood for 12-24 hours to allow the THF to evaporate completely.

  • Characterization: Analyze the resulting nanoparticle suspension using Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and Transmission Electron Microscopy (TEM) to visualize morphology.

SOP 2: Surfactant-Assisted Synthesis of 2D Zn-TCPP MOF Nanosheets

This protocol is based on a bottom-up synthesis approach using a surfactant to guide the formation of 2D structures.[4]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • meso-Tetra(4-carboxyphenyl)porphyrin (TCPP)

  • Pyrazine

  • Polyvinylpyrrolidone (PVP, as surfactant)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • 20 mL capped glass vials

Procedure:

  • Prepare Solution A (Metal & Modulator): In a 20 mL vial, dissolve 4.5 mg of Zn(NO₃)₂·6H₂O, 0.8 mg of pyrazine, and 20.0 mg of PVP in 12 mL of a 3:1 (v/v) mixture of DMF and EtOH.

  • Prepare Solution B (Linker): In a separate vial, dissolve 4.0 mg of TCPP in 4 mL of a 3:1 (v/v) mixture of DMF and EtOH. Sonicate if necessary.

  • Combine Solutions: Add Solution B to Solution A. Cap the vial tightly.

  • Reaction: Place the sealed vial in an oven at a constant temperature (e.g., 80-120 °C) for 24-48 hours. The specific temperature can be optimized to control nanosheet thickness and lateral size.

  • Purification: After cooling to room temperature, collect the product by centrifugation (e.g., 10,000 rpm for 10 min).

  • Washing: Discard the supernatant and wash the solid product by re-dispersing it in fresh DMF and centrifuging again. Repeat this washing step three times, followed by two washes with ethanol to remove residual DMF and unreacted precursors.

  • Drying & Characterization: Dry the final product under vacuum. Characterize the morphology using Scanning Electron Microscopy (SEM) and TEM to confirm the formation of 2D nanosheets.

References
  • Transformation of H-Aggregates and J-Dimers of Water-Soluble Tetrakis (4-carboxyphenyl) Porphyrin in Polyion Complex Micelles. MDPI. Available from: [Link]

  • Synthesis of metal-2D metal-organic framework composite Nanosheets and Their Application in Cascade Catalytic Reactions. E3S Web of Conferences. Available from: [Link]

  • Morphology–Coordination Coupling of Fe–TCPP and g-C3N4 Nanotubes for Enhanced ROS Generation and Visible-Light Photocatalysis. PMC. Available from: [Link]

  • Meso-tetra (carboxyphenyl) porphyrin (TCPP) nanoparticles were internalized by SW480 cells by a clathrin-mediated endocytosis pathway to induce high photocytotoxicity. PubMed. Available from: [Link]

  • Morphology control through the synthesis of metal-organic frameworks. PubMed. Available from: [Link]

  • (PDF) Transformation of H-Aggregates and J-Dimers of Water-Soluble Tetrakis (4-carboxyphenyl) Porphyrin in Polyion Complex Micelles. ResearchGate. Available from: [Link]

  • Preparation of the Al-TCPP photocatalysts with various morphologies. ResearchGate. Available from: [Link]

  • Adsorption and Photoactivity of Tetra(4-carboxyphenyl)porphyrin (TCPP) on Nanoparticulate TiO2. ResearchGate. Available from: [Link]

  • Morphology control through the synthesis of metal-organic frameworks. OUCI. Available from: [Link]

  • Morphology control through the synthesis of metal-organic frameworks. MOST Wiedzy. Available from: [Link]

  • Solvent effects leading to a variety of different 2D structures in the self-assembly of a crystalline-coil block copolymer with an amphiphilic corona-forming block. Chemical Science (RSC Publishing). Available from: [Link]

  • Morphology-controlled synthesis of metal-organic frameworks derived hollow nanostructures for supercapacitor application. ResearchGate. Available from: [Link]

  • Concurrent Cooperative J-Aggregates and Anticooperative H-Aggregates. ACS Publications. Available from: [Link]

  • Self-Assembly of Porphyrin Nanofibers on ZnO Nanoparticles for the Enhanced Photocatalytic Performance for Organic Dye Degradation. PMC. Available from: [Link]

  • Self-Assembly of Porphyrin Nanofibers on ZnO Nanoparticles for the Enhanced Photocatalytic Performance for Organic Dye Degradation. ACS Omega. Available from: [Link]

  • Troubleshooting the Influence of Trace Chemical Impurities on Nanoparticle Growth Kinetics via Electrochemical Measurements. NSF PAR. Available from: [Link]

  • Morphology control in metallosupramolecular assemblies through solvent-induced steric demand. ResearchGate. Available from: [Link]

  • Solvent-Induced Morphology Control of Polymer Assemblies with Improved Photothermal Features. PMC. Available from: [Link]

  • Morphology control in crystalline nanoparticle-polymer aggregates. New York Academy of Sciences. Available from: [Link]

  • Self-assembly of nanoparticles. Wikipedia. Available from: [Link]

  • Nanomaterials: a review of synthesis methods, properties, recent progress, and challenges. RSC Publishing. Available from: [Link]

  • Troubleshooting the influence of trace chemical impurities on nanoparticle growth kinetics via electrochemical measurements. Nanoscale (RSC Publishing). Available from: [Link]

  • Troubleshooting the Influence of Trace Chemical Impurities on Nanoparticle Growth Kinetics via Electrochemical Measurements. ResearchGate. Available from: [Link]

  • Controlling the morphology of TiO2 nanocrystals with different capping agents. ResearchGate. Available from: [Link]

  • Influence of pH in the synthesis of calcium phosphate based nanostructures with enhanced bioactivity and pro-angiogenic properties. PubMed. Available from: [Link]

  • Effect of pH on the morphology of TiO2 nanostructures. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]

  • H AND J AGGREGATES. Pradeep Research Group. Available from: [Link]

  • The Influence of Precursor pH on the Synthesis and Morphology of AuNPs Synthesized Using Green Tea Leaf Extract. MDPI. Available from: [Link]

  • Solvent Effect on the Morphology of Lamellar Nanocomposites Based on HIPS. SciELO. Available from: [Link]

  • Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles. MDPI. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Tetrakis(4-carboxyphenyl)porphine: Adler-Longo vs. Lindsey

For researchers and professionals in drug development and materials science, the synthesis of Tetrakis(4-carboxyphenyl)porphine (TCPP) is a critical step in the development of photosensitizers for photodynamic therapy, a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the synthesis of Tetrakis(4-carboxyphenyl)porphine (TCPP) is a critical step in the development of photosensitizers for photodynamic therapy, as well as in the construction of metal-organic frameworks (MOFs) for catalysis and gas storage.[1] The two most prominent synthetic routes to this versatile porphyrin are the Adler-Longo and the Lindsey methods. The choice between these methodologies is not trivial, as it significantly impacts reaction yield, purity, scalability, and the overall "greenness" of the synthesis. This guide provides an in-depth, objective comparison of these two synthetic pathways, supported by experimental data and protocols, to empower researchers to make an informed decision based on their specific needs.

At a Glance: Key Differences Between Adler-Longo and Lindsey Syntheses

ParameterAdler-Longo MethodLindsey Method
Reaction Temperature High (Refluxing Propionic Acid, ~141 °C)Room Temperature
Solvent Propionic AcidHalogenated Solvents (e.g., Dichloromethane)
Catalyst Propionic Acid (serves as solvent and catalyst)Lewis Acids (e.g., BF₃·OEt₂) or Protic Acids (e.g., TFA)
Oxidant Air (O₂)Mild Oxidants (e.g., DDQ, p-chloranil)
Typical Yield 10-30%10-60%
Key Advantages One-pot synthesis, simple setup.Higher yields, suitable for sensitive aldehydes, cleaner reaction with fewer tar-like byproducts.
Key Disadvantages Lower yields, harsh reaction conditions, formation of tar-like byproducts can complicate purification.Requires high dilution, inert atmosphere, and a separate oxidation step.

The "Why" Behind the Methods: A Mechanistic Perspective

The synthesis of TCPP, like other meso-substituted porphyrins, hinges on the acid-catalyzed condensation of pyrrole with an aldehyde—in this case, 4-carboxybenzaldehyde.[1] The fundamental difference between the Adler-Longo and Lindsey methods lies in their approach to managing the delicate equilibrium between the starting materials and the porphyrinogen macrocycle, the reduced, non-aromatic precursor to the final porphyrin.

The Adler-Longo method is a "thermodynamic" approach. By employing high temperatures in refluxing propionic acid, the reaction is driven towards the formation of the porphyrinogen, which is then oxidized in situ by atmospheric oxygen.[2][3] This one-pot procedure is operationally simple but comes at a cost. The harsh, acidic conditions can lead to the formation of tar-like byproducts, which can complicate the purification process and contribute to lower yields.[2]

In contrast, the Lindsey synthesis is a "kinetic" approach that offers greater control over the reaction.[4] It is a two-step, one-flask procedure performed at room temperature. The first step involves the acid-catalyzed condensation of pyrrole and 4-carboxybenzaldehyde under high dilution in a chlorinated solvent and an inert atmosphere.[4] These conditions favor the formation of the porphyrinogen macrocycle while minimizing the formation of linear oligomeric side products.[1] The second step is the oxidation of the porphyrinogen to the porphyrin using a mild oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil.[4] This controlled, two-step process generally results in a cleaner reaction mixture and higher yields, making it particularly suitable for aldehydes with sensitive functional groups.[2]

Experimental Protocols

Protocol 1: Adler-Longo Synthesis of Tetrakis(4-carboxyphenyl)porphine (TCPP)

This protocol is a one-pot method that utilizes the direct condensation of pyrrole and 4-carboxybenzaldehyde in refluxing propionic acid, with oxidation occurring via atmospheric oxygen.[1]

Materials:

  • 4-Carboxybenzaldehyde

  • Pyrrole (freshly distilled)

  • Propionic Acid

  • Methanol

  • Distilled Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add propionic acid.

  • Heat the propionic acid to reflux (approximately 141°C).

  • In a separate beaker, mix 4-carboxybenzaldehyde (1 equivalent) and freshly distilled pyrrole (1 equivalent).

  • Slowly add the aldehyde-pyrrole mixture to the refluxing propionic acid.

  • Continue to reflux the reaction mixture for 30-60 minutes. The solution will turn a dark, intense color.

  • Allow the reaction mixture to cool to room temperature. A dark purple, crystalline precipitate of TCPP will form.

  • Collect the crude TCPP by vacuum filtration.

  • Wash the crystals sequentially with hot water and then cold methanol to remove residual propionic acid and other impurities.[1]

  • Dry the purified solid in a vacuum oven to yield TCPP as a crystalline purple powder. A yield of 10.5% has been reported for this method.[4]

Protocol 2: Lindsey Synthesis of Tetrakis(4-carboxyphenyl)porphine (TCPP)

This two-step, one-flask method involves the condensation of pyrrole and 4-carboxybenzaldehyde at room temperature, followed by oxidation.

Materials:

  • 4-Carboxybenzaldehyde

  • Pyrrole (freshly distilled)

  • Dichloromethane (CH₂Cl₂, dry)

  • Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil

  • Triethylamine

  • Methanol

  • Silica Gel for column chromatography

Procedure:

Step 1: Condensation

  • To a large round-bottom flask, add dry dichloromethane.

  • Add 4-carboxybenzaldehyde and freshly distilled pyrrole to achieve a final concentration of approximately 10 mM for each.

  • Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Shield the flask from light (e.g., with aluminum foil).

  • With vigorous stirring, add the acid catalyst (e.g., TFA or BF₃·OEt₂) to initiate the condensation.

  • Stir the reaction mixture at room temperature under the inert atmosphere for 1-2 hours. The formation of the colorless porphyrinogen intermediate will cause the solution to become a light pink or amber color.

Step 2: Oxidation

  • Add the oxidant (e.g., DDQ or p-chloranil) to the reaction mixture.

  • Continue stirring at room temperature for another 1-3 hours. The solution will turn a deep purple color, indicating the formation of the porphyrin.

  • Neutralize the reaction mixture by adding a small amount of triethylamine.

  • Concentrate the solution under reduced pressure.

  • Purify the crude porphyrin by column chromatography on silica gel. A typical eluent system is a gradient of chloroform in hexanes.

  • Collect the purple fractions containing the desired TCPP and remove the solvent by rotary evaporation.

  • Dry the purified solid under vacuum.

Visualizing the Workflows

To further clarify the procedural differences, the following diagrams illustrate the workflows for both the Adler-Longo and Lindsey syntheses.

Adler_Longo_Workflow reagents Pyrrole + 4-Carboxybenzaldehyde reflux Reflux in Propionic Acid (~141°C, Air) reagents->reflux One-Pot cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with H₂O and Methanol filter->wash dry Dry under Vacuum wash->dry product Purified TCPP dry->product

Caption: Adler-Longo Synthesis Workflow for TCPP.

Lindsey_Workflow cluster_condensation Step 1: Condensation cluster_oxidation Step 2: Oxidation cluster_purification Purification reagents Pyrrole + 4-Carboxybenzaldehyde in Dichloromethane catalyst Add Acid Catalyst (TFA or BF₃·OEt₂) (Room Temp, Inert Atmosphere) reagents->catalyst porphyrinogen Porphyrinogen Intermediate catalyst->porphyrinogen oxidant Add Oxidant (DDQ or p-chloranil) porphyrinogen->oxidant porphyrin TCPP oxidant->porphyrin neutralize Neutralize porphyrin->neutralize concentrate Concentrate neutralize->concentrate chromatography Column Chromatography concentrate->chromatography dry Dry under Vacuum chromatography->dry product Purified TCPP dry->product

Caption: Lindsey Synthesis Workflow for TCPP.

Conclusion and Recommendations

The choice between the Adler-Longo and Lindsey methods for synthesizing Tetrakis(4-carboxyphenyl)porphine should be guided by the specific priorities of the research.

  • The Adler-Longo method is a straightforward, one-pot synthesis that is well-suited for smaller-scale preparations where operational simplicity is valued over maximizing yield.[2] Its primary drawback is the formation of impurities under harsh reaction conditions, which can necessitate more rigorous purification.

  • The Lindsey method , while more procedurally complex due to its two-step nature and requirement for an inert atmosphere, offers the significant advantages of higher yields and a cleaner product.[2] This makes it the preferred method for larger-scale syntheses and for the preparation of porphyrins from aldehydes that are sensitive to high temperatures and strongly acidic conditions.

For researchers in drug development and materials science, where purity and yield are often paramount, the Lindsey synthesis is generally the more advantageous approach for producing high-quality Tetrakis(4-carboxyphenyl)porphine.

References

  • Angrish, P. (n.d.). Syntheses of meso-substituted porphodimethenes and porphyrins with exocyclic ring systems. University of Florida Digital Collections. [Link]

  • Ricoux, R., et al. Selective oxidation of aromatic sulfide catalysed by an artificial metalloenzyme : New activity of hemozymes. Organic and Biomolecular Chemistry. [Link]

  • Sharif, S., et al. (2014). Synthesis and characterization of a novel series of meso (nitrophenyl) and meso (carboxyphenyl) substituted porphyrins. Journal of the Brazilian Chemical Society. [Link]

  • Adler, A. D., Longo, F. R., Finarelli, J. D., Goldmacher, J., Assour, J., & Korsakoff, L. (1967). A Simplified Synthesis for meso-Tetraphenylporphine. The Journal of Organic Chemistry, 32(2), 476–476. [Link]

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Comparative

A Comparative Guide to Tetrakis(4-carboxyphenyl)porphine (TCPP) and Tetraphenylporphyrin (TPP) for Researchers and Drug Development Professionals

In the vast landscape of porphyrin chemistry, two molecules stand out for their foundational importance and divergent applications: Tetraphenylporphyrin (TPP) and its functionalized derivative, Tetrakis(4-carboxyphenyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

In the vast landscape of porphyrin chemistry, two molecules stand out for their foundational importance and divergent applications: Tetraphenylporphyrin (TPP) and its functionalized derivative, Tetrakis(4-carboxyphenyl)porphine (TCPP). While structurally similar, the addition of four carboxylic acid groups to the phenyl rings of TCPP fundamentally alters its properties, creating a cascade of effects that dictate its utility. This guide provides an in-depth comparison of these two crucial molecules, supported by experimental data, to inform the selection process for your specific research and development needs.

At a Glance: Key Differentiators

PropertyTetraphenylporphyrin (TPP)Tetrakis(4-carboxyphenyl)porphine (TCPP)
Structure Four phenyl groups at meso positionsFour carboxyphenyl groups at meso positions[1]
Solubility Soluble in nonpolar organic solvents (chloroform, benzene)[2]Poorly soluble in water at neutral/acidic pH, soluble in basic aqueous solutions and polar organic solvents (DMF, DMSO)
Aggregation Prone to aggregation in polar solventsExhibits pH-dependent aggregation in aqueous solutions[3][4]
Functionality Chemically inert phenyl groupsCarboxylic acid groups for covalent modification[1]
Primary Applications Catalyst development, photoredox catalysis, fundamental photophysics[5][6]Photodynamic therapy (PDT), metal-organic frameworks (MOFs), sensors, surface functionalization[1][7][8]

Delving Deeper: A Head-to-Head Comparison

Molecular Structure and Synthesis

At their core, both TPP and TCPP share the same porphyrin macrocycle. The key difference lies in the substituents at the meso-positions. TPP possesses four phenyl groups, rendering it a hydrophobic and symmetrically substituted molecule[2]. In contrast, TCPP has four 4-carboxyphenyl groups, introducing polar, ionizable functionalities.

The synthesis of both porphyrins can be achieved through methods like the Adler-Longo or Lindsey syntheses, which involve the condensation of pyrrole with the corresponding aldehyde (benzaldehyde for TPP and 4-carboxybenzaldehyde for TCPP) in a suitable solvent like propionic acid.[1][2][4][9][10] While the fundamental approach is similar, the purification of TCPP often requires additional washing steps to remove the high-boiling point acid solvent.[1]

Solubility: A Tale of Two Porphyrins

The most significant practical difference between TPP and TCPP is their solubility. TPP is a classic hydrophobic molecule, readily dissolving in nonpolar organic solvents such as chloroform and benzene[2]. This property makes it well-suited for applications in organic media.

TCPP, on the other hand, exhibits more complex, pH-dependent solubility. The carboxylic acid groups (with a pKa around 4.2) are protonated at acidic and neutral pH, leading to poor water solubility due to intermolecular hydrogen bonding and aggregation[3]. However, in basic aqueous solutions (pH > 7), these groups deprotonate to form carboxylates, rendering the molecule water-soluble. This "switchable" solubility is a key feature that is exploited in many of its applications.

Aggregation Behavior: The Influence of Carboxyl Groups

Porphyrins are known to aggregate, which can significantly alter their photophysical properties. TPP's aggregation is primarily driven by van der Waals forces and π-π stacking, especially in more polar solvents where it is less soluble.

TCPP's aggregation is more complex and highly sensitive to the pH of the aqueous medium.[3] At acidic pH, the protonated carboxylic acid groups promote the formation of H- and J-aggregates, which are characterized by blue- and red-shifted Soret bands in the UV-Vis spectrum, respectively[4]. This pH-dependent aggregation is a critical consideration in biological and sensing applications, as it can be used to modulate the porphyrin's activity or to signal changes in the local environment.

Spectroscopic Properties: A Window into Electronic Effects

Both TPP and TCPP exhibit the characteristic porphyrin absorption spectrum, dominated by an intense Soret (or B) band in the 415-420 nm region and four weaker Q-bands between 500 and 700 nm[4].

PorphyrinSoret Band (nm)Q-Bands (nm)Solvent
TPP~418~514, 549, 592, 648Chloroform
TCPP (basic pH)~416~516, 552, 592, 647Aqueous (pH 11)[3]
TCPP (acidic pH)~436 (broadened)~661Aqueous (pH 3.5)[3]

The electron-withdrawing nature of the carboxylic acid groups in TCPP can lead to slight shifts in the absorption bands compared to TPP. More importantly, as noted above, the protonation state of these groups dramatically influences the spectrum, with significant broadening and shifting of the Soret band upon aggregation in acidic media[3].

Fluorescence quantum yield (Φf), a measure of the efficiency of light emission, is another critical parameter. For TPP in non-polar solvents, Φf is typically around 0.11. The fluorescence of TCPP is highly dependent on its aggregation state; in its monomeric form in basic solution, it is fluorescent, but this fluorescence is often quenched upon aggregation at lower pH.

Applications: Where Properties Dictate Function

The distinct properties of TPP and TCPP lead them down very different application paths.

Tetraphenylporphyrin (TPP): The Catalyst's Workhorse

The chemical stability and well-defined structure of TPP and its metal complexes make them mainstays in catalysis.[5]

  • Photoredox Catalysis: TPP can act as a photosensitizer in a variety of organic transformations, including alkylations and arylations.[6]

  • Heterogeneous Catalysis: When incorporated into polymer frameworks, TPP derivatives can create robust, recyclable catalysts for processes like CO2 cycloaddition.[5]

  • Biomimetic Studies: Metalated TPP complexes are frequently used to model the active sites of heme-containing enzymes.

Tetrakis(4-carboxyphenyl)porphine (TCPP): The Multifunctional Platform

The carboxylic acid "handles" of TCPP open up a world of possibilities for covalent modification and interaction with biological and material systems.

  • Photodynamic Therapy (PDT): TCPP is a potent photosensitizer, generating reactive oxygen species upon light activation to kill cancer cells[1][11]. Its ability to be conjugated to targeting moieties and its pH-dependent properties are advantageous in developing tumor-specific therapies.[12][13][14]

  • Metal-Organic Frameworks (MOFs): The carboxylate groups of TCPP are ideal for coordinating with metal ions to form highly porous and crystalline MOFs.[1][8] These materials have applications in gas storage, separation, and catalysis.

  • Sensors: The sensitivity of TCPP's spectroscopic properties to its environment allows for its use in sensors for pH, metal ions, and even DNA methylation.[7][8]

  • Surface Functionalization: TCPP can be readily anchored to surfaces like titanium dioxide (TiO2) for applications in solar energy conversion.[15][16]

Experimental Workflows

Workflow for Selecting Between TPP and TCPP

Sources

Validation

A Comparative Guide to TCPP-Based MOFs for CO2 Capture: Performance Benchmarking Against Leading Alternatives

The imperative to mitigate rising atmospheric CO2 levels has catalyzed extensive research into advanced carbon capture technologies. Among the most promising materials are Metal-Organic Frameworks (MOFs), which offer unp...

Author: BenchChem Technical Support Team. Date: March 2026

The imperative to mitigate rising atmospheric CO2 levels has catalyzed extensive research into advanced carbon capture technologies. Among the most promising materials are Metal-Organic Frameworks (MOFs), which offer unprecedented tunability in their structural and chemical properties. This guide provides an in-depth comparison of the performance of porphyrin-based MOFs, specifically those constructed from meso-tetra(4-carboxyphenyl)porphyrin (TCPP), against other leading MOF candidates for CO2 capture, including MOF-74, ZIF-8, and UiO-66. This analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a clear, objective understanding of the current landscape.

Introduction: The Role of MOFs in Carbon Capture

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their exceptionally high surface areas, tunable pore sizes, and the potential for functionalization make them ideal candidates for gas storage and separation applications, particularly CO2 capture.[1][2] The efficiency of a MOF for CO2 capture is determined by several key performance indicators:

  • CO2 Uptake Capacity: The amount of CO2 a MOF can adsorb, typically measured in mmol/g or wt%.

  • Selectivity: The preferential adsorption of CO2 over other gases commonly found in flue gas streams, such as N2 and CH4.

  • Working Capacity: The amount of CO2 that can be captured and released during cyclic adsorption-desorption processes, which is a critical parameter for practical applications.[3]

  • Stability: The ability of the MOF to maintain its structural integrity and performance under operational conditions, including the presence of water vapor and acidic gases.

This guide will focus on a comparative analysis of these metrics for TCPP-based MOFs and other prominent MOFs.

The Rise of TCPP-Based MOFs: A Porphyrin Advantage

TCPP-based MOFs, a subclass of porphyrin-based MOFs, have garnered significant attention due to the unique properties imparted by the porphyrin macrocycle.[4] The nitrogen-rich core of the porphyrin can be metalated with various metal ions, creating well-defined active sites for CO2 interaction.[4] Furthermore, the rigid and planar structure of the TCPP linker facilitates the formation of robust frameworks with high porosity. One of the most studied TCPP-based MOFs is PCN-222, which is constructed from zirconium clusters and TCPP linkers.[5][6]

Performance Comparison: TCPP-MOFs vs. The Field

A direct and fair comparison of MOF performance requires consistent experimental conditions. The following sections synthesize data from various studies to provide a comparative overview.

CO2 Uptake Capacity

The CO2 uptake capacity is a primary metric for evaluating the potential of a MOF for carbon capture. Below is a comparison of the CO2 uptake capacities of PCN-222 with other benchmark MOFs at various pressures.

MOFMetal CenterOrganic LinkerCO2 Uptake (mmol/g) at ~1 bar and 298 KCO2 Uptake (mmol/g) at higher pressures (~30 bar, 298 K)
PCN-222 ZrTCPP~1.16~13.67
Mg-MOF-74 Mg2,5-dihydroxyterephthalic acid~8.0-
ZIF-8 Zn2-methylimidazole~0.7~9.1 (at 45 bar)
UiO-66 ZrTerephthalic acid~1.3-

Analysis:

  • At low pressures (~1 bar), which are relevant for post-combustion capture from flue gas, Mg-MOF-74 exhibits a significantly higher CO2 uptake capacity compared to PCN-222, ZIF-8, and UiO-66. This is attributed to the high density of open metal sites in the MOF-74 structure.[7]

  • However, at higher pressures, PCN-222 demonstrates a remarkable CO2 uptake capacity, surpassing many other MOFs. This suggests its potential for applications involving high-pressure CO2 streams.

  • ZIF-8 and UiO-66 show moderate CO2 uptake at low pressures.

Selectivity for CO2

High selectivity for CO2 over other gases, particularly N2 in flue gas, is crucial for efficient carbon capture.

MOFCO2/N2 Selectivity (IAST, at 298 K)CO2/CH4 Selectivity (IAST, at 298 K)
PCN-222 ~73.7 (50:50 mixture, 100 kPa)~4.3 (50:50 mixture, 100 kPa)
ZIF-8 ~7.5 - 23 (varies with modification)-
UiO-66 High-
Mg-MOF-74 High-

Analysis:

  • PCN-222 exhibits excellent CO2/N2 selectivity, making it a strong candidate for post-combustion carbon capture.[8] Its selectivity for CO2 over CH4 is moderate.

  • Both UiO-66 and Mg-MOF-74 are known for their high CO2 selectivity, primarily due to strong interactions between CO2 and the framework.

Stability

The stability of MOFs under operational conditions, especially in the presence of water, is a critical factor for their practical application.

  • TCPP-based MOFs (PCN-222): Zirconium-based MOFs, including PCN-222, are renowned for their exceptional chemical and thermal stability.[5][6] PCN-222 has been shown to be stable in water and even in concentrated aqueous HCl solutions for extended periods.[1][5] This high stability is attributed to the strong Zr-O bonds within the framework.

  • MOF-74: The hydrolytic stability of MOF-74 is highly dependent on the metal center. While some variants show reasonable stability, Mg-MOF-74, despite its high CO2 capacity, can be sensitive to moisture, which can lead to a decrease in performance.[11]

  • ZIF-8: ZIF-8 exhibits remarkable thermal and chemical stability, including resistance to boiling water and alkaline solutions.[1][12]

  • UiO-66: As a zirconium-based MOF, UiO-66 also demonstrates excellent thermal and chemical stability.[13]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative TCPP-based MOF (PCN-222) and the evaluation of CO2 capture performance.

Synthesis of PCN-222 (Solvothermal Method)

This protocol describes a common solvothermal synthesis method for PCN-222.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • meso-tetra(4-carboxyphenyl)porphyrin (H₂TCPP)

  • Benzoic acid (modulator)

  • N,N-Dimethylformamide (DMF)

  • Acetone

Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL glass vial, dissolve 50 mg of H₂TCPP and 2.7 g of benzoic acid in 8 mL of DMF.

    • In a separate vial, dissolve 70 mg of ZrCl₄ in 2 mL of DMF.

  • Reaction:

    • Combine the two precursor solutions in a 20 mL Teflon-lined autoclave.

    • Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.[14]

  • Purification:

    • After cooling the autoclave to room temperature, collect the purple crystalline product by centrifugation or filtration.

    • Wash the product thoroughly with fresh DMF three times to remove any unreacted precursors.

  • Solvent Exchange and Activation:

    • Immerse the purified product in acetone for three days, replacing the acetone with a fresh batch each day. This step is crucial to exchange the high-boiling point DMF within the pores with the more volatile acetone.

    • Activate the MOF by heating it under a dynamic vacuum at 150 °C for 12 hours. This will remove the acetone from the pores, yielding the activated, porous PCN-222 ready for gas adsorption measurements.[14]

Evaluation of CO2 Capture Performance: Dynamic Breakthrough Analysis

Dynamic breakthrough experiments simulate the conditions of a real-world gas separation process and are essential for determining the working capacity and selectivity of a MOF.

Experimental Setup:

A typical breakthrough apparatus consists of a gas delivery system with mass flow controllers, a packed-bed adsorber column containing the MOF sample, a temperature-controlled environment for the adsorber, and a downstream gas analyzer (e.g., mass spectrometer or gas chromatograph) to monitor the effluent gas composition.

Breakthrough_Experiment_Workflow cluster_gas_prep Gas Preparation cluster_adsorption Adsorption Column cluster_analysis Analysis gas_source Gas Cylinders (CO2, N2, He) mfc Mass Flow Controllers gas_source->mfc Regulated Flow mixer Gas Mixer mfc->mixer Precise Flow Rates adsorber Packed-Bed Adsorber (MOF Sample) mixer->adsorber Mixed Gas Feed analyzer Gas Analyzer (MS or GC) adsorber->analyzer Effluent Gas furnace Temperature Controller data_acq Data Acquisition System analyzer->data_acq Concentration Data

Caption: Workflow for a dynamic breakthrough experiment.

Procedure:

  • Activation: Activate the MOF sample in situ within the adsorber column by heating it under an inert gas flow (e.g., He or N2) to remove any adsorbed water or solvent molecules. The activation temperature and time will depend on the specific MOF.

  • Adsorption:

    • Cool the adsorber to the desired experimental temperature.

    • Introduce a mixed gas stream with a known composition (e.g., 15% CO2 in N2) and flow rate through the packed bed.

    • Continuously monitor the concentration of CO2 and other gases in the effluent stream using the gas analyzer.

  • Breakthrough Point: The breakthrough point is reached when the concentration of CO2 in the effluent starts to rise significantly, indicating that the MOF is becoming saturated.

  • Saturation: Continue the gas flow until the effluent concentration of CO2 equals the inlet concentration, at which point the MOF is fully saturated.

  • Desorption (Regeneration):

    • Stop the mixed gas flow and purge the column with an inert gas.

    • Regenerate the MOF by either increasing the temperature (Temperature Swing Adsorption, TSA) or reducing the pressure (Pressure Swing Adsorption, PSA) to release the adsorbed CO2.[15][16]

  • Data Analysis: The CO2 uptake capacity is calculated by integrating the area between the breakthrough curve and the saturation point. The working capacity can be determined by performing multiple adsorption-desorption cycles.

Causality Behind Experimental Choices

  • Choice of TCPP-based MOFs: Porphyrin-based linkers are chosen for their inherent functionality, which allows for systematic tuning of the electronic and catalytic properties of the resulting MOF. The rigid structure of TCPP also contributes to the formation of highly porous and stable frameworks.

  • Selection of Benchmark MOFs: MOF-74, ZIF-8, and UiO-66 are selected for comparison as they represent different classes of high-performing MOFs with distinct structural features and properties. MOF-74 is known for its high density of open metal sites, ZIF-8 for its exceptional stability and tunable pore apertures, and UiO-66 for its robustness and versatility.

  • Solvothermal Synthesis: This method is widely used for MOF synthesis as it allows for the formation of highly crystalline materials under controlled temperature and pressure. The use of a modulator like benzoic acid in the synthesis of PCN-222 is crucial for controlling the nucleation and growth of the crystals, leading to a more uniform and well-defined material.

  • Dynamic Breakthrough Analysis: This technique is preferred over static adsorption measurements for evaluating the practical performance of adsorbents as it provides information on the working capacity and selectivity under dynamic flow conditions, which are more representative of industrial applications.

Conclusion and Future Outlook

TCPP-based MOFs, particularly PCN-222, have emerged as highly promising materials for CO2 capture, offering a unique combination of high uptake capacity at elevated pressures, excellent CO2/N2 selectivity, and exceptional stability. While Mg-MOF-74 exhibits superior CO2 uptake at low pressures, its sensitivity to moisture can be a significant drawback. ZIF-8 and UiO-66 remain strong contenders due to their robustness and well-established performance.

The choice of the optimal MOF will ultimately depend on the specific application and operating conditions. For post-combustion capture from flue gas, where low CO2 partial pressures and the presence of water are key challenges, further research into enhancing the low-pressure uptake and water stability of TCPP-based MOFs is warranted. The continued development of novel porphyrin-based linkers and the exploration of post-synthetic modification strategies will undoubtedly lead to the next generation of high-performance MOFs for a cleaner energy future.

References

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of TCPP and its Metal Complexes

For Researchers, Scientists, and Drug Development Professionals In the realm of photodynamic therapy, catalysis, and materials science, porphyrins and their metal complexes stand out for their unique photophysical and ch...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of photodynamic therapy, catalysis, and materials science, porphyrins and their metal complexes stand out for their unique photophysical and chemical properties. Among these, meso-tetra(4-carboxyphenyl)porphyrin (TCPP) has garnered significant attention due to its versatile coordination chemistry and the functional handles provided by its peripheral carboxyl groups. Understanding the spectroscopic signature of TCPP and how it is modulated by the introduction of various metal ions is paramount for the rational design and application of these fascinating molecules.

This guide provides an in-depth comparative analysis of the spectroscopic properties of TCPP and its metal complexes, drawing upon established experimental data and protocols. As senior application scientists, we aim to not only present data but also to elucidate the underlying principles and the rationale behind the experimental choices, ensuring a thorough and practical understanding for our fellow researchers.

The Spectroscopic Landscape of Porphyrins: A Primer

The vibrant colors of porphyrins are a direct consequence of their extensive π-conjugated macrocyclic structure. Their electronic absorption spectra are characterized by two main features: the intense Soret band (or B-band) in the near-UV region (around 400-450 nm) and the weaker Q-bands in the visible region (500-700 nm). The Soret band arises from a strongly allowed π-π* transition to the second excited singlet state (S2), while the Q-bands correspond to a "quasi-forbidden" transition to the first excited singlet state (S1).

The insertion of a metal ion into the porphyrin core profoundly influences its electronic structure and, consequently, its spectroscopic properties. This is primarily due to changes in molecular symmetry and the interaction of the metal's d-orbitals with the porphyrin's π-orbitals.

UV-Vis Absorption Spectroscopy: A Window into Metalation

UV-Vis spectroscopy is the workhorse technique for studying porphyrins. The position and intensity of the Soret and Q-bands provide a wealth of information about the metalation state and the nature of the metal-porphyrin interaction.

Upon metalation, the symmetry of the TCPP molecule typically increases from D2h (in the free base) to D4h (in the metallated form). This change in symmetry simplifies the Q-band region of the spectrum, reducing the number of bands from four to two. This spectral simplification is a hallmark of successful metal insertion.

Comparative UV-Vis Spectral Data of TCPP and its Metal Complexes

CompoundSoret Band (λmax, nm)Q-Bands (λmax, nm)SolventReference(s)
H2TCPP417-426513, 548, 591, 648THF, DMF[1][2]
Zn(II)TCPP~423~555, ~595DMF[3]
Cu(II)TCPP~415~540, ~580DMF[4]
Co(II)TCPP~412~530-[5]
Fe(III)ClTCPP~418512, 582, 687Chloroform
Mn(III)ClTCPP~470~570, ~610, ~670-[6]

Note: The exact peak positions can vary slightly depending on the solvent and the presence of axial ligands.

The nature of the central metal ion also influences the position of the absorption bands. Generally, metals that can engage in π-backbonding with the porphyrin ligand can cause shifts in the absorption maxima.

Experimental Workflow: UV-Vis Spectroscopy

Caption: Workflow for UV-Vis spectroscopic analysis of TCPP and its metal complexes.

Fluorescence Spectroscopy: Probing the Excited State

Fluorescence spectroscopy provides insights into the de-excitation pathways of the porphyrin's excited singlet state. Free-base TCPP and its complexes with diamagnetic metals (e.g., Zn(II)) are typically fluorescent, emitting light in the red region of the spectrum.

The fluorescence spectrum of free-base TCPP typically shows two main emission bands. Upon metalation with a diamagnetic ion like Zn(II), the fluorescence spectrum often mirrors the Q-band absorption, with two distinct emission peaks.

In contrast, paramagnetic metal ions like Cu(II), Co(II), Fe(III), and Mn(III) often quench the fluorescence of the porphyrin due to efficient intersystem crossing to the triplet state or other non-radiative decay pathways. This fluorescence quenching is a strong indicator of the presence of a paramagnetic center.

Comparative Fluorescence Data of TCPP and its Metal Complexes

CompoundExcitation (λex, nm)Emission (λem, nm)Fluorescence Quantum Yield (ΦF)Reference(s)
H2TCPP~420~650, ~718~0.1[7]
Zn(II)TCPP~420~602, ~650~0.03-0.04[3]
Cu(II)TCPP-Quenched-[4]
Co(II)TCPP-Quenched-
Fe(III)ClTCPP-Quenched-
Mn(III)ClTCPP-Quenched-
Experimental Workflow: Fluorescence Spectroscopy

Caption: Workflow for fluorescence spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Probe

1H NMR spectroscopy is a powerful tool for elucidating the structure of TCPP and its diamagnetic metal complexes in solution. The high degree of symmetry in these molecules often leads to relatively simple and well-resolved spectra.

Key 1H NMR Features of Diamagnetic TCPP Complexes (e.g., Zn(II)TCPP):

  • β-pyrrolic protons: These protons typically appear as a sharp singlet in the range of 8.5-9.0 ppm.

  • Phenyl protons: The protons on the peripheral carboxyphenyl groups appear as two doublets in the aromatic region (7.0-8.5 ppm), characteristic of a para-substituted benzene ring.

  • NH protons (free base only): The inner N-H protons of free-base TCPP are highly shielded by the ring current and appear as a broad singlet at a very high field (upfield of 0 ppm, typically around -2.8 ppm). The disappearance of this signal is a definitive indicator of metalation.

The Challenge of Paramagnetic Complexes:

The NMR spectra of paramagnetic TCPP complexes (containing metals like Fe(III), Mn(III), Co(II)) are significantly more complex. The unpaired electrons on the metal ion induce large chemical shifts (hyperfine shifts) and significant line broadening, making spectral interpretation challenging.[4][8] The signals can be shifted far outside the typical diamagnetic range (0-10 ppm) and can be very broad. However, with specialized techniques and careful analysis, these spectra can provide valuable information about the electronic structure and magnetic properties of the complex.[9][10]

Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Signatures of Coordination

FTIR spectroscopy probes the vibrational modes of a molecule and can provide valuable information about the coordination of the metal ion and the status of the peripheral carboxyl groups.

Key FTIR Bands for TCPP and its Metal Complexes:

Vibrational ModeApproximate Wavenumber (cm-1)InterpretationReference(s)
O-H stretch (of COOH)3000-3300 (broad)Indicates the presence of carboxylic acid groups. Diminishes upon deprotonation/coordination.[11]
C=O stretch (of COOH)~1680-1700Characteristic of the carboxylic acid carbonyl. Shifts or disappears upon coordination to a metal center through the carboxylate.[5][12]
N-H bend (in-plane)~965Present in free-base TCPP, disappears upon metalation.[13]
Metal-N vibration~990-1010Appears upon metalation, indicating the formation of the metal-porphyrin coordinate bond. The exact position is metal-dependent.

The disappearance or significant shifting of the O-H and C=O stretching bands of the carboxylic acid groups can indicate that these peripheral groups are involved in coordination to form metal-organic frameworks (MOFs) or other extended structures.

Experimental Workflow: FTIR Spectroscopy

Caption: Workflow for FTIR spectroscopic analysis.

Conclusion: A Multi-faceted Approach to Characterization

The spectroscopic analysis of TCPP and its metal complexes is a multi-faceted endeavor, with each technique providing a unique piece of the structural and electronic puzzle. UV-Vis spectroscopy serves as the initial and most straightforward method to confirm metalation and observe changes in the π-electron system. Fluorescence spectroscopy offers a sensitive probe of the excited state dynamics and is particularly useful for distinguishing between diamagnetic and paramagnetic complexes. NMR spectroscopy provides detailed structural information for diamagnetic species and, with careful interpretation, can reveal insights into the electronic properties of paramagnetic analogues. Finally, FTIR spectroscopy allows for the characterization of the vibrational modes, confirming metal-coordination within the porphyrin core and probing the involvement of the peripheral functional groups in further coordination.

By employing a combination of these spectroscopic techniques, researchers can gain a comprehensive understanding of their TCPP-based systems, enabling the development of new materials and therapies with tailored properties and functionalities.

Experimental Protocols

UV-Vis Absorption Spectroscopy
  • Solvent Selection: Choose a high-purity, spectroscopic grade solvent in which the TCPP or its metal complex is soluble (e.g., DMF, THF, CHCl3). The solvent should be transparent in the 350-800 nm range.

  • Sample Preparation:

    • Prepare a stock solution of the analyte at a concentration of approximately 1 x 10-5 M.

    • Dilute the stock solution to a working concentration of approximately 1 x 10-6 M. The final concentration should be adjusted to give a Soret band absorbance maximum of around 1.0 to ensure linearity.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a 1 cm path length quartz cuvette.

    • Record a baseline spectrum using the pure solvent.

    • Record the absorption spectrum of the sample from 350 nm to 800 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for the Soret and Q-bands.

    • If the concentration is known accurately, calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the analyte (typically 10-6 to 10-7 M) in a spectroscopic grade solvent to avoid inner-filter effects.

  • Instrumentation and Measurement:

    • Use a spectrofluorometer.

    • Use a four-sided polished quartz cuvette.

    • Set the excitation wavelength, typically at the Soret band maximum.

    • Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to approximately 800 nm.

    • Optimize excitation and emission slit widths to maximize the signal-to-noise ratio while maintaining adequate spectral resolution.

  • Data Analysis:

    • Identify the wavelengths of the emission maxima.

    • For quantum yield determination (relative method), measure the integrated fluorescence intensity of the sample and a standard with a known quantum yield (e.g., quinine sulfate) under identical experimental conditions. The quantum yield can be calculated using the appropriate formula that accounts for the absorbance of the sample and standard at the excitation wavelength and the refractive indices of the solvents.[14]

NMR Spectroscopy
  • Sample Preparation (Diamagnetic Complexes):

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Filter the solution into an NMR tube if any solid particles are present.

  • Instrumentation and Measurement:

    • Acquire the 1H NMR spectrum on a high-field NMR spectrometer.

    • The number of scans will depend on the sample concentration.

  • Data Analysis:

    • Integrate the signals and assign the peaks based on their chemical shifts and multiplicities.

    • The disappearance of the N-H proton signal confirms metalation.

For paramagnetic complexes, specialized pulse sequences and a wider spectral window are necessary. The interpretation often requires comparison with a diamagnetic analogue and may be aided by theoretical calculations.[15][16]

FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle.

    • Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation and Measurement:

    • Record a background spectrum of a pure KBr pellet.

    • Place the sample pellet in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm-1.

  • Data Analysis:

    • Identify the characteristic vibrational bands and compare the spectrum to that of the free TCPP ligand to identify changes upon metalation and coordination.

References

  • Wilczek, M., et al. (2002). Nuclear magnetic resonance shifts in paramagnetic metalloporphyrins and metalloproteins. Journal of the American Chemical Society, 124(46), 13833-13843.
  • La Mar, G. N., & Walker, F. A. (1979). Nuclear magnetic resonance of paramagnetic metalloporphyrins. In The Porphyrins (Vol. 4, pp. 61-157). Academic Press.
  • Ghosh, A. (2002). Nuclear Magnetic Resonance Shifts in Paramagnetic Metalloporphyrins and Metalloproteins. Journal of the American Chemical Society, 124(46), 13833-13843.
  • Walker, F. A. (2006). NMR and EPR Spectroscopy of Paramagnetic Metalloporphyrins and Heme Proteins. In Handbook of Porphyrin Science (Vol. 5, pp. 1-130). World Scientific.
  • Walker, F. A. (2003). Pulsed EPR and NMR Spectroscopy of Paramagnetic Iron Porphyrinates and Related Iron Macrocycles: How To Understand Patterns of Spin Delocalization and Recognize Macrocycle Radicals. Inorganic Chemistry, 42(15), 4526-4546.
  • BenchChem. (2025). A Comparative Guide to the Electronic Spectra of Metalloporphyrins.
  • BenchChem. (2025).
  • Dinu, C. Z., & Neacsu, I. (2010). Derivative UV-VIS Spectrophotometry for Porphyrins Interactions in Photodynamic Therapy. Analytical Letters, 43(7-8), 1257-1267.
  • Kalyanaraman, B., et al. (2016). Fluorescence quenching by metal centered porphyrins and poryphyrin enzymes. Redox Biology, 8, 149-155.
  • Johns Hopkins APL Technical Digest. (1979). SPECTROSCOPY OF PORPHYRINS.
  • Păvăloiu, I.-B., et al. (2010). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Molecules, 15(8), 5693-5711.
  • ResearchGate. (n.d.). a) FTIR spectra of TCPP, PCN‐224 and PCN‐224(Mn). b) The magnified FTIR...
  • Rada, S., et al. (2021). Spectroscopic Investigations of Porphyrin-TiO2 Nanoparticles Complexes. Molecules, 26(16), 4995.
  • ResearchGate. (n.d.). FT-IR spectra of TCPP(Pd) and the prepared Zn–TCPP(Pd) MOF nanosheets.
  • ResearchGate. (n.d.). FTIR (A) and XRD (B) spectra of TCPP (a) and CoxZn100−x-TCPP (x = 100...
  • Liles, S. (2010). Making pretty diagrams with GraphViz. Steve Liles' Blog.
  • El-Faham, A., et al. (2025). New zinc(II)
  • Giovannetti, R. (2012). The use of spectrophotometry UV-Vis for the study of porphyrins. IRIS - UNICAM.
  • Giovannetti, R. (2012). The Use of Spectrophotometry UV-Vis for the Study of Porphyrins.
  • The Net Ninja. (2021, January 14). Graphviz tutorial [Video]. YouTube.
  • ResearchGate. (n.d.).
  • Machado, A. E. H., et al. (2008).
  • Actifsource. (2011). Diagram with Graphviz.
  • ResearchGate. (n.d.).
  • Lomova, T. N., & Tyulyaeva, E. Y. (2001). Porphyrin Complexes with p, d, and fMetals in High Oxidation States: Structures, Electronic Absorption, and IR Spectra.
  • Baldwin, C. (2021, March 26). Building diagrams using graphviz. Chad's Blog.
  • Liles, S. (2010, October 25). Making pretty diagrams with GraphViz. Steve Liles' Blog.
  • The Royal Society of Chemistry. (2011). Highly enhanced fluorescence of fluorophores inside a metallic nanocavity.
  • ResearchGate. (n.d.). A comparison of the fluorescence emission spectra of TiO 2-TCPP, TiO 2-TCPP/Ag nanoshells and TiO 2-TCPP/Ag nanoshells + NaCN.
  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
  • ResearchGate. (n.d.). UV-vis absorption spectrum of TCPP.
  • Kuprov, I., & Hore, P. J. (2020). A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages.
  • Jackson, G. E., & Dechter, J. J. (n.d.).
  • Suslick, K. S. (2012). Paramagnetic NMR.
  • ACS Publications. (2025). Surface Coordination and Radical Binding Induce Efficient Decomposition of Chlorinated Organophosphate Flame Retardants during Catalytic Ozonation. Environmental Science & Technology.
  • ResearchGate. (n.d.).
  • UV-Vis spectroscopy. (n.d.).
  • ResearchGate. (n.d.). Photophysical Properties of TCPP and Gel@TCPP (A and B) Extinction (A)...
  • Absorption Spectra. (n.d.).
  • Academia.edu. (n.d.). UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent.
  • MDPI. (2021). Flame Retardancy Properties and Physicochemical Characteristics of Polyurea-Based Coatings Containing Flame Retardants Based on Aluminum Hydroxide, Resorcinol Bis(Diphenyl Phosphate)
  • ResearchGate. (n.d.). a Fluorescence emission spectra of the Gd − TCPP NCP with a series of...
  • Heidelberg University. (n.d.).
  • ChemRxiv. (n.d.).

Sources

Validation

A Comparative Guide to Validating the Purity of Synthesized Tetrakis(4-carboxyphenyl)porphine

For researchers, medicinal chemists, and materials scientists, the synthetic porphyrin Tetrakis(4-carboxyphenyl)porphine (TCPP) is a cornerstone molecule. Its utility as a photosensitizer in photodynamic therapy, a build...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and materials scientists, the synthetic porphyrin Tetrakis(4-carboxyphenyl)porphine (TCPP) is a cornerstone molecule. Its utility as a photosensitizer in photodynamic therapy, a building block for metal-organic frameworks (MOFs), and a component in advanced materials is directly contingent on its purity.[1] Even minor impurities can drastically alter the photophysical, catalytic, and biological properties of the final product, leading to unreliable experimental data and compromised device performance.

This guide provides an in-depth comparison of the most effective analytical techniques for validating the purity of synthesized TCPP. Moving beyond a simple recitation of methods, we will explore the underlying principles of each technique, the specific insights they offer into the purity of TCPP, and a comparative analysis to inform your selection of the most appropriate validation strategy.

The Synthetic Landscape: Understanding Potential Impurities

The most common route to TCPP is the Adler-Longo synthesis, which involves the condensation of pyrrole with 4-carboxybenzaldehyde in a high-boiling solvent like propionic acid. While effective, this method is known to produce several byproducts that can co-purify with the desired porphyrin. The primary impurity of concern is the corresponding tetrakis(4-carboxyphenyl)chlorin , a partially reduced porphyrin analogue. The presence of this chlorin impurity can significantly impact the spectroscopic and photophysical properties of the material. Other potential impurities include unreacted starting materials and polymeric byproducts.

A robust purity validation workflow is therefore not merely a confirmatory step but a critical component of the synthesis and purification process itself.

A Multi-faceted Approach to Purity Validation

No single analytical technique provides a complete picture of a compound's purity. A comprehensive validation strategy for TCPP should employ a combination of chromatographic and spectroscopic methods to ensure the absence of both major and minor impurities. The most powerful and commonly employed techniques include:

  • High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity and detection of minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and identification of proton-containing impurities.

  • Mass Spectrometry (MS): For unambiguous confirmation of the molecular weight.

  • UV-Visible (UV-Vis) Spectroscopy: As a rapid, qualitative check for the presence of chlorin impurities.

The following sections will delve into the specifics of each of these techniques, providing both theoretical grounding and practical insights.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is an indispensable tool for assessing the purity of TCPP, offering high-resolution separation of the target compound from closely related impurities.[2][3]

The Causality Behind Experimental Choices

A reversed-phase HPLC method, typically employing a C18 stationary phase, is the standard for porphyrin analysis. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. The highly conjugated and relatively nonpolar porphyrin macrocycle interacts strongly with the C18 stationary phase, while more polar impurities will elute earlier.

The choice of mobile phase is critical for achieving optimal separation. A typical mobile phase consists of a buffered aqueous solution and an organic modifier, such as acetonitrile or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute the strongly retained TCPP while still achieving good resolution of earlier-eluting impurities.

Data Presentation: Interpreting the Chromatogram

The output of an HPLC analysis is a chromatogram, which plots the detector response against retention time. A pure sample of TCPP will exhibit a single, sharp, and symmetrical peak at a characteristic retention time. The presence of impurities will manifest as additional peaks, typically with shorter retention times. The purity of the sample can be quantified by calculating the area percentage of the main TCPP peak relative to the total area of all peaks in the chromatogram. For high-purity TCPP intended for demanding applications, a purity of ≥97% is often required.[3]

Experimental Protocol: A Starting Point for Method Development

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water Mobile Phase B: Acetonitrile Gradient:

Time (min) %B
0 50
20 100
25 100
26 50
30 50
Flow Rate: 1.0 mL/min Detection: UV-Vis at the Soret band maximum (around 418 nm) Injection Volume: 10 µL Sample Preparation: Dissolve a small amount of the synthesized TCPP in a suitable solvent, such as a mixture of DMF and the initial mobile phase, to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve TCPP in DMF/Mobile Phase filter Filter through 0.22 µm syringe filter dissolve->filter inject Inject sample onto C18 column filter->inject separate Gradient elution inject->separate detect UV-Vis detection at Soret band separate->detect chromatogram Generate chromatogram detect->chromatogram integrate Integrate peak areas chromatogram->integrate calculate Calculate purity (%) integrate->calculate

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

¹H NMR spectroscopy is a powerful technique for confirming the chemical structure of the synthesized TCPP and for identifying proton-containing impurities.

The Causality Behind Experimental Choices

The highly symmetric nature of the TCPP molecule results in a relatively simple and diagnostic ¹H NMR spectrum. The key signals to look for are:

  • β-Pyrrolic Protons: A sharp singlet around 8.8 ppm, corresponding to the eight equivalent protons on the pyrrole rings of the porphyrin macrocycle.[4][5]

  • Aromatic Protons: Two doublets in the region of 8.3-8.4 ppm, corresponding to the protons on the carboxyphenyl substituents.[4]

  • N-H Protons: A broad singlet in the upfield region, typically around -2.9 ppm, corresponding to the two inner protons on the porphyrin core.[4]

The presence of a chlorin impurity will result in the appearance of additional signals in the upfield region of the spectrum, arising from the protons on the reduced pyrrole ring. Unreacted 4-carboxybenzaldehyde will show a characteristic aldehyde proton signal around 10 ppm.

Data Presentation: Interpreting the Spectrum

A high-purity sample of TCPP will exhibit sharp, well-resolved peaks at the expected chemical shifts with the correct integration values. The absence of extraneous peaks is a strong indicator of purity.

Experimental Protocol: Acquiring a High-Quality Spectrum

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to the solubility of TCPP. Concentration: Prepare a solution of approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution. Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

NMR_Analysis TCPP Pure TCPP Pure_Spectrum Pure_Spectrum TCPP->Pure_Spectrum Impure_TCPP Impure TCPP Impure_Spectrum Impure_Spectrum Impure_TCPP->Impure_Spectrum

Mass Spectrometry (MS): The Definitive Molecular Weight Confirmation

Mass spectrometry provides an unambiguous determination of the molecular weight of the synthesized TCPP, confirming its elemental composition.

The Causality Behind Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing porphyrins. In positive ion mode, TCPP will typically be observed as the protonated molecule, [M+H]⁺. The expected m/z (mass-to-charge ratio) for the [M+H]⁺ ion of TCPP (C₄₈H₃₀N₄O₈) is approximately 791.2.[4]

Data Presentation: Interpreting the Mass Spectrum

The mass spectrum of a pure sample of TCPP should show a prominent peak at the expected m/z value. The absence of significant peaks at other m/z values is an indication of high purity. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule, providing further confirmation of its elemental composition.

Experimental Protocol: A General Procedure

Ionization Mode: Electrospray Ionization (ESI), positive ion mode. Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used. Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or a mixture of acetonitrile and water, and infuse it directly into the mass spectrometer or introduce it via an HPLC system.

UV-Visible (UV-Vis) Spectroscopy: A Rapid Purity Check

UV-Vis spectroscopy is a quick and simple method for the initial assessment of TCPP purity, particularly for detecting the presence of chlorin impurities.

The Causality Behind Experimental Choices

Porphyrins exhibit a characteristic and intense absorption band in the near-UV region, known as the Soret band, and several weaker bands in the visible region, called Q-bands. For TCPP in a basic aqueous solution, the Soret band appears around 414 nm, with four Q-bands observed between 500 and 650 nm.[5]

The presence of a chlorin impurity, which has a different electronic structure due to the reduced pyrrole ring, will result in the appearance of a new, intense absorption band in the red region of the spectrum, typically around 650-670 nm.[5][6] The intensity of this band is proportional to the concentration of the chlorin impurity.

Data Presentation: Interpreting the Absorption Spectrum

The UV-Vis spectrum of pure TCPP will show a sharp Soret band and the characteristic four Q-bands. The absence of a significant absorption band in the 650-670 nm region is a good indication that the sample is free from significant chlorin contamination.

Experimental Protocol: A Straightforward Measurement

Solvent: A dilute basic solution (e.g., pH 9) is suitable for dissolving TCPP and obtaining a well-resolved spectrum. Concentration: Prepare a dilute solution of the sample to ensure that the absorbance at the Soret band maximum is within the linear range of the spectrophotometer (typically below 1.5). Instrument: A standard double-beam UV-Vis spectrophotometer.

UVVis_Spectra cluster_pure Pure TCPP cluster_impure TCPP with Chlorin Impurity Pure_Spectrum Intense Soret Band (~414 nm) Four Q-Bands (500-650 nm) Impure_Spectrum Soret and Q-Bands + Intense Chlorin Band (~650-670 nm)

Comparative Analysis of Validation Techniques

TechniqueInformation ProvidedStrengthsLimitations
HPLC Quantitative purity, detection of minor impurities.High sensitivity and resolution, quantitative.Requires a reference standard for absolute quantification, can be time-consuming.
¹H NMR Structural confirmation, identification of proton-containing impurities.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity than HPLC, may not detect non-proton-containing impurities.
Mass Spectrometry Molecular weight confirmation.Unambiguous molecular weight determination, high sensitivity.Provides limited structural information, may not distinguish isomers.
UV-Vis Spectroscopy Rapid detection of chlorin impurities.Fast, simple, and inexpensive.Primarily qualitative, not suitable for complex mixtures.

Conclusion and Recommendations

Validating the purity of synthesized Tetrakis(4-carboxyphenyl)porphine is a critical step that underpins the reliability and reproducibility of subsequent research. A multi-technique approach is essential for a comprehensive assessment of purity.

For routine quality control, a combination of HPLC and UV-Vis spectroscopy provides a robust and efficient workflow. HPLC offers a quantitative measure of purity, while UV-Vis spectroscopy serves as a rapid screen for the common chlorin impurity.

For a more in-depth characterization, particularly for novel synthetic routes or for materials intended for high-performance applications, the inclusion of ¹H NMR spectroscopy and mass spectrometry is highly recommended. ¹H NMR provides invaluable structural confirmation and allows for the identification of specific impurities, while mass spectrometry offers the definitive confirmation of the molecular weight.

By employing this integrated analytical approach, researchers can have the highest degree of confidence in the purity of their synthesized TCPP, paving the way for more accurate and impactful scientific discoveries.

References

  • 5,10,15,20-Tetrakis-(4-carboxyphenyl)-21,23H-porphine. (n.d.). Porphyrin-shop. Retrieved March 7, 2026, from [Link]

  • Ricoux, R., et al. (n.d.). Selective oxidation of aromatic sulfide catalysed by an artificial metalloenzyme: New activity of hemozymes. [Unpublished manuscript].
  • TCPP [=Tetrakis(4-carboxyphenyl)porphyrin] [Ultra-high sensitive spectrophotometric reagent for Cu, Cd] [For the simultaneous determination of metals by HPLC]. (n.d.). PureSynth. Retrieved March 7, 2026, from [Link]

  • UV−vis spectra (CH 2 Cl 2 ) of the compounds indicated. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Rahimi, R., et al. (2010). Investigation of Tetra(p-carboxyphenyl)porphyrin in Monomer and Aggregation Forms by UV-Vis, 1H NMR. Asian Journal of Chemistry, 22(6), 4399-4406.
  • Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Structure of porphyrin TPPS4 and its interaction with metal ions as elucidated by 1H NMR and UV-visible spectra. (2007). PMC. Retrieved March 7, 2026, from [Link]

  • Lau, K. S., et al. (2005). Electrospray ionization (ESI) tandem mass spectrometric analysis of meso-tetrakis(Heptafluoropropyl)porphyrin. Journal of the American Society for Mass Spectrometry, 16(12), 1915-1920.
  • Mifune, M., et al. (2006). Effect of octabromination of a tetrakis(4-carboxyphenyl)porphine derivative bound to silica gels on HPLC retention behaviors of polyaromatic hydrocarbons.
  • Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. (2023). PDF. Retrieved March 7, 2026, from [Link]

  • Comparative Study of UV And HPLC Methods for Estim
  • Effect of octabromination of a tetrakis(4-carboxyphenyl)porphine derivative bound to silica gels on HPLC retention behaviors of polyaromatic hydrocarbons. (2006). PubMed. Retrieved March 7, 2026, from [Link]

  • Liu, R., et al. (2012). Synthesis of arrays containing porphyrin, chlorin, and perylene-imide constituents for panchromatic light-harvesting and charge separation. New Journal of Chemistry, 36(5), 1083-1095.
  • Engbers, S. (2023).
  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. (2023). PMC. Retrieved March 7, 2026, from [Link]

  • Identification of a novel mechanism for meso-tetra (4-carboxyphenyl) porphyrin (TCPP) uptake in cancer cells. (2021). PubMed. Retrieved March 7, 2026, from [Link]

  • Spectroscopy of Porphyrins. (n.d.). Johns Hopkins APL. Retrieved March 7, 2026, from [Link]

  • Mass Spectrometry. (n.d.). In Organic Chemistry.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Synthesis and Photophysical Characterization of Porphyrin, Chlorin and Bacteriochlorin Molecules Bearing Tethers for Su…. (n.d.). OUCI. Retrieved March 7, 2026, from [Link]

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Comparative

"assessing the stability of TCPP-based sensors"

An In-Depth Guide to Assessing the Stability of TCPP-Based Sensors For researchers, scientists, and professionals in drug development, the reliability of analytical tools is paramount. Sensors based on meso-Tetra(4-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Assessing the Stability of TCPP-Based Sensors

For researchers, scientists, and professionals in drug development, the reliability of analytical tools is paramount. Sensors based on meso-Tetra(4-carboxyphenyl)porphine (TCPP) and its metal complexes have emerged as versatile platforms for detecting a wide array of analytes, from heavy metals to biological molecules.[1][2] Their utility stems from the unique physicochemical properties of the porphyrin macrocycle, including intense optical absorption, electrochemical activity, and the ability to be synthetically modified and integrated into various materials like metal-organic frameworks (MOFs) and polymer composites.[1][3][4][5] However, the long-term performance and reliability of any sensor depend critically on its stability.

This guide provides a comprehensive framework for assessing the stability of TCPP-based sensors. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols described are self-validating systems. This approach is designed to equip you with the expertise to not only evaluate sensor stability but also to diagnose potential failure mechanisms and compare performance against alternative technologies authoritatively.

The Fundamentals of Sensor Stability

Sensor stability is defined as the ability of a device to maintain its performance characteristics over a specified period under defined conditions.[6] For TCPP-based sensors, instability can manifest in several ways, each compromising the integrity of the collected data. Understanding these failure modes is the first step in designing a robust assessment strategy.

Key Stability Parameters:

  • Baseline Stability: The sensor's response in the absence of the target analyte should remain constant over time. Baseline drift , a gradual change in this zero-point reading, is a common issue that can lead to significant analytical errors, particularly in long-term monitoring applications.[6][7]

  • Sensitivity Stability: The sensor's response to a given concentration of the analyte should be reproducible. A decline in sensitivity, often caused by degradation of the TCPP sensing element or fouling of the sensor surface, means the sensor becomes less effective over time.[8]

  • Selectivity: The sensor must reliably detect the target analyte without interference from other components in the sample matrix. Loss of selectivity can occur if the binding sites on the TCPP molecule degrade or if non-specific binding increases due to surface changes.

  • Response and Recovery Time: These kinetic parameters should remain consistent. An increase in response or recovery time can indicate issues like slower diffusion of the analyte to the sensing layer or fouling.[9]

  • Operational Lifetime: This is the total duration for which the sensor operates within its specified performance limits. Commercial sensors are often expected to have a lifespan of at least two to three years.[6]

Common Causes of Instability in TCPP-Based Sensors:

  • Chemical Degradation: The porphyrin macrocycle, while generally robust due to its aromaticity, can be susceptible to oxidative degradation, especially under UV irradiation or harsh chemical conditions (e.g., extreme pH).[10][11][12] This can alter its electronic structure and, consequently, its sensing properties.

  • Leaching of Components: The TCPP molecule or its central metal ion can leach from the sensor's support matrix. This is a critical failure mode for sensors where TCPP is physically adsorbed rather than covalently bound.[13]

  • Biofouling: In biological or environmental samples, the sensor surface can be contaminated by the non-specific adsorption of proteins, cells, or other macromolecules.[8][14] This "biofouling" can block access to the TCPP active sites and alter the sensor's electrochemical or optical properties.

  • Physical Degradation: The physical structure of the sensor, such as a thin film or membrane, can degrade over time through cracking, delamination, or swelling.

  • Environmental Factors: Temperature and humidity are critical factors that can affect sensor stability. Temperature changes can alter reaction rates, gas diffusion, and electrolyte properties, leading to signal drift.[15]

A Comprehensive Workflow for Stability Assessment

A thorough stability assessment requires a multi-faceted approach that combines real-time monitoring with accelerated stress testing and detailed materials characterization. The following workflow provides a systematic methodology for evaluating TCPP-based sensors.

G cluster_0 Phase 1: Baseline & Performance Characterization cluster_1 Phase 2: Long-Term & Accelerated Testing cluster_2 Phase 3: Mechanistic Analysis (Pre/Post Testing) cluster_3 Phase 4: Data Synthesis & Comparison Initial Initial Sensor Characterization (Sensitivity, Selectivity, Response Time) Baseline Baseline Drift Test (Zero Analyte, Controlled Environment) Initial->Baseline Electrochem Electrochemical Analysis (CV, EIS) Initial->Electrochem Pre-Test Spectro Spectroscopic Analysis (UV-Vis, FTIR) Initial->Spectro Microscopy Surface Analysis (SEM, AFM) Initial->Microscopy LongTerm Long-Term Continuous Monitoring (Constant Analyte, Real-Time Data Logging) Baseline->LongTerm Accelerated Accelerated Aging (High Temp, Humidity, UV Exposure) Baseline->Accelerated LongTerm->Electrochem Post-Test Data Data Analysis & Performance Metrics (% Drift, Lifetime Estimation) LongTerm->Data Accelerated->Spectro Accelerated->Microscopy Leaching Leaching Test (ICP-MS) Accelerated->Leaching Accelerated->Data Electrochem->Data Compare Comparative Analysis (vs. Alternative Sensors) Data->Compare

Workflow for comprehensive stability assessment of TCPP-based sensors.

Experimental Protocols

Here we detail the methodologies for the key experiments outlined in the workflow. The causality behind each step is explained to provide a deeper understanding of the validation process.

Long-Term Operational Stability Test

Objective: To evaluate the sensor's performance (baseline and sensitivity drift) under continuous operation over an extended period (e.g., days, weeks, or months).[7][16]

Methodology:

  • Setup: Place the TCPP-based sensor in a flow cell or environmental chamber where conditions (temperature, humidity, flow rate) can be precisely controlled.[15] For electrochemical sensors, this involves a three-electrode setup with a stable reference and counter electrode.[17][18]

  • Baseline Measurement: Initially, expose the sensor to a zero-analyte matrix (e.g., pure buffer, nitrogen gas) for a sufficient period (e.g., 12-24 hours) to establish a stable baseline signal. Record the signal continuously.

  • Analyte Exposure: Introduce a constant, known concentration of the target analyte. The concentration should be within the sensor's linear dynamic range.

  • Continuous Monitoring: Record the sensor's response continuously for the duration of the test (e.g., 21-45 days).[16][19] It is crucial to also log environmental parameters to correlate any signal drift with external factors.

  • Data Analysis: Plot the sensor's signal over time. Calculate the baseline drift (as a percentage of the initial baseline) and the sensitivity drift (as a percentage of the initial response to the analyte).

Causality: This experiment directly simulates the intended use of the sensor for continuous monitoring. By keeping the analyte concentration and environmental conditions constant, any observed signal drift can be attributed to the intrinsic instability of the sensor itself. This is the most direct and reliable method for determining operational lifetime.

Electrochemical Stability Assessment

Objective: To probe the integrity of the electrochemical interface and the redox activity of the TCPP molecule over time. This is essential for electrochemical sensors.

Methodology: Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS)

  • Initial Scan: Before long-term testing, perform an initial CV scan in the relevant potential window to record the characteristic redox peaks of the TCPP sensor.[5][17] Follow this with an EIS measurement to obtain the initial impedance spectrum, which provides information on the charge transfer resistance (Rct) and double-layer capacitance (Cdl).[18]

  • Periodic Testing: During the long-term stability test, periodically interrupt the continuous monitoring to repeat the CV and EIS measurements under the same conditions.

  • Analysis of CV: Compare the CVs over time. A decrease in peak current or a shift in peak potential suggests degradation of the TCPP, fouling of the electrode surface, or delamination of the sensing film.[17]

  • Analysis of EIS: Model the impedance spectra using an equivalent circuit. An increase in Rct often indicates surface fouling or passivation, which hinders electron transfer.[20] Changes in Cdl can reflect alterations in the surface area or the dielectric properties of the sensing layer.

Causality: CV directly probes the electrochemical activity that is often the basis of the sensing mechanism. EIS is highly sensitive to changes at the electrode-electrolyte interface.[18] Together, these techniques provide a powerful diagnostic tool to distinguish between different degradation mechanisms, such as deactivation of the redox center (seen in CV) versus simple surface blocking (seen in EIS).

Leaching and Material Degradation Analysis

Objective: To quantify the loss of active material from the sensor and identify chemical changes in the TCPP molecule.

Methodology:

  • Leaching Test: Immerse the sensor in a fixed volume of the working buffer or solvent for a defined period (e.g., 24-48 hours) under gentle agitation.[13]

  • Supernatant Analysis: After immersion, remove the sensor and analyze the solution (the supernatant) for leached components.

    • ICP-MS: Use Inductively Coupled Plasma Mass Spectrometry to detect trace amounts of the metal center (e.g., Cu, Zn, Co) that may have leached from a metallated TCPP.[13] This provides a direct measure of the stability of the metal-porphyrin coordination.

    • UV-Vis Spectroscopy: Analyze the supernatant for the characteristic Soret band of the TCPP molecule (~420 nm) to detect leaching of the entire porphyrin structure.[13][21]

  • Post-Mortem Surface Analysis: After concluding the long-term stability test, analyze the sensor surface itself.

    • UV-Vis Spectroscopy: Record the solid-state absorption spectrum of the sensor film. A decrease in the Soret band intensity or a change in its shape can indicate degradation or aggregation of the TCPP molecules.[1]

    • FTIR Spectroscopy: Compare the FTIR spectrum of the used sensor with a pristine one to identify changes in chemical bonds, indicating degradation of the porphyrin or the support matrix.[21]

Causality: These tests provide direct evidence of material failure. The leaching test quantifies the physical stability of the sensor's construction, which is crucial for applications involving liquid samples.[13] Post-mortem surface analysis confirms whether the sensing molecule itself has chemically changed, helping to pinpoint the root cause of performance degradation.

G cluster_0 Degradation Initiators cluster_1 Degradation Mechanisms cluster_2 Resulting Sensor Failure UV UV Light / Oxidants Porphyrin Porphyrin Ring Oxidation UV->Porphyrin Metal Metal Center Demetalation UV->Metal Fouling Biofouling / Interferents Surface Surface Blocking Fouling->Surface Leaching Harsh pH / Solvent Loss Loss of Active Material Leaching->Loss Leaching->Metal Sensitivity Sensitivity Loss Porphyrin->Sensitivity Selectivity Selectivity Loss Porphyrin->Selectivity Surface->Sensitivity Drift Baseline Drift Surface->Drift Surface->Selectivity Loss->Sensitivity Metal->Sensitivity

Common degradation pathways for TCPP-based sensors.

Performance Comparison with Alternative Technologies

The stability of a TCPP-based sensor must be judged relative to other available technologies for a given application. The choice of immobilization strategy and molecular design (e.g., using TCPP to form a robust MOF) can significantly enhance stability compared to simpler sensor designs.[4][22]

Sensor TechnologyTypical Application(s)Key Stability AdvantagesKey Stability Challenges
TCPP-Based Sensors Heavy Metals, Gases, Biomolecules[23]- High chemical and thermal stability, especially when integrated into MOFs.[4][22] - Tunable properties via metal center and substituents.- Susceptible to photobleaching under intense UV light. - Potential for leaching if not properly immobilized.[13] - Can be affected by biofouling in complex media.[14]
Other Porphyrin Sensors Oxygen, pH, Ions[24]- Perfluorinated porphyrins (e.g., PtTFPP) offer enhanced photostability and reduced quenching.[24]- Non-fluorinated porphyrins may have lower photostability. - Similar susceptibility to leaching and fouling as TCPP.
Metal-Oxide (MOx) Sensors Gas Detection (e.g., CO, VOCs)- Very high thermal stability due to their ceramic nature.- High operating temperatures lead to significant power consumption and baseline drift.[6][7] - Susceptible to "poisoning" by certain chemicals (e.g., silicones, sulfur compounds).
Enzyme-Based Biosensors Glucose, Lactate, Neurotransmitters- Extremely high selectivity due to enzyme-substrate specificity.- Poor long-term stability due to enzyme denaturation (sensitive to temperature, pH).[14] - Limited operational lifetime, often requiring frequent recalibration or replacement.
Quantum Dot (QD) Sensors Ions, Biomolecules- Very bright fluorescence leading to high sensitivity.- Prone to photoblinking and photobleaching. - Surface chemistry can be unstable, leading to aggregation and loss of function. - Potential toxicity from heavy metal cores (e.g., CdSe).

Conclusion

Assessing the stability of TCPP-based sensors is not a single experiment but a comprehensive campaign that integrates long-term functional testing with detailed mechanistic analysis. By systematically evaluating baseline drift, sensitivity decay, and material integrity, researchers can gain a complete picture of a sensor's reliability. The protocols and comparative data presented in this guide provide a robust framework for this evaluation. The superior stability of TCPP, particularly when engineered into structures like metal-organic frameworks, often makes it a compelling alternative to less robust platforms like enzyme-based sensors or energy-intensive metal-oxide sensors.[4] A rigorous and well-documented stability assessment is the foundation of trustworthy and reproducible sensor data, a cornerstone of high-impact scientific research and development.

References

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  • Long Term Stability Of Metal Oxide-Based Gas Sensors For E-nose Environmental Applications: an overview. (n.d.). ORBi. Available at: [Link]

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  • Oxidation degradation of tris-(2-chloroisopropyl) phosphate by ultraviolet driven sulfate radical: Mechanisms and toxicology assessment of degradation intermediates using flow cytometry analyses. (2019). PubMed. Available at: [Link]

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  • Week-long operation of electrochemical aptamer sensors: New insights into self-assembled monolayer degradation mechanisms and solutions for stability in serum at body temperature. (n.d.). PMC. Available at: [Link]

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  • Recent Advances in Chemical Sensors Using Porphyrin-Carbon Nanostructure Hybrid Materials. (n.d.). PMC. Available at: [Link]

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  • Study on TCPP-CS sensor coloration. (a) Selectivity. (b) Detection... (n.d.). ResearchGate. Available at: [Link]

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  • a) Stability assessment of the sensors over a three‐week period,... (n.d.). ResearchGate. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the Structural Analysis of TCPP-Based MOF Polymorphs

This guide provides an in-depth comparison of the structural analysis of different polymorphs of metal-organic frameworks (MOFs) based on meso-tetra(4-carboxyphenyl)porphyrin (TCPP). It is intended for researchers, scien...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the structural analysis of different polymorphs of metal-organic frameworks (MOFs) based on meso-tetra(4-carboxyphenyl)porphyrin (TCPP). It is intended for researchers, scientists, and drug development professionals who are working with or exploring the use of these versatile materials. We will delve into the nuances of polymorphism in TCPP-based MOFs, with a particular focus on the well-documented zirconium-based systems, and provide a comparative overview of the key experimental techniques used for their structural elucidation.

The Significance of Polymorphism in TCPP-Based MOFs

Meso-tetra(4-carboxyphenyl)porphyrin (TCPP) is a versatile and widely utilized organic linker in the construction of MOFs. Its rigid, planar porphyrin core functionalized with four carboxylate groups allows for the formation of diverse and highly porous three-dimensional structures. These TCPP-based MOFs have shown significant promise in a range of applications, including gas storage, catalysis, sensing, and drug delivery, owing to their high surface areas, tunable pore environments, and the inherent functionality of the porphyrin macrocycle.

A fascinating and critical aspect of TCPP-based MOFs is their ability to form multiple crystalline polymorphs. These are distinct crystalline structures with the same chemical composition but different arrangements of the constituent molecules. This structural diversity arises from the flexibility of the TCPP linker and the various coordination geometries accessible to the metal nodes. The specific polymorph obtained can be highly sensitive to synthetic conditions such as temperature, solvent, and the presence of modulators.

Understanding and controlling the formation of specific polymorphs is of paramount importance, as the crystalline structure dictates the material's properties. Different polymorphs of the same TCPP-based MOF can exhibit significant variations in porosity, stability, and ultimately, their performance in any given application. This guide will focus on the structural analysis of prominent zirconium-TCPP MOF polymorphs, namely PCN-222, PCN-223, PCN-224, and MOF-525, to provide a framework for their differentiation and characterization.

Comparative Structural Analysis of Prominent Zr-TCPP MOF Polymorphs

The reaction between zirconium salts and TCPP can lead to a variety of MOF structures, with PCN-222, PCN-223, PCN-224, and MOF-525 being among the most studied polymorphs.[1][2][3][4] The selective synthesis of these phases is a significant challenge due to the frequent concurrent formation of multiple polymorphs.[1][2][3][4] The choice of modulator, a competing ligand added during synthesis, and its concentration and acidity, plays a crucial role in directing the formation of a specific polymorph.[1][2][3][4] Mechanochemical methods have also been explored to control polymorphism, offering a rapid and solvent-free route to pure phases.[5]

Below is a summary of the key structural features of these polymorphs:

PolymorphCrystal SystemSpace GroupKey Structural FeaturesBET Surface Area (m²/g)
PCN-222 HexagonalP6/mmm8-connected Zr₆ clusters and linear TCPP linkers forming large 1D channels.[1][6][7][8][9]~2200 - 2800[7]
PCN-223 HexagonalP6/mmm12-connected Zr₆ clusters with a distinct arrangement of TCPP linkers compared to PCN-222.[1][5][10]Varies with synthesis
PCN-224 CubicFm-3m6-connected Zr₆ clusters leading to a different network topology.[9][11][12][13]up to 2600[13]
MOF-525 CubicFm-3m12-connected Zr₆ clusters, isostructural to PCN-221.[1][5][6][10][14]Varies with synthesis

Experimental Workflows for Polymorph Identification and Characterization

A multi-technique approach is essential for the unambiguous identification and comprehensive structural analysis of TCPP-based MOF polymorphs. The following sections detail the key experimental protocols and the insights they provide.

Experimental Workflow for Structural Analysis

Structural Analysis Workflow cluster_synthesis Synthesis & Polymorph Control cluster_analysis Structural Characterization Synthesis Solvothermal or Mechanochemical Synthesis Modulator Modulator Screening (e.g., Benzoic Acid, Acetic Acid) Synthesis->Modulator Influences PXRD Powder X-Ray Diffraction (PXRD) Phase Identification & Purity Modulator->PXRD Yields SCXRD Single-Crystal X-Ray Diffraction (SCXRD) Definitive Structure Solution PXRD->SCXRD Informs SEM Scanning Electron Microscopy (SEM) Crystal Morphology & Size PXRD->SEM Correlates with TGA Thermogravimetric Analysis (TGA) Thermal Stability SCXRD->TGA Validates N2_Sorption N₂ Gas Sorption Porosity & Surface Area TGA->N2_Sorption Relates to

Caption: Workflow for the synthesis and structural characterization of TCPP-based MOF polymorphs.

Powder X-Ray Diffraction (PXRD): The First Line of Analysis

PXRD is the primary and most indispensable technique for the initial identification and phase purity assessment of MOF polymorphs. Each crystalline phase possesses a unique diffraction pattern, acting as a "fingerprint."

Step-by-Step PXRD Protocol:

  • Sample Preparation: A small amount of the synthesized MOF powder is gently ground to ensure a random orientation of the crystallites. The powder is then mounted onto a low-background sample holder.

  • Data Collection: The sample is analyzed using a powder diffractometer, typically with Cu Kα radiation (λ = 1.5418 Å). Data is collected over a 2θ range of approximately 2-40° with a step size of 0.02°.[12]

  • Data Analysis: The experimental diffraction pattern is compared with simulated patterns generated from known crystal structures (e.g., from the Cambridge Crystallographic Data Centre) or previously reported experimental data.[15] Software such as XpertHighscore plus can be used for peak indexing and phase identification.[16]

Causality Behind Experimental Choices:

  • Grinding the sample: This minimizes preferred orientation effects, where non-random alignment of crystals can lead to inaccurate peak intensities.

  • Low-background sample holder: This reduces noise and improves the signal-to-noise ratio, which is crucial for identifying weak diffraction peaks.

  • Choice of 2θ range: This range typically covers the most characteristic diffraction peaks for TCPP-based MOFs.

Single-Crystal X-Ray Diffraction (SCXRD): The Gold Standard for Structure Solution

When suitable single crystals can be grown, SCXRD provides the most definitive and detailed structural information, including bond lengths, bond angles, and the precise arrangement of atoms within the unit cell.

Step-by-Step SCXRD Protocol:

  • Crystal Selection and Mounting: A high-quality single crystal of appropriate size (typically < 0.5 mm) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential crystal damage.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares algorithms with software like SHELX.[17]

Causality Behind Experimental Choices:

  • Low-temperature data collection: This improves the quality of the diffraction data by reducing atomic thermal motion, leading to a more precise structural model.

  • Full sphere of data: Collecting a complete dataset ensures that all unique reflections are measured, which is essential for accurate structure determination.

Scanning Electron Microscopy (SEM): Visualizing Crystal Morphology

SEM is a powerful tool for visualizing the morphology (shape and size) of the MOF crystals. Different polymorphs often exhibit distinct crystal habits, which can be a useful indicator of the phase present.

Step-by-Step SEM Protocol:

  • Sample Preparation: A small amount of the MOF powder is dispersed onto a carbon tape adhered to an aluminum stub. To prevent charging effects, the sample is typically coated with a thin layer of a conductive material, such as gold or platinum, using a sputter coater.

  • Imaging: The prepared stub is placed in the SEM chamber. An electron beam is scanned across the sample, and the emitted secondary electrons are detected to generate a high-resolution image of the surface topography.

Causality Behind Experimental Choices:

  • Conductive coating: MOFs are often poor electrical conductors. The conductive coating prevents the accumulation of charge on the sample surface from the electron beam, which would otherwise lead to image distortion.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA provides information about the thermal stability of the MOF and the presence of solvent molecules within the pores. Each polymorph will have a characteristic decomposition profile.

Step-by-Step TGA Protocol:

  • Sample Preparation: A few milligrams of the activated MOF sample are placed in a TGA pan (typically alumina or platinum).

  • Analysis: The sample is heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature.

  • Data Interpretation: The resulting TGA curve shows mass loss steps corresponding to the removal of guest molecules and the decomposition of the framework.

Causality Behind Experimental Choices:

  • Controlled atmosphere: Heating under an inert atmosphere (nitrogen) prevents oxidative decomposition, allowing for the determination of the intrinsic thermal stability of the framework.

Nitrogen Gas Sorption: Quantifying Porosity

Nitrogen adsorption-desorption isotherms are used to determine the specific surface area (often calculated using the Brunauer-Emmett-Teller (BET) method), pore volume, and pore size distribution of the MOF. These properties are critical for applications such as gas storage and catalysis and can vary significantly between polymorphs.

Step-by-Step N₂ Sorption Protocol:

  • Sample Activation: The MOF sample is "activated" by heating it under vacuum to remove any solvent or guest molecules from the pores. This step is crucial for obtaining an accurate measurement of the porosity.

  • Analysis: The activated sample is cooled to 77 K (the boiling point of liquid nitrogen). Nitrogen gas is then introduced to the sample at controlled pressures, and the amount of adsorbed gas is measured. A full isotherm is generated by measuring adsorption and desorption over a range of relative pressures.

  • Data Analysis: The BET equation is applied to the adsorption data in the low-pressure region to calculate the specific surface area. The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to 1.

Causality Behind Experimental Choices:

  • Sample activation: Incomplete removal of guest molecules will block the pores and lead to an underestimation of the surface area and pore volume.

  • Analysis at 77 K: This is the standard temperature for nitrogen sorption measurements, as it allows for the formation of a monolayer and subsequent multilayers of nitrogen on the surface of the material.

Conclusion

The structural analysis of TCPP-based MOF polymorphs requires a synergistic combination of experimental techniques. While PXRD serves as a rapid and essential tool for phase identification, a comprehensive understanding of these materials necessitates the application of SCXRD for definitive structure solution, SEM for morphological characterization, TGA for assessing thermal stability, and N₂ sorption for quantifying porosity. By carefully controlling the synthetic conditions and employing this suite of analytical methods, researchers can gain a deeper understanding of the structure-property relationships in these fascinating and highly tunable materials, paving the way for their rational design and application in diverse scientific and technological fields.

References

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  • ResearchGate. (2023). How can I get signal crystal structure of MOF? [Link]

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Comparative

The Discerning Eye of Porphyrin: A Comparative Guide to the Sensing Selectivity of TCPP

In the realm of chemical sensing, the quest for materials exhibiting high selectivity and sensitivity is paramount. Meso-tetra(4-carboxyphenyl)porphyrin, or TCPP, has emerged as a remarkably versatile molecular building...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of chemical sensing, the quest for materials exhibiting high selectivity and sensitivity is paramount. Meso-tetra(4-carboxyphenyl)porphyrin, or TCPP, has emerged as a remarkably versatile molecular building block for the construction of sophisticated sensing platforms. Its unique photophysical properties, coupled with the ability to coordinate with a variety of chemical species, make it an exceptional candidate for detecting a wide array of analytes, from metal ions and gases to complex organic molecules. This guide provides a comparative analysis of the sensing selectivity of TCPP towards different analytes, supported by experimental data and mechanistic insights to aid researchers, scientists, and drug development professionals in harnessing its full potential.

The Foundation of Selectivity: Understanding TCPP's Sensing Mechanisms

The selectivity of TCPP-based sensors is not a matter of chance; it is deeply rooted in the fundamental principles of molecular interaction. The porphyrin core, a large aromatic macrocycle, serves as the central signaling unit. Detection of analytes is primarily achieved through two main pathways:

  • Fluorescence Modulation: TCPP exhibits strong fluorescence, a property that is highly sensitive to its chemical environment. The binding of an analyte can either quench or enhance this fluorescence through various mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and aggregation-induced emission (AIE). The specific nature of the interaction between TCPP and the analyte dictates the direction and magnitude of the fluorescence change, forming the basis for selective detection.

  • Electrochemical Signal Transduction: The incorporation of TCPP into conductive frameworks or onto electrode surfaces allows for the development of electrochemical sensors. The binding of an analyte can modulate the electron transfer properties of the TCPP-modified electrode, leading to a measurable change in current or potential. This approach is particularly useful for analytes that can undergo redox reactions or induce significant changes in the electronic structure of the porphyrin.

The following diagram illustrates the generalized sensing mechanisms of TCPP.

TCPP_Sensing_Mechanisms cluster_analyte Analytes cluster_detection Sensing Modalities Analyte Metal Ions Gases Organic Molecules TCPP TCPP Core (Signaling Unit) Analyte->TCPP Interaction (Coordination, π-π stacking, etc.) Fluorescence Fluorescence (Quenching/Enhancement) TCPP->Fluorescence Modulation of Excited State Electrochemical Electrochemical Signal TCPP->Electrochemical Alteration of Redox Properties

Caption: Generalized sensing mechanisms of TCPP-based sensors.

Comparative Analysis of TCPP's Selectivity Towards Different Analytes

The versatility of TCPP as a sensing material is best illustrated by comparing its performance across different classes of analytes.

Metal Ion Detection

TCPP and its metalated derivatives have demonstrated exceptional capabilities in the detection of various metal ions. The sensing mechanism often involves the coordination of the metal ion to the porphyrin core or its peripheral carboxyl groups, leading to distinct changes in the photophysical properties of TCPP.

A prime example is the high-sensitivity detection of copper ions (Cu²⁺). When integrated into metal-organic frameworks (MOFs) like UiO-66-NH₂, the red emission fluorescence of TCPP at 654 nm is selectively quenched by Cu²⁺.[1] This allows for the ratiometric sensing of Cu²⁺ with a low detection limit of 24 nM.[1] The selectivity for Cu²⁺ over other metal ions is attributed to the specific coordination geometry and electronic properties of the Cu²⁺-TCPP complex. Similarly, TCPP-based sensors have shown high selectivity for other metal ions like Fe³⁺ and Hg²⁺, often through fluorescence quenching mechanisms.[2][3] For instance, a Zn-TCPP/BPY MOF exhibits excellent fluorescent quenching in the presence of Fe³⁺ ions.[3]

AnalyteSensing PlatformDetection MethodLimit of Detection (LOD)Key Interference Ions TestedReference
Cu²⁺ TCPP@UiO-66-NH₂Ratiometric Fluorescence24 nMNa⁺, K⁺, Mg²⁺, Ca²⁺, Fe³⁺, etc.[1]
Cu²⁺ Al-TCPP MOFFluorescence Quenching32.4 nMVarious metal ions[4]
Fe³⁺ Zn-TCPP/BPY MOFFluorescence Quenching-Various metal ions[3]
Hg²⁺ PCN-224 (TCPP-based MOF)Fluorescence Recovery--[2]
Cyanide (CN⁻) Cu-TCPP NanosheetsTurn-on Luminescence1.76 x 10⁻⁷ MVarious anions[5]
Gas Sensing

The porous nature of TCPP-based materials, particularly MOFs, makes them ideal candidates for gas sensing applications. The interaction between gas molecules and the porphyrin units within the framework can lead to changes in optical or electrical properties.

A notable application is the detection of nitrogen dioxide (NO₂), a major air pollutant. Composite films of TCPP and TiO₂ have shown good sensing capabilities for NO₂ through changes in their UV-Vis spectra upon exposure.[6] Furthermore, a hybrid material of Cu-TCPP and g-C₃N₄ has been developed for the oxygen-independent sensing of NO₂ at room temperature, demonstrating excellent selectivity.[7] In another study, a composite of Cu-TCPP@ZnIn₂S₄ was engineered for the ultrafast and selective detection of triethylamine (TEA) at the parts-per-billion level, showcasing a rapid response and recovery time.[8] The selectivity in these gas sensors is often governed by the specific chemical affinity and the size-sieving effect of the porous structure.

AnalyteSensing PlatformDetection MethodLimit of Detection (LOD)Key Interfering Gases TestedReference
NO₂ m-TCPP/TiO₂ filmUV-Vis Spectroscopy--[6]
NO₂ Cu-TCPP/g-C₃N₄Electrical-H₂S, SO₂, NH₃, CO, CH₄[7]
Triethylamine (TEA) Cu-TCPP@ZnIn₂S₄Resonant-Gravimetric500 ppbAmmonia, ethanol, xylene, etc.[8]
n-propanol MOF@Cu-TCPP on silkElectricalppb level-[9]
Organic Molecule Detection

The ability of TCPP to engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, allows for the selective detection of a wide range of organic molecules, including biomolecules and pollutants.

For instance, a Cu-TCPP/graphene composite has been utilized to develop an ultrasensitive electrochemical sensor for dopamine, a crucial neurotransmitter.[10] The sensor exhibited a low detection limit of 3.6 nM and was successfully applied to detect dopamine in serum samples.[10] Another innovative application is the development of a paper-based electrochemical sensor using AuNP/Cu-TCPP(Fe) nanofilms for the non-invasive detection of lactate in sweat, achieving an exceptionally low detection limit of 0.91 pM.[11] The selectivity in these systems arises from a combination of shape recognition, electrostatic interactions, and specific binding events between the TCPP host and the organic guest molecule. TCPP-based MOFs have also been shown to selectively detect alcohol isomers and nitroaromatic compounds like 2,4,6-trinitrophenol (TNP).[3][12]

AnalyteSensing PlatformDetection MethodLimit of Detection (LOD)Application AreaReference
Dopamine Cu-TCPP/grapheneElectrochemical (DPV)3.6 nMBiomedical diagnostics[10]
Lactate AuNP/Cu-TCPP(Fe) on paperElectrochemical0.91 pMWearable sensors, healthcare[11]
2,4,6-Trinitrophenol (TNP) Zn-TCPP/BPY MOFFluorescence Quenching-Environmental monitoring[3]
Methanol in Ethanol Co-TCPP IC-MOFElectrical-Food safety, quality control[12]
Ascorbic Acid Cu-TCPP@MOFsElectrochemical/Photoelectrochemical-Food and pharmaceutical analysis[13]

Experimental Protocols: A Guide to Practice

To ensure the reproducibility and reliability of sensing experiments, it is crucial to follow well-defined protocols. Below are representative step-by-step methodologies for the preparation and testing of TCPP-based sensors.

Protocol 1: Synthesis of a TCPP-based MOF Sensor for Metal Ion Detection (Adapted from[1])

This protocol describes the "one-pot" synthesis of a TCPP@UiO-66-NH₂ dual-emission fluorescence sensor for Cu²⁺ detection.

  • Precursor Solution Preparation: Dissolve ZrCl₄ and 2-aminoterephthalic acid in N,N-dimethylformamide (DMF).

  • TCPP Incorporation: Add a solution of TCPP in DMF to the precursor solution.

  • Solvothermal Synthesis: Transfer the mixed solution to a Teflon-lined autoclave and heat at a specific temperature (e.g., 120 °C) for 24 hours.

  • Purification: After cooling, collect the solid product by centrifugation, wash repeatedly with DMF and ethanol, and dry under vacuum.

  • Sensor Characterization: Characterize the synthesized TCPP@UiO-66-NH₂ using techniques like XRD, SEM, and fluorescence spectroscopy to confirm its structure and properties.

  • Sensing Experiment: Disperse the MOF in an appropriate solvent (e.g., water). Record the fluorescence spectrum. Add different concentrations of Cu²⁺ solution and record the corresponding fluorescence spectra to determine the quenching effect and calculate the detection limit.

  • Selectivity Test: Repeat the sensing experiment with other metal ions to evaluate the selectivity of the sensor.

The following diagram illustrates the workflow for the synthesis and application of a TCPP-based MOF sensor.

MOF_Sensor_Workflow cluster_synthesis Synthesis & Characterization cluster_sensing Sensing Application A 1. Mix Precursors (ZrCl₄, 2-aminoterephthalic acid, TCPP in DMF) B 2. Solvothermal Reaction (e.g., 120°C, 24h) A->B C 3. Purification (Centrifugation, Washing) B->C D 4. Characterization (XRD, SEM, Fluorescence) C->D E 5. Disperse MOF in Solvent D->E Synthesized MOF Sensor F 6. Add Analyte (e.g., Cu²⁺) E->F G 7. Measure Fluorescence Response F->G H 8. Analyze Data (LOD, Selectivity) G->H

Caption: Workflow for the synthesis and application of a TCPP-based MOF sensor.

Protocol 2: Fabrication of a TCPP-based Electrochemical Sensor (General procedure based on[10])

This protocol outlines the general steps for fabricating a TCPP-composite modified electrode for electrochemical sensing.

  • Electrode Preparation: Polish a glassy carbon electrode (GCE) with alumina slurry, followed by sonication in ethanol and deionized water to ensure a clean surface.

  • Composite Preparation: Synthesize or obtain the TCPP-based material (e.g., Cu-TCPP/graphene composite). Disperse the composite in a suitable solvent (e.g., DMF or water with a binder like Nafion) through sonication to form a stable suspension.

  • Electrode Modification: Drop-cast a small volume of the composite suspension onto the pre-cleaned GCE surface and allow it to dry at room temperature or under an infrared lamp.

  • Electrochemical Measurement: Immerse the modified electrode in an electrochemical cell containing a supporting electrolyte. Perform electrochemical measurements such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV) in the absence and presence of the target analyte.

  • Data Analysis: Analyze the change in the electrochemical signal (e.g., peak current) as a function of analyte concentration to determine the sensitivity and limit of detection.

The following diagram depicts the workflow for fabricating and testing a TCPP-based electrochemical sensor.

Electrochemical_Sensor_Workflow cluster_fabrication Sensor Fabrication cluster_testing Electrochemical Testing P1 1. Clean GCE P2 2. Prepare TCPP Composite Suspension P1->P2 P3 3. Modify GCE with Composite P2->P3 T1 4. Immerse in Electrolyte P3->T1 Modified Electrode T2 5. Add Analyte T1->T2 T3 6. Perform CV/DPV Measurement T2->T3 T4 7. Analyze Signal Change T3->T4

Caption: Workflow for the fabrication and testing of a TCPP-based electrochemical sensor.

Conclusion and Future Outlook

Meso-tetra(4-carboxyphenyl)porphyrin has unequivocally established itself as a powerful and versatile platform for the development of selective chemical sensors. Its ability to interact with a diverse range of analytes through various mechanisms, leading to distinct and measurable signal changes, is the cornerstone of its success. While significant progress has been made in developing TCPP-based sensors for specific applications, future research should focus on the development of sensor arrays for the simultaneous detection of multiple analytes and the integration of these sensors into portable and real-time monitoring devices. The continued exploration of novel TCPP-based composites and MOFs will undoubtedly unlock new possibilities in the fields of environmental monitoring, medical diagnostics, and industrial process control.

References

  • CrystEngComm. (2025). A dual-emission fluorescence sensor based on TCPP@UiO-66-NH2 for high-sensitivity detection of copper ions. Royal Society of Chemistry. Retrieved from [Link]

  • Nano Letters. (2024). Ultrafast and Parts-per-Billion-Level MEMS Gas Sensors by Hetero-Interface Engineering of 2D/2D Cu-TCPP@ZnIn2S4 with Enriched Surface Sulfur Vacancies. ACS Publications. Retrieved from [Link]

  • ACS Publications. (2025). Cu-TCPP Metal–Organic Nanosheets Embedded Thin-Film Composite Membranes for Enhanced Cyanide Detection and Removal: A Multifunctional Approach to Water Treatment and Environmental Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). Illustration of the sensor construction protocol. The inherent TCPP.... Retrieved from [Link]

  • MDPI. (2022). Advances in Optical Sensors for Persistent Organic Pollutant Environmental Monitoring. Retrieved from [Link]

  • ResearchGate. (2019). A stable pillared metal–organic framework constructed by H4TCPP ligand as luminescent sensor for selective detection of TNP and Fe3+ ions. Retrieved from [Link]

  • ResearchGate. (2025). A dual-emission fluorescence sensor based on TCPP@UiO-66-NH 2 for high-sensitivity detection of copper ions. Retrieved from [Link]

  • ResearchGate. (n.d.). A multifunctional zinc metal-organic framework based on designed H 4 TCPP ligand with AIE effect: CO 2 adsorption, luminescence and sensing property. Retrieved from [Link]

  • ResearchGate. (2025). Porphyrin-based gas sensors: a computational investigation of CO2 and COCl2 detection using pure and metallic derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The gas sensing performance of Cu‐TCPP, g‐C3N4, and CuCN hybrid.... Retrieved from [Link]

  • ResearchGate. (n.d.). a,b) Performance of the Co‐TCPP IC‐MOF sensors to different content.... Retrieved from [Link]

  • ResearchGate. (2023). A porphyrin-based metal-organic framework Al-TCPP for highly selective sensing of copper ions with exceptional low limit of detection. Retrieved from [Link]

  • PMC. (n.d.). Ultrasensitive and Simple Dopamine Electrochemical Sensor Based on the Synergistic Effect of Cu-TCPP Frameworks and Graphene Nanosheets. Retrieved from [Link]

  • ResearchGate. (2025). Ultra-light weight gas sensor based on MXene-derived MOF@Cu-TCPP screen-printed on silk fabric for ppb level detection of n-propanol at room temperature. Retrieved from [Link]

  • PubMed. (2023). AuNP/Cu-TCPP(Fe) metal-organic framework nanofilm: a paper-based electrochemical sensor for non-invasive detection of lactate in sweat. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) The mechanism of Cu-TCPP@MOFs/GCE electrochemical sensing platform.... Retrieved from [Link]

  • ACS Publications. (2025). Rapid Tris(1,3-dichloropropyl) Phosphate Degradation and Detoxification via TiO2 Nanoparticles under UV Light: Kinetics and Mechanism, Environmental Implications, and Insights into DFT. Retrieved from [Link]

  • MDPI. (2015). Free-Base Carboxyphenyl Porphyrin Films Using a TiO 2 Columnar Matrix: Characterization and Application as NO 2 Sensors. Retrieved from [Link]15/5/11257)

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